SC-Ntr
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
155833-00-4 |
|---|---|
Molecular Formula |
C18H14N2Na2O8S2 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DYOLWEDFCLZPHW-RMBYUSIPSA-L |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Synonyms |
6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Complexity of Schwann Cell Factor 1 (SC1): A Tale of Two Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "Schwann cell factor 1 (SC1)" presents a notable ambiguity in scientific literature, referring to two distinct proteins with fundamentally different structures and functions. This guide provides a comprehensive technical overview of both entities to clarify their respective roles in cellular and molecular biology, with a focus on their functions, signaling pathways, and methodologies for their study.
Part 1: SC1 as the Cell Adhesion Molecule, ALCAM (CD166)
The most frequently referenced "SC1" in the context of neural development is a cell adhesion molecule belonging to the immunoglobulin superfamily. Its official name is Activated Leukocyte Cell Adhesion Molecule (ALCAM) , and it is also widely known by the synonyms CD166 , DM-GRASP (in avian and reptile species), and BEN .
Core Function of ALCAM/SC1
ALCAM/SC1 is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in cell-cell recognition and adhesion.[1][2] Its functions are diverse, spanning neurodevelopment, immune response, and cancer progression.[3][4] The primary mechanism of action involves both homophilic (ALCAM-ALCAM) and heterophilic binding.[4]
In the nervous system , ALCAM/SC1 is critical for axon guidance, neurite extension, and the formation of neural circuits.[1][5] It is expressed on the surface of growing axons and mediates their elongation and fasciculation.[6] During neuromuscular development, ALCAM/SC1 is expressed by both motor neurons and myoblasts, becoming localized at neuromuscular junctions.[7]
In the immune system , ALCAM/SC1 is a ligand for the T-cell surface protein CD6, and this interaction is important for T-cell activation and proliferation.[1][3] It also plays a role in the transendothelial migration of leukocytes.[4]
In oncology , the role of ALCAM/SC1 is context-dependent. Its expression has been associated with the metastatic potential of several cancers, including lung, breast, and melanoma.[2][8] The adhesive properties of ALCAM/SC1 can facilitate the interaction of tumor cells with endothelial cells, promoting extravasation and the formation of distant metastases.[8]
Signaling and Protein Interactions
ALCAM/SC1-mediated cell adhesion initiates intracellular signaling cascades, although these are not as well-defined as those for classic growth factor receptors. The short cytoplasmic tail of ALCAM/SC1 does not possess intrinsic enzymatic activity but is thought to interact with cytoplasmic adaptor proteins to influence the cytoskeleton and gene expression.
Key Protein Interactions:
-
Homophilic Binding: ALCAM binds to ALCAM on adjacent cells.[4]
-
Heterophilic Binding:
The downstream signaling from these interactions can influence cellular morphology, migration, and proliferation.
Quantitative Data
| Parameter | Value/Observation | Cell/System Type | Reference |
| Molecular Mass | 100-105 kDa | Human | [2] |
| Expression in Cancer | Upregulated in metastasizing melanoma cell lines. | Melanoma | [2] |
| Expression in Tumors | Enriched in adenocarcinomas compared to benign mixed tumors. | Canine Mammary Gland Tumors | [2] |
| Effect on Cell Aggregation | Transfection with ALCAM/SC1 cDNA significantly increased self-aggregation. | Mammary Gland Cell Line JYG-B | [2] |
| Effect on Tumor Growth | Subcutaneous implantation of ALCAM/SC1-transfected cells significantly promoted tumor growth in nude mice. | Mammary Gland Cell Line JYG-B | [2] |
Experimental Protocols
Neurite Outgrowth Assay to Assess ALCAM/SC1 Function:
This protocol is a standard method to determine the role of cell adhesion molecules like ALCAM/SC1 in promoting axon extension.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. ALCAM - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. Alcam activated leukocyte cell adhesion molecule [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Cell adhesion molecule SC1/DMGRASP is expressed on growing axons of retina ganglion cells and is involved in mediating their extension on axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PR/SET domain zinc finger protein Prdm4 regulates gene expression in embryonic stem cells but plays a nonessential role in the developing mouse embryo. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. Transcription factor positive regulatory domain 4 (PRDM4) recruits protein arginine methyltransferase 5 (PRMT5) to mediate histone arginine methylation and control neural stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterophilic interactions of DM-GRASP: GRASP-NgCAM interactions involved in neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Interaction in Cellular Growth Control: A Technical Guide to the Discovery of the SC1 and p75NTR Partnership
For Immediate Release
NEW YORK, NY – In a pivotal discovery for cellular biology and neurotrophic factor research, scientists first identified the interaction between Schwann cell factor 1 (SC1), also known as PRDM4, and the p75 neurotrophin receptor (p75NTR). This interaction revealed a novel signaling pathway crucial for regulating cell cycle progression. This technical guide provides an in-depth overview of this discovery, detailing the experimental methodologies, the downstream signaling cascade, and the logical framework that led to this significant finding, tailored for researchers, scientists, and professionals in drug development.
Executive Summary
The interaction between SC1 and p75NTR represents a key mechanism by which neurotrophins can influence cell fate. Initial studies, prominently the work of Chittka and Chao in 1999, established that SC1, a zinc finger protein, directly interacts with the intracellular domain of p75NTR.[1][2] This binding event initiates a signaling cascade that culminates in the transcriptional repression of cyclin E, a critical regulator of the cell cycle, thereby leading to growth arrest.[1] The discovery was primarily elucidated through co-immunoprecipitation and GST pull-down assays, which demonstrated a direct physical association between the two proteins.
Quantitative Data Summary
While the initial discovery papers qualitatively established the interaction, specific quantitative data on the binding affinity and kinetics of the SC1-p75NTR interaction, such as dissociation constants (Kd) and association/dissociation rate constants (kon/koff), are not extensively reported in the foundational literature. The focus of the early research was on demonstrating the existence of the interaction and its functional consequences.
Table 1: Summary of Key Findings
| Finding | Experimental Method | Reference |
| SC1 interacts with p75NTR | Co-immunoprecipitation, GST pull-down assay | Chittka and Chao, 1999 |
| SC1 is a transducer of p75NTR signaling | Reporter gene assays | [1] |
| SC1 represses cyclin E transcription | Reporter gene assays, BrdU incorporation assays | [1] |
| SC1 interacts with Histone Deacetylases (HDACs) | Co-immunoprecipitation | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the discovery of the SC1-p75NTR interaction.
Co-Immunoprecipitation of SC1 and p75NTR
This method was used to demonstrate the in vivo interaction between SC1 and p75NTR in a cellular context.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells were transiently transfected with expression vectors encoding Flag-tagged SC1 and p75NTR using a suitable transfection reagent.
b. Cell Lysis:
-
48 hours post-transfection, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
The cell lysate was incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
c. Immunoprecipitation:
-
The clarified cell lysate was pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
The pre-cleared lysate was then incubated with an anti-Flag antibody (to target SC1) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads were added to the lysate-antibody mixture and incubated for an additional 2-4 hours at 4°C to capture the immune complexes.
d. Washing and Elution:
-
The beads were pelleted by centrifugation and washed three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
e. Western Blot Analysis:
-
The eluted proteins were separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with an anti-p75NTR antibody to detect the co-immunoprecipitated p75NTR.
GST Pull-Down Assay
This in vitro assay was used to confirm a direct interaction between SC1 and p75NTR.
a. Protein Expression and Purification:
-
The intracellular domain of p75NTR was expressed as a Glutathione S-transferase (GST) fusion protein (GST-p75-ICD) in E. coli.
-
SC1 was synthesized and radiolabeled with [35S]methionine using an in vitro transcription/translation system.
b. Binding Reaction:
-
The purified GST-p75-ICD was immobilized on glutathione-Sepharose beads.
-
The immobilized GST-p75-ICD was incubated with the in vitro translated [35S]SC1 in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, [35S]SC1 was incubated with beads bound to GST alone.
c. Washing:
-
The beads were washed extensively with the binding buffer to remove unbound SC1.
d. Elution and Detection:
-
The bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
The eluted proteins were resolved by SDS-PAGE, and the radiolabeled SC1 was detected by autoradiography.
Visualizations
Logical Flow of the Discovery
Caption: Logical workflow illustrating the key experimental stages from hypothesis to the elucidation of the SC1-p75NTR signaling pathway.
Experimental Workflow: Co-Immunoprecipitation
Caption: Step-by-step workflow of the co-immunoprecipitation experiment used to demonstrate the in vivo interaction of SC1 and p75NTR.
SC1-p75NTR Signaling Pathway
Caption: The signaling cascade initiated by the SC1-p75NTR interaction, leading to the repression of cyclin E transcription and cell cycle arrest.
References
The Role of SC1/SPARCL1 in the Development of the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC1, also known as SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1) or Hevin, is a matricellular glycoprotein (B1211001) belonging to the SPARC family.[1][2] Emerging as a critical regulator in the developing central nervous system (CNS), SC1 plays a pivotal role in the formation and functional maturation of synapses.[2][3] Initially thought to function as a bridge between presynaptic neurexins and postsynaptic neuroligins, recent evidence has overturned this model, revealing a novel, independent mechanism of action.[4][5] This technical guide provides an in-depth review of the current understanding of SC1's function, presents key quantitative data from seminal studies, details relevant experimental protocols, and illustrates the molecular pathways and experimental workflows involved.
Expression and Localization of SC1 during CNS Development
SC1 exhibits a dynamic and spatially regulated expression pattern throughout CNS development.[1][6] During early developmental stages, SC1 is prominently localized to radial glia and structures derived from the pial membrane, such as the vasculature and choroid plexus.[1] Its expression is not downregulated after birth; instead, it shifts to specific subtypes of neurons and glia, including astrocytes, large projection neurons, and Bergmann glia.[1][7]
The temporal expression of SC1 is closely correlated with periods of intense synaptogenesis.[2][8] In the rat cerebral cortex and cerebellum, SC1 protein levels increase significantly between postnatal days 10 and 20, peaking around day 15.[8] During this window, SC1 shows increased colocalization with the synaptic vesicle marker synaptophysin in synapse-rich neuropil regions.[8][9] Subcellularly, SC1 is found associated with synaptosomes and is secreted into the extracellular space, consistent with its role as an extracellular matrix (ECM) component influencing synaptic connectivity.[10]
The Role of SC1 in Excitatory Synaptogenesis
A primary function of SC1 in the developing CNS is the promotion of excitatory synapse formation.[4][5] Studies using primary neuronal cultures have demonstrated that exogenous application of SC1 selectively increases the number and density of excitatory synapses, while having no significant effect on inhibitory synapses.[11] This synaptogenic activity appears to be a conserved function, observed in both rodent and human neurons.[4]
Quantitative Effects on Synapse Formation
The synaptogenic potency of SC1 has been quantified in several key studies. Treatment of cultured neurons with SC1 leads to a significant increase in the density of excitatory synapses.
| Experimental Condition | Parameter Measured | Result | Fold Change | Statistical Significance | Reference |
| Cultured human neurons + SPARCL1 | Synapse Number | Doubled | ~2x | p < 0.05 | [12] |
| Cultured mouse neurons + SPARCL1 | Excitatory Synapse Density | Increased | ~1.5x | p < 0.05 | [13][14] |
| Cultured mouse neurons + SPARCL1 | Inhibitory Synapse Density | No significant change | ~1x | n.s. | [13][14] |
Functional Maturation of Synapses
Beyond simply increasing synapse number, SC1 also enhances the functional properties of these newly formed connections. It was initially observed that SC1-induced synapses in retinal ganglion cells appeared morphologically normal but functionally silent.[4] However, more recent studies have demonstrated that SC1 promotes the formation of active, functional synapses.[4][5] Specifically, SC1 treatment enhances both the frequency of miniature excitatory postsynaptic currents (mEPSCs) and the amplitude of evoked excitatory postsynaptic currents (EPSCs).[13]
Signaling and Molecular Mechanisms
A Neurexin- and Neuroligin-Independent Pathway
For some time, the prevailing model for SC1's synaptogenic activity was its function as a molecular bridge, simultaneously binding to presynaptic neurexin-1α and postsynaptic neuroligin-1B to promote trans-synaptic adhesion.[15] However, this model has been challenged by recent, compelling evidence.
Rigorous genetic knockout studies have demonstrated that the synaptogenic and synapse-strengthening effects of SC1 persist entirely in the absence of all neurexins or all neuroligins.[5][11] This indicates that SC1 operates through a novel mechanism that is independent of these canonical synaptic adhesion molecules.
Modulation of NMDA Receptor Function
A key aspect of SC1's function is its profound impact on N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. SC1 treatment not only increases the number of excitatory synapses but also specifically enhances the NMDAR-mediated component of synaptic transmission to a greater extent than the AMPA receptor-mediated component.[5][13] This leads to a significant increase in the NMDAR/AMPAR ratio at these synapses.
| Experimental Condition | Parameter Measured | Result | Fold Change | Statistical Significance | Reference |
| Cultured human neurons + SPARCL1 | NMDA Receptor-mediated Synaptic Responses | Tripled | ~3x | p < 0.05 | [12] |
| Cultured mouse neurons + SPARCL1 | NMDAR-EPSC Amplitude | Increased | >200% | p < 0.05 | [13] |
| Cultured mouse neurons + SPARCL1 | AMPAR-EPSC Amplitude | Increased | ~50% | p < 0.05 | [13] |
| Cultured mouse neurons + SPARCL1 | NMDAR/AMPAR Ratio | Increased | ~100% | p < 0.05 | [13] |
Evidence suggests that SC1 preferentially modulates NMDA receptors containing the GluN2B subunit.[13] This subunit is predominantly expressed during early development and is crucial for synaptic maturation and plasticity. The precise mechanism by which SC1 enhances GluN2B-containing NMDAR function is an active area of investigation but may involve enhanced receptor recruitment to the synapse or stabilization of existing receptors.
Experimental Protocols
Reproducing and building upon the findings related to SC1 requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the study of SC1's synaptogenic function.
Primary Cortical Neuron Culture for Synaptogenesis Assays
This protocol describes the isolation and culture of primary cortical neurons from early postnatal mouse pups, a common model system for studying synapse formation.
Materials:
-
Postnatal day 0-1 (P0-P1) mouse pups
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: Papain (20 units/mL) and DNase I (100 units/mL) in HBSS
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Coating solution: Poly-D-lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water
-
12 mm glass coverslips, 24-well culture plates
Procedure:
-
Plate Coating: Coat 12 mm glass coverslips with poly-D-lysine/laminin solution for at least 2 hours at 37°C. Aspirate the solution and wash twice with sterile water. Allow coverslips to dry completely before placing one in each well of a 24-well plate.
-
Dissection: Euthanize P0-P1 pups according to institutional guidelines. Dissect cortices in ice-cold HBSS, removing the meninges.
-
Digestion: Transfer cortices to the papain/DNase I solution and incubate at 37°C for 20-30 minutes.
-
Dissociation: Gently aspirate the digestion solution and wash the tissue three times with warm plating medium. Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate neurons onto the coated coverslips at a density of 70,000 - 100,000 cells per well.
-
Culture and Treatment: Maintain cultures at 37°C in a 5% CO₂ incubator. After 3-4 days in vitro (DIV), introduce recombinant SC1/SPARCL1 protein into the culture medium at a final concentration of 10-30 nM. A control condition with vehicle (e.g., buffer used for SC1 dilution) should be run in parallel. Continue incubation for an additional 6-10 days before fixation and analysis.[6][16][17]
Immunocytochemistry for Synapse Quantification
This protocol outlines the staining procedure to visualize and quantify synapses in cultured neurons. Synapses are identified as the colocalization of presynaptic and postsynaptic markers.[1][7]
Materials:
-
Fixed neuronal cultures on coverslips (from Protocol 4.1)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in PBS
-
Primary Antibodies (from different species):
-
Presynaptic marker: e.g., Rabbit anti-Synapsin I (1:750)
-
Postsynaptic marker: e.g., Mouse anti-PSD-95 (1:500)
-
-
Secondary Antibodies (conjugated to distinct fluorophores):
-
e.g., Goat anti-Rabbit Alexa Fluor 488 (1:1000)
-
e.g., Goat anti-Mouse Alexa Fluor 594 (1:1000)
-
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix cultured neurons with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against presynaptic and postsynaptic markers in Blocking Buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash coverslips three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate coverslips for 1-2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash coverslips three times with PBS for 10 minutes each, protected from light. Mount coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. Synapses are quantified by identifying puncta where the presynaptic and postsynaptic signals colocalize, using image analysis software such as ImageJ with the Puncta Analyzer plugin.[7]
Implications for Drug Development
The central role of SC1 in promoting the formation and functional enhancement of excitatory synapses makes it a compelling target for therapeutic development. Dysregulation of SC1 has been linked to several neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and Alzheimer's disease.[18]
-
Neurodevelopmental Disorders: Enhancing SC1 signaling could be a strategy to ameliorate synaptic deficits observed in certain neurodevelopmental disorders.
-
Neurodegenerative Diseases: Given that cognitive decline in aging and neurodegenerative diseases is associated with synapse loss, therapies aimed at boosting SC1 expression or function could help preserve or restore synaptic connectivity.[12]
-
Brain Injury and Stroke: SC1 expression is upregulated following brain injury, suggesting a role in reactive synaptogenesis and repair.[9] Modulating SC1 activity could therefore be a viable approach to promote functional recovery.
The discovery that SC1 functions independently of the neurexin-neuroligin complex opens up new avenues for targeting its specific, yet-to-be-identified receptor and downstream signaling pathways, potentially avoiding off-target effects associated with manipulating the more pleiotropic neurexin-neuroligin system. Future research focused on identifying the SC1 receptor and elucidating its downstream cascade will be critical for translating these fundamental discoveries into novel therapeutic strategies for a range of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synaptogenic Assays Using Primary Neurons Cultured on Micropatterned Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. Hevin/SC1, a matricellular glycoprotein and potential tumor-suppressor of the SPARC/BM-40/Osteonectin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary cortical neuron isolation and culture [protocols.io]
- 7. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Control of excitatory CNS synaptogenesis by astrocyte-secreted proteins Hevin and SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. Specific factors in blood from young but not old mice directly promote synapse formation and NMDA-receptor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. protocols.io [protocols.io]
- 18. SPARCL1 Accelerates Symptom Onset in Alzheimer’s Disease and Influences Brain Structure and Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of SC1/SPARCL1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC1, also known as SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1) or hevin, is a matricellular glycoprotein (B1211001) that plays a pivotal role in a diverse range of biological processes, including synaptogenesis, cell adhesion, and tissue remodeling.[1][2] Its dysregulation has been implicated in various pathological conditions, such as cancer and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure of SC1, details key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.
Molecular Structure of SC1/SPARCL1
Human SC1 is a 664-amino acid protein that belongs to the SPARC family.[3][4] While its predicted molecular weight is approximately 75 kDa, it typically migrates at 118-144 kDa on SDS-PAGE due to extensive post-translational modifications, most notably glycosylation.[5] The protein is secreted into the extracellular matrix and is characterized by a modular structure comprising several distinct domains.
Domain Organization
The modular architecture of SC1 is crucial for its multifaceted functions, allowing it to interact with a variety of other proteins and extracellular matrix components. The primary domains of human SC1 (UniProt: Q14515) are outlined below.[3]
| Domain/Region | Approximate Residue Range | Key Features and Functions |
| Signal Peptide | 1-16 | Directs the nascent polypeptide to the secretory pathway. |
| Acidic Domain | 17-432 | A long, low-complexity region rich in acidic residues. Its precise function is not fully elucidated but is thought to be involved in calcium binding and interactions with other molecules. |
| Follistatin-like (FOLN) Domain | 433-518 | Contains a Kazal-type serine protease inhibitor motif. This domain is implicated in the regulation of cell growth and differentiation. |
| Kazal-like Domain | 519-573 | A subdomain within the FOLN domain that likely contributes to its inhibitory functions. |
| EF-hand Calcium-binding (EC) Domain | 574-664 | Contains two EF-hand motifs that are critical for calcium binding. This domain is essential for maintaining the structural integrity and function of the protein. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the molecular structure of human SC1/SPARCL1.
| Parameter | Value | Source |
| Number of Amino Acids | 664 | UniProt Q14515[3] |
| Molecular Weight (Predicted) | ~75 kDa | UniProt Q14515[3] |
| Molecular Weight (Apparent on SDS-PAGE) | 118-144 kDa | R&D Systems[5] |
| Isoelectric Point (pI) | 4.54 (Predicted) | UniProt Q14515 |
| Total Structure Weight (Hevin FS-EC fragment) | 58.55 kDa | RCSB PDB: 7KBU |
| Atom Count (Hevin FS-EC fragment) | 3,632 | RCSB PDB: 7KBU |
| Modeled Residue Count (Hevin FS-EC fragment) | 413 | RCSB PDB: 7KBU |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the SC1 protein.
Recombinant SC1/Hevin Purification
This protocol is adapted from the purification of recombinant mouse hevin expressed in a baculoviral system and can be generalized for the purification of SC1 from various expression systems.
a. Expression and Initial Extraction:
-
Culture host cells (e.g., insect cells or HEK293 cells) transfected with a vector encoding for SC1.
-
Harvest the conditioned medium containing the secreted SC1 protein.
-
Clarify the medium by centrifugation to remove cells and debris.
b. Anion-Exchange Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the clarified conditioned medium onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound SC1 protein using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for the presence of SC1 by SDS-PAGE and Western Blot.
c. Size-Exclusion Chromatography:
-
Pool the fractions containing SC1 from the anion-exchange step and concentrate them.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with the equilibration buffer. SC1 will elute in fractions corresponding to its molecular weight.
-
Collect fractions and assess purity by SDS-PAGE.
d. Isoelectric Focusing (Optional):
-
For further purification and to separate isoforms, isoelectric focusing can be performed according to standard protocols.
Western Blot Analysis of SC1
This protocol outlines the detection of SC1 in tissue or cell lysates.
a. Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Mix a desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SC1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of SC1
This protocol describes the isolation of SC1 from cell lysates.
a. Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).
b. Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
c. Immunoprecipitation:
-
Add the primary antibody against SC1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.
d. Elution and Analysis:
-
Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complex.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.
Signaling Pathways and Logical Relationships
SC1 is involved in several key signaling pathways that regulate diverse cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.
SC1 in Synaptogenesis
SC1, secreted by astrocytes, can promote the formation of excitatory synapses by bridging presynaptic neurexins and postsynaptic neuroligins.
SC1 in WNT/β-catenin Signaling
In some cellular contexts, such as osteosarcoma, SC1 can activate the canonical WNT/β-catenin signaling pathway, leading to changes in gene expression that can inhibit cell motility.
SC1 in TNF/NF-κB Signaling
In the context of osteoarthritis, SC1 has been shown to activate the TNF/NF-κB pathway, leading to inflammation and extracellular matrix degradation.
Experimental Workflow for SC1 Functional Analysis
The following diagram illustrates a typical workflow for investigating the function of SC1 in a cellular context.
Conclusion
SC1/SPARCL1 is a complex and multifunctional protein with significant implications for both normal physiology and disease. Its modular structure underpins its ability to interact with a wide array of binding partners, thereby influencing critical cellular behaviors. A thorough understanding of its molecular architecture, combined with robust experimental methodologies, is essential for elucidating its precise roles in various biological contexts and for the development of novel therapeutic strategies targeting this intriguing molecule.
References
Mechanism of p75NTR Activation by Neurotrophins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation of the p75 neurotrophin receptor (p75NTR) by neurotrophins. It details the current understanding of receptor dimerization, ligand-induced conformational changes, and the subsequent initiation of complex intracellular signaling cascades. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate advanced research and therapeutic development.
Core Activation Mechanism: Beyond Ligand-Induced Dimerization
The activation of p75NTR by neurotrophins deviates from the classical model of ligand-induced receptor dimerization. Instead, it involves a sophisticated mechanism of conformational rearrangement within pre-existing receptor dimers.[1] p75NTR exists as a disulfide-linked dimer on the cell surface, a state that is independent of neurotrophin binding.[1][2] This covalent linkage is mediated by the highly conserved Cysteine-257 (Cys257) residue located within the receptor's transmembrane domain.[1][3]
Upon the binding of a dimeric neurotrophin ligand—such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), or Neurotrophin-4 (NT-4)—to the extracellular domains, the receptor undergoes a significant conformational shift.[1][4] This change is propagated through the transmembrane domain to the intracellular domains (ICDs). Fluorescence Resonance Energy Transfer (FRET) experiments have revealed that in the basal state, the two ICDs of the dimer are in close proximity.[1][5] Neurotrophin binding induces a transient disruption of this close association, causing the ICDs to move apart.[1][6] This "snail-tong" like movement exposes previously masked binding sites on the ICDs, allowing for the recruitment of various intracellular adaptor proteins and the initiation of downstream signaling.[1] Mutation of Cys257, while not preventing dimerization, abolishes this ligand-induced conformational change and subsequent signaling, highlighting its critical role in signal transduction.[1][7]
Caption: p75NTR activation via the "snail-tong" mechanism.
Interaction with Trk Receptors
p75NTR frequently functions as a co-receptor for the Tropomyosin receptor kinase (Trk) family of tyrosine kinases (TrkA, TrkB, TrkC).[8] Many cells co-express both receptor types.[9][10] The formation of a p75NTR-Trk receptor complex modulates neurotrophin signaling in several ways:
-
Enhanced Affinity and Specificity: The presence of p75NTR increases the affinity and specificity of Trk receptors for their cognate neurotrophins.[9][11] For example, the co-expression of p75NTR with TrkA enhances its binding to NGF.[9] Similarly, p75NTR can increase the ligand selectivity of TrkB for BDNF over other neurotrophins.[9][10]
-
Signal Potentiation: p75NTR can potentiate Trk-mediated signaling pathways, such as the Akt survival pathway.[12][13] This potentiation can be dependent on the proteolytic cleavage of p75NTR.[12]
-
Signal Modulation: The interaction is reciprocal, as Trk activation can induce the cleavage of p75NTR, releasing its intracellular domain, which in turn can further influence signaling.[12][13]
This functional interaction is mediated by contributions from both the extracellular and intracellular domains of both receptors.[9][10]
Downstream Signaling Pathways
The separation of the p75NTR ICDs allows for the recruitment of a diverse set of adaptor proteins, leading to the activation of multiple, often opposing, signaling cascades. The specific outcome—cell survival, apoptosis, or neurite modulation—is highly dependent on the cellular context, the specific ligand, and the presence of co-receptors.[14][15]
Key Downstream Pathways:
-
Apoptosis Signaling (JNK Pathway): p75NTR can induce apoptosis by recruiting adaptor proteins like TRAF6 and NRIF (Neurotrophin Receptor-Interacting Factor), leading to the activation of the c-Jun N-terminal kinase (JNK) cascade.[16][17][18] Activated JNK can then phosphorylate pro-apoptotic proteins such as Bad, leading to the release of cytochrome c from mitochondria and the activation of caspases 9, 6, and 3.[19][20]
-
Survival Signaling (NF-κB Pathway): In other contexts, p75NTR promotes cell survival through the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8][21] This is thought to occur via the recruitment of adaptors like TRAF6 and RIP2, which activate the IKK complex, leading to the release and nuclear translocation of NF-κB.[21][22]
-
Neurite Growth Regulation (RhoA Pathway): p75NTR plays a crucial role in regulating the neuronal cytoskeleton and axon growth.[14][21] It can activate RhoA, a small GTPase, which in turn activates downstream effectors like ROCK, leading to growth cone collapse and inhibition of neurite outgrowth.[21][23]
-
Ceramide Production: Neurotrophin binding to p75NTR can stimulate the activity of neutral sphingomyelinase, leading to the generation of the second messenger ceramide, which has been implicated in both apoptosis and neurite outgrowth modulation.[17][24]
-
Synaptic Plasticity: p75NTR is also involved in modulating synaptic plasticity, including long-term depression (LTD), and can influence the expression of AMPA receptor subunits.[23][25][26]
Caption: Major downstream signaling pathways of p75NTR.
Regulated Intramembrane Proteolysis (RIP)
Upon ligand binding or in response to Trk receptor activation, p75NTR can undergo sequential proteolytic cleavage.[1][13]
-
α-secretase Cleavage: An initial cleavage event in the extracellular juxtamembrane region is carried out by an α-secretase (e.g., ADAM metalloprotease), which sheds the extracellular domain.[13]
-
γ-secretase Cleavage: The remaining membrane-stub is then cleaved within the transmembrane domain by the γ-secretase complex.[1][13] This releases the p75NTR intracellular domain (p75-ICD) into the cytoplasm.[12]
The soluble p75-ICD is a signaling-competent fragment that can translocate to different cellular compartments, including the nucleus, to regulate gene expression or remain in the cytoplasm to potentiate Trk-dependent signaling, such as Akt activation.[12][13]
Quantitative Data
The binding of neurotrophins to p75NTR is characterized by low affinity, with dissociation constants (Kd) typically in the nanomolar range. This contrasts with the high-affinity binding observed when p75NTR forms a complex with Trk receptors.
| Ligand | Receptor | Dissociation Constant (Kd) | Notes |
| All mature neurotrophins | p75NTR (alone) | ~1 nM | All neurotrophins bind to p75NTR with similar low affinity.[27] |
| Proneurotrophins | p75NTR + Sortilin | High Affinity (pM range) | Proneurotrophins bind with high affinity, typically inducing apoptosis.[16][18] |
| NGF | p75NTR + TrkA | High Affinity (pM range) | The receptor complex forms a high-affinity binding site for NGF.[9][28] |
Key Experimental Protocols
The elucidation of the p75NTR activation mechanism has relied on several key experimental techniques.
Co-Immunoprecipitation (Co-IP)
Purpose: To detect and validate physical interactions between p75NTR and its binding partners (e.g., Trk receptors, adaptor proteins) in a cellular context.
Methodology:
-
Cell Lysis: Transfected or endogenous cells expressing the proteins of interest are harvested and lysed using a mild, non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[29]
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding. A specific primary antibody targeting the "bait" protein (e.g., p75NTR) is added to the lysate and incubated to form antibody-antigen complexes.
-
Complex Capture: Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) are added to the mixture. These beads bind the Fc region of the antibody, capturing the entire protein complex.[30]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[30]
-
Elution: The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., TrkA or TRAF6).[29] Mass spectrometry can also be used for unbiased identification of novel interaction partners.
Caption: General workflow for a Co-Immunoprecipitation experiment.
Förster Resonance Energy Transfer (FRET)
Purpose: To monitor dynamic protein-protein interactions and conformational changes in living cells, such as the ligand-induced separation of p75NTR ICDs.
Methodology:
-
Construct Generation: The p75NTR protein is genetically fused to a fluorescent protein donor (e.g., CFP - Cyan Fluorescent Protein) and another p75NTR is fused to a compatible acceptor (e.g., YFP - Yellow Fluorescent Protein).
-
Cell Transfection: Cells are co-transfected with plasmids encoding the donor- and acceptor-tagged proteins.
-
Live-Cell Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET analysis.
-
FRET Measurement: The donor fluorophore (CFP) is excited with a specific wavelength of light. If the acceptor fluorophore (YFP) is within a very close proximity (1-10 nm), energy is non-radiatively transferred from the donor to the acceptor, causing the acceptor to emit light.[5][31] The efficiency of this transfer is measured.
-
Data Interpretation: In the p75NTR activation model, a high FRET signal is observed in the basal state, indicating the ICDs are close.[1][5] Upon addition of a neurotrophin, a decrease in the FRET signal indicates that the ICDs have moved apart, validating the conformational change.[1][6]
Caption: Principle of FRET analysis for p75NTR activation.
References
- 1. Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlosibanezlab.se [carlosibanezlab.se]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of p75 Transmembrane Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR | The EMBO Journal [link.springer.com]
- 10. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The p75NTR intracellular domain generated by neurotrophin-induced receptor cleavage potentiates Trk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Reactome | p75 NTR receptor-mediated signalling [reactome.org]
- 15. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Apoptosis induced by p75NTR overexpression requires Jun kinase-dependent phosphorylation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Immune activation of the p75 neurotrophin receptor: implications in neuroinflammation [frontiersin.org]
- 23. Age-related changes in hippocampal-dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ceramide Signaling Downstream of the p75 Neurotrophin Receptor Mediates the Effects of Nerve Growth Factor on Outgrowth of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Age‐related changes in hippocampal‐dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - ProQuest [proquest.com]
- 26. The neurotrophin receptor p75NTR modulates long-term depression and regulates the expression of AMPA receptor subunits in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes [jove.com]
- 31. researchgate.net [researchgate.net]
SC1/Hevin (SPARCL1): A Matricellular Protein Orchestrating Synaptic Architecture and Function in the Brain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SC1, also known as Hevin or SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1), is a critical matricellular glycoprotein (B1211001) secreted primarily by astrocytes in the central nervous system (CNS). It plays a pivotal role in regulating the formation and function of excitatory synapses, a process fundamental to learning, memory, and overall brain plasticity. Dysregulation of SC1 expression and function has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and chronic pain, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of SC1's function in the brain, its molecular interactions, and associated signaling pathways. We present quantitative data on its expression and synaptogenic activity, detailed experimental protocols for its study, and visual representations of its molecular mechanisms to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.
Introduction
Matricellular proteins are a class of non-structural extracellular matrix (ECM) proteins that modulate cell-matrix interactions and cell function. Within this family, SC1/Hevin has emerged as a key player in the dynamic regulation of the brain's synaptic landscape. It is a member of the SPARC (Secreted Protein Acidic and Rich in Cysteine) family and is characterized by a multidomain structure that facilitates its diverse interactions and functions.[1]
Astrocytes, once considered merely supportive cells in the CNS, are now recognized as active participants in synaptic transmission and plasticity. They achieve this, in part, by secreting a variety of synaptogenic and modulatory factors, with SC1 being a prominent example.[2][3] SC1's ability to promote the formation of excitatory synapses, particularly during development and in response to injury, underscores its importance in maintaining neural circuit integrity.[4] This guide will delve into the molecular underpinnings of SC1's function, providing the necessary technical details for its further investigation and potential therapeutic exploitation.
Molecular Interactions and Functions
SC1's biological activities are mediated through its interactions with a variety of other proteins in the extracellular space and on the cell surface.
Role in Synaptogenesis
The primary and most studied function of SC1 in the brain is its ability to promote the formation of excitatory synapses.[3] In vitro studies have demonstrated that the application of purified SC1 protein to cultured neurons can significantly increase the number of synapses.[5] This synaptogenic activity is crucial during development for the initial wiring of the nervous system and may also play a role in synaptic plasticity and repair in the adult brain.
A key aspect of SC1-mediated synaptogenesis is its interaction with synaptic adhesion molecules. While initial hypotheses suggested that SC1 acts as a bridge between presynaptic neurexin-1α and postsynaptic neuroligin-1B, more recent evidence indicates that its synaptogenic function may be independent of this specific interaction.[6] This suggests the existence of other, yet to be fully identified, receptors or co-receptors for SC1 on both the pre- and post-synaptic terminals.
Interaction with the Extracellular Matrix
SC1 is an integral component of the brain's extracellular matrix. It has been shown to bind to collagen I, a major structural protein of the ECM.[7] This interaction is modulated by calcium and is thought to be important for the structural organization of the perineuronal net and the overall stability of the synaptic environment. While the binding to collagen I is established, the precise binding affinity (Kd) has not been quantitatively determined in the reviewed literature.
Modulation of NMDA Receptor Function
A critical aspect of SC1's function is its ability to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2B subunit.[2][4][8] This potentiation of NMDA receptor currents leads to an increased influx of calcium into the postsynaptic neuron upon glutamate (B1630785) binding, a key event in the induction of synaptic plasticity.[9] This mechanism underlies SC1's role in processes such as chronic pain, where heightened NMDA receptor activity in the spinal cord contributes to central sensitization.[3]
Quantitative Data
The following tables summarize the key quantitative data related to SC1's expression and function in the brain.
| Parameter | Organism/System | Value | Reference(s) |
| Increase in Synapse Number | Cultured Rat Retinal Ganglion Cells | 3- to 5-fold increase with Hevin treatment | [5] |
| Increase in CSF Levels | Human (after neurosurgery) | ~20-fold increase | [3] |
| Expression Change in Alzheimer's Disease | Human Brain Tissue (vs. control) | Decreased (Log2 fold change varies across datasets) | [10] |
Table 1: Quantitative data on SC1/Hevin expression and synaptogenic activity.
Signaling Pathways
SC1 exerts its effects on synaptic function through the modulation of specific intracellular signaling cascades.
SC1-NMDA Receptor Signaling Pathway
The interaction of SC1 with the postsynaptic membrane, leading to the potentiation of GluN2B-containing NMDA receptors, triggers a cascade of downstream events. The enhanced influx of Ca2+ through the NMDA receptor channel is a critical second messenger that activates a variety of calcium-dependent enzymes.
Key downstream effectors of this pathway include:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial kinase in synaptic plasticity, CaMKII is activated by the increase in intracellular Ca2+. Activated CaMKII can phosphorylate a variety of synaptic proteins, leading to changes in synaptic strength.[11][12]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that plays a critical role in long-term memory formation. CaMKII can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in synaptic growth and plasticity.[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SC1 in the brain.
Co-Immunoprecipitation (Co-IP) for SC1 Interaction Partners
This protocol is used to identify proteins that interact with SC1 in a cellular context.
Materials:
-
Cell or brain tissue lysate
-
Anti-SC1 antibody (e.g., Santa Cruz Biotechnology, sc-514275, 1-2 µg per 100-500 µg of total protein)
-
Protein A/G magnetic beads
-
IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween 20, with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Lyse cells or tissue in ice-cold IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SC1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
In Situ Hybridization for SC1 mRNA Localization
This technique is used to visualize the expression and localization of SC1 mRNA within brain tissue.
Materials:
-
Cryostat or paraffin-embedded brain sections
-
Digoxigenin (DIG)-labeled antisense RNA probe for SC1
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
Procedure:
-
Probe Design and Synthesis: Design a 200-300 bp antisense RNA probe specific to the SC1 mRNA sequence. Synthesize the DIG-labeled probe via in vitro transcription.
-
Tissue Preparation: Prepare brain sections and mount on slides.
-
Hybridization: Incubate the sections with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Incubate with an anti-DIG-AP antibody.
-
Detection: Develop the colorimetric signal using NBT/BCIP substrate.
-
Imaging: Visualize the localization of SC1 mRNA using light microscopy.
Novel Object Recognition (NOR) Test
This behavioral test assesses learning and memory in mice, which can be influenced by changes in SC1 expression or function.
Procedure:
-
Habituation: Acclimate the mouse to an empty open-field arena for 5-10 minutes.
-
Training (T1): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 2 hours or 24 hours).
-
Testing (T2): Replace one of the familiar objects with a novel object and return the mouse to the arena.
-
Data Analysis: Record the time the mouse spends exploring the novel object versus the familiar object. A preference for the novel object indicates successful memory of the familiar object.
Conclusion
SC1/Hevin is a multifaceted matricellular protein with a profound impact on the structure and function of the brain. Its role in promoting excitatory synaptogenesis and modulating NMDA receptor activity places it at the heart of synaptic plasticity and cognitive function. The dysregulation of SC1 in neurological disorders highlights its potential as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further unravel the complexities of SC1 biology and to explore its therapeutic potential for a range of brain disorders. Further research into the precise molecular interactions of SC1 and the downstream signaling pathways it governs will be crucial for the development of targeted and effective therapies.
References
- 1. Expression of SPARC like protein 1 (SPARCL1), extracellular matrix-associated protein is down regulated in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matricellular hevin regulates decorin production and collagen assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. CaMKII is a nodal signal for multiple programmed cell death pathways in heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Autocrine Activation of Neuronal NMDA Receptors by Aspartate Mediates Dopamine- and cAMP-Induced CREB-Dependent Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effectors of the p75NTR Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule that plays a critical role in neuronal and non-neuronal cell functions. Its signaling outcomes are highly context-dependent, ranging from apoptosis and growth cone collapse to survival and neurite outgrowth. This guide provides an in-depth technical overview of the core downstream signaling cascades initiated by p75NTR, focusing on quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways.
Core Signaling Pathways
The intracellular domain of p75NTR lacks intrinsic catalytic activity and functions as a scaffold for the recruitment of various adaptor proteins, initiating several distinct signaling cascades. The primary downstream pathways include the Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal Kinase (JNK), RhoA, and Ceramide signaling pathways.
NF-κB Signaling Pathway
Activation of the NF-κB pathway through p75NTR is primarily associated with cell survival. This pathway is initiated by the recruitment of adaptor proteins such as TNF receptor-associated factor 6 (TRAF6) and Receptor-interacting protein 2 (RIP2) to the intracellular domain of p75NTR upon ligand binding.[1][2][3] This interaction can be modulated by other factors and is crucial for the pro-survival functions of p75NTR in specific cellular contexts.[1][4]
| Cell Type | Ligand | Fold Increase in NF-κB Activity | Reference |
| Schwann Cells | NGF | Not specified, but significant | [5] |
| P19 Neurons | NGF | Biphasic activation | [6] |
| Cerebellar Granule Neurons | NGF | Significant nuclear p65 | [3][7] |
This protocol outlines a method to quantify NF-κB activation using a luciferase reporter assay.[8][9][10][11]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.
-
Co-transfect cells with an NF-κB luciferase reporter vector (containing multimerized NF-κB response elements upstream of a firefly luciferase gene) and a constitutively active Renilla luciferase vector (as a transfection control) using a suitable transfection reagent.
-
-
Stimulation:
-
After 24 hours, replace the medium with fresh medium containing the desired concentration of the p75NTR ligand (e.g., NGF, 100 ng/mL). Include unstimulated and positive controls (e.g., TNFα).
-
-
Luciferase Assay:
-
After 6-24 hours of stimulation, lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, when activated by p75NTR, is predominantly associated with apoptosis.[12][13][14] This pro-apoptotic signal involves the recruitment of adaptor proteins like TRAF6 and the formation of a complex with other interacting factors such as Neurotrophin Receptor Interacting Factor (NRIF).[8][15] This cascade leads to the activation of JNK, phosphorylation of c-Jun, and subsequent induction of apoptotic genes.[9][13]
| Cell Type | Ligand | Fold Increase in JNK Activity | % Apoptosis (TUNEL+) | Reference |
| Sympathetic Neurons | BDNF | ~4-fold (JNK3) | ~30% | [16][17][18] |
| Cortical Neurons | p75NTR O/E | Not specified, but significant | Not specified | [13] |
| HEK293 cells | NGF | ~3-fold (with NRIF) | Not applicable | [8] |
| Vascular Smooth Muscle | NGF | Not specified | ~2-3 fold increase | [6] |
This protocol describes a method to measure JNK activity from cell lysates.[14][18][19][20]
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with the desired ligand (e.g., BDNF, 200 ng/mL) for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate JNK from the lysates using a specific anti-JNK antibody coupled to protein A/G beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated JNK beads.
-
Resuspend the beads in a kinase assay buffer containing ATP and a JNK substrate (e.g., GST-c-Jun).
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylated substrate (e.g., phospho-c-Jun) by Western blotting using a phospho-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the fold increase in JNK activity relative to the untreated control.
-
RhoA Signaling Pathway
p75NTR can regulate the activity of the small GTPase RhoA, a key modulator of the actin cytoskeleton. In its unbound state, p75NTR can promote RhoA activation, leading to growth cone collapse and inhibition of neurite outgrowth.[10][21][22][23] Upon neurotrophin binding, this RhoA activation is suppressed, promoting neurite elongation.[24]
| Cell Type | Condition | Change in RhoA Activity | Reference |
| Retinal Neurons | BDNF treatment (30 min) | 48% reduction | [12][24] |
| p75-/- Cerebella | Compared to wild-type | 43% reduction | [12][24] |
| p75KO GCPs | Compared to wild-type | Significant reduction | [1][21][25] |
This protocol details a common method to measure the levels of active, GTP-bound RhoA.[2][13][26][27][28]
-
Cell Lysis:
-
Treat cells as required and then rapidly lyse them on ice with a lysis buffer containing GST-Rhotekin-RBD (Rho-binding domain), which specifically binds to GTP-RhoA.
-
-
Pull-Down:
-
Incubate the cell lysates with glutathione-agarose beads to pull down the GST-Rhotekin-RBD bound to active RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.
-
Also, probe a sample of the total cell lysate to determine the total amount of RhoA.
-
-
Data Analysis:
-
Quantify the band intensities for both the pull-down and the total lysate.
-
Express the level of active RhoA as a ratio of the pull-down signal to the total RhoA signal.
-
References
- 1. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of death domain signaling in the p75 neurotrophin receptor | eLife [elifesciences.org]
- 5. Selective activation of NF-kappa B by nerve growth factor through the neurotrophin receptor p75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling Promotes Both Cell Survival and Neurite Process Formation in Nerve Growth Factor-Stimulated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. abeomics.com [abeomics.com]
- 12. p75 Neurotrophin Receptor Signaling Regulates Growth Cone Filopodial Dynamics through Modulating RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the signaling pathway downstream p75 neurotrophin receptor involved in beta-amyloid peptide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation | eLife [elifesciences.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 24. p75 neurotrophin receptor signaling regulates growth cone filopodial dynamics through modulating RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 28. RhoA Activation Assay - 2BScientific [2bscientific.com]
SC1/Hevin: A Key Modulator in Schwann Cell Development and Myelination
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the expression dynamics and functional importance of SC1, also known as Hevin or Sparcl1, a matricellular protein crucial for the development of Schwann cells, the primary glial cells of the peripheral nervous system. This in-depth resource, targeted at researchers, scientists, and professionals in drug development, consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and novel visualizations of associated signaling pathways.
Schwann cell development is a highly orchestrated process, progressing from neural crest-derived precursors to immature Schwann cells, which finally differentiate into either myelinating or non-myelinating cells that ensheath peripheral axons. The precise regulation of gene expression is paramount for these transitions. This guide focuses on the spatiotemporal expression pattern of SC1, a secreted glycoprotein (B1211001) that has garnered significant interest for its role in tissue remodeling and cell-cell interactions.
Quantitative Expression Profile of SC1 in Developing Schwann Cells
Analysis of transcriptomic and proteomic data from various developmental stages of the sciatic nerve reveals a dynamic expression pattern for SC1. While precise quantitative values can vary between studies and methodologies, a clear trend emerges. SC1 expression is markedly upregulated as Schwann cells mature and undertake myelination.
| Developmental Stage | Gene/Protein | Expression Level (Relative) | Method | Organism |
| Schwann Cell Precursor (SCP) | Sparcl1 (mRNA) | Low | Single-Cell RNA-Seq | Mouse |
| Immature Schwann Cell (iSC) | Sparcl1 (mRNA) | Moderate | RNA-Seq | Rat |
| Myelinating Schwann Cell (mSC) | Sparcl1 (mRNA) | High | RNA-Seq | Rat |
| Myelinating Schwann Cell (mSC) | SC1/Hevin (Protein) | High | Proteomics | Mouse |
| Injured Nerve (Dedifferentiated SCs) | Sparcl1 (mRNA) | Acutely Downregulated | RNA-Seq | Rat |
Note: This table represents a summary of trends observed in the literature. Absolute quantification is highly dependent on the specific experimental setup.
The data strongly suggest that SC1 is a marker of mature, myelinating Schwann cells. Its acute downregulation following peripheral nerve injury coincides with the Schwann cell's transition to a dedifferentiated, repair-focused phenotype, further underscoring its association with the myelinated state.[1]
Experimental Methodologies for the Study of SC1 in Schwann Cells
Understanding the expression and function of SC1 relies on a variety of sophisticated molecular and cellular techniques. This guide provides detailed protocols for key experimental approaches.
Immunohistochemistry (IHC) for SC1 in Peripheral Nerve Tissue
This technique allows for the visualization of SC1 protein within the anatomical context of the peripheral nerve.
Protocol Overview:
-
Tissue Preparation: Sciatic nerves are harvested and fixed, typically with 4% paraformaldehyde, followed by cryoprotection and sectioning.
-
Antigen Retrieval: To unmask the SC1 epitope, heat-induced antigen retrieval is often employed.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum and a detergent.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for SC1/Hevin.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: Sections are mounted and visualized using fluorescence microscopy.
References
The Intricate Dance of SC1: A Technical Guide to its Interactions with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC1, also known as SPARCL1 (Secreted Protein, Acidic and Rich in Cysteine-Like 1) or hevin, is a matricellular glycoprotein (B1211001) belonging to the SPARC (Secreted Protein, Acidic and Rich in Cysteine) family. These proteins are critical regulators of the extracellular matrix (ECM), modulating cell-matrix interactions and influencing a diverse array of cellular processes, including cell adhesion, migration, proliferation, and tissue remodeling.[1] This technical guide provides an in-depth exploration of the known interactions between SC1 and other ECM proteins, presenting quantitative data where available, detailing experimental methodologies, and visualizing the associated signaling pathways.
SC1 Interaction with Extracellular Matrix Proteins
SC1's role as a modulator of the cellular microenvironment is underscored by its direct and indirect interactions with key components of the ECM. While research is ongoing, current evidence primarily points to a significant interaction with collagen, with less clarity on its binding to other major ECM proteins like laminin (B1169045) and fibronectin.
Interaction with Collagen
SC1 has been demonstrated to directly bind to collagen type I in a calcium-dependent manner.[2] This interaction is mediated by the extracellular calcium-binding (EC) domain of SC1. Electron microscopy studies using immunogold labeling have visualized SC1 associated with reconstituted collagen I fibrils, confirming a direct physical interaction. Beyond simple binding, SC1 has also been shown to enhance the kinetics of collagen fibrillogenesis, suggesting a role in the assembly and organization of the collagen matrix.[3]
While the direct interaction is established, specific quantitative data on the binding affinity, such as the dissociation constant (Kd), remains to be fully elucidated in the literature.
Interaction with Laminin and Fibronectin
Currently, there is a lack of direct experimental evidence demonstrating a definitive binding interaction between SC1 and laminin or fibronectin. While predictive models and the known functions of the SPARC family suggest potential interactions, these have not yet been experimentally validated. Further research is required to determine if SC1 directly engages with these crucial ECM components.
Quantitative Data on SC1-ECM Interactions
The following table summarizes the available data on the interactions between SC1 and other ECM proteins. It is important to note that quantitative binding affinity data for SC1 is not extensively available in the current literature.
| Interacting Protein | SC1 Domain Involved | Method of Detection | Quantitative Data (Kd) | Reference |
| Collagen Type I | Extracellular Calcium-Binding (EC) Domain | Immunogold Electron Microscopy | Not Reported | [2] |
| Laminin | Not Applicable | No direct interaction reported | Not Applicable | - |
| Fibronectin | Not Applicable | Predicted, but no direct interaction reported | Not Applicable | - |
Signaling Pathways Modulated by SC1-ECM Interactions
SC1's influence on cellular behavior extends to the modulation of intracellular signaling cascades, often initiated by its interaction with cell surface receptors and the ECM.
SC1-Integrin β1 Signaling
Co-immunoprecipitation studies have revealed a direct interaction between SC1 and integrin β1.[4] This interaction is a key event that can trigger downstream signaling through Focal Adhesion Kinase (FAK). Upon SC1 binding to integrin β1, FAK can be activated, leading to the phosphorylation of paxillin (B1203293) and the recruitment of other focal adhesion-associated proteins like vinculin. This cascade can subsequently influence the actin cytoskeleton through the activation of small GTPases such as Cdc42 and the Arp2/3 complex, ultimately impacting cell migration and differentiation.[4]
Modulation of TNF/NF-κB Signaling
Recent studies have implicated SC1 in the regulation of the TNF/NF-κB signaling pathway, particularly in the context of osteoarthritis.[5] While the direct interaction partner on the cell surface that initiates this cascade is not fully elucidated, SC1 has been shown to promote chondrocyte extracellular matrix degradation and inflammation through this pathway. This suggests a pro-inflammatory role for SC1 in certain pathological contexts.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of SC1-ECM interactions. The following sections provide outlines for key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Detect SC1-Integrin β1 Interaction
This protocol is designed to verify the in-situ interaction between SC1 and integrin β1 in a cellular context.
Materials:
-
Cell line expressing SC1 and integrin β1
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-SC1 antibody (for immunoprecipitation)
-
Anti-integrin β1 antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with normal IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SC1 antibody or normal IgG (as a negative control) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-integrin β1 antibody to detect the co-immunoprecipitated protein.
Surface Plasmon Resonance (SPR) for Quantitative Analysis of SC1-Collagen I Interaction
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified recombinant SC1 protein (analyte)
-
Purified collagen type I (ligand)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Covalently immobilize collagen type I onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without ligand immobilization.
-
Analyte Injection: Inject a series of concentrations of purified SC1 protein over the ligand and reference flow cells.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time during the association (injection) and dissociation (buffer flow) phases.
-
Regeneration: After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound SC1.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Solid-Phase Binding Assay to Screen for SC1-ECM Protein Interactions
This ELISA-based assay is a versatile method to screen for and semi-quantitatively assess the binding of SC1 to a panel of immobilized ECM proteins.
Materials:
-
High-binding 96-well microplate
-
Purified ECM proteins (collagen I, laminin, fibronectin, etc.)
-
Purified recombinant SC1 protein
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against SC1
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with individual ECM proteins overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with blocking buffer.
-
Binding: Incubate the wells with varying concentrations of purified SC1 protein.
-
Washing: Wash the wells extensively to remove unbound SC1.
-
Detection:
-
Incubate with a primary antibody specific for SC1.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Wash and add TMB substrate. Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: The absorbance is proportional to the amount of bound SC1. This allows for a semi-quantitative comparison of SC1 binding to different ECM proteins.
Conclusion
SC1 is an important matricellular protein with a confirmed role in interacting with collagen type I and modulating key signaling pathways that govern cell behavior. Its ability to influence collagen fibrillogenesis and engage with integrin β1 highlights its significance in tissue homeostasis and disease. While the full spectrum of its ECM binding partners and the precise downstream consequences of these interactions are still being unraveled, the methodologies and current understanding presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of SC1 in the complex landscape of the extracellular matrix. Future investigations focused on obtaining quantitative binding data and identifying novel interaction partners will be crucial for a comprehensive understanding of SC1's function and its potential as a therapeutic target.
References
- 1. SPARCL1 a novel player in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matricellular hevin regulates decorin production and collagen assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPARCL1 Influences Bovine Skeletal Muscle-Derived Satellite Cell Migration and Differentiation through an ITGB1-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPARCL1 promotes chondrocytes extracellular matrix degradation and inflammation in osteoarthritis via TNF/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the SC1/SPARCL1 Gene in Neuronal and Glial Cells: A Technical Guide
Affiliation: Google Research
Abstract: The SC1 gene, also known as SPARCL1 (SPARC Like 1) or Hevin, is a critical regulator of synaptogenesis, particularly the formation and maturation of excitatory synapses. Its expression is predominantly found in astrocytes and is dynamically regulated by a host of intrinsic and extrinsic factors. Understanding the transcriptional control of SC1/SPARCL1 is paramount for elucidating the molecular mechanisms of brain development, plasticity, and the pathophysiology of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of SC1/SPARCL1 transcriptional regulation, detailing the key transcription factors, signaling pathways, and quantitative expression data. Furthermore, it offers detailed protocols for the essential experimental techniques used to investigate gene regulation in the central nervous system, tailored for researchers, scientists, and drug development professionals.
Introduction to SC1/SPARCL1
SC1/SPARCL1 is a secreted, extracellular matrix-associated protein that belongs to the SPARC family of matricellular proteins.[1] In the central nervous system (CNS), it is primarily expressed by astrocytes and plays a pivotal role in promoting the formation of excitatory synapses.[2][3] Dysregulation of SC1/SPARCL1 expression has been implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and neuropathic pain, highlighting its importance in maintaining CNS homeostasis.[4][5] The expression of SC1/SPARCL1 is tightly controlled at the transcriptional level, responding to developmental cues, neuronal activity, and inflammatory signals.
The SC1/SPARCL1 Gene and its Promoter
The human SC1/SPARCL1 gene is located on chromosome 4.[6] Its promoter region contains binding sites for a variety of transcription factors, suggesting a complex regulatory network.[6] Bioinformatic analyses have identified potential binding sites for numerous transcription factors, including C/EBPalpha, NF-1, and others, within the SC1/SPARCL1 promoter.[6]
Key Transcriptional Regulators of SC1/SPARCL1
Several transcription factors have been identified to directly or indirectly regulate the expression of SC1/SPARCL1 in glial cells.
SOX2
The transcription factor SOX2 has been shown to be essential for astrocyte maturation.[4] Chromatin immunoprecipitation sequencing (ChIP-seq) data from primary astrocytes have demonstrated that SOX2 directly binds to the regulatory elements of the Sparcl1 gene.[4][7] This binding is associated with active enhancer marks (H3K27Ac), suggesting that SOX2 plays a role in activating SC1/SPARCL1 expression during astrocyte development.[4]
Nuclear Factor I (NFI) Family
The Nuclear Factor I (NFI) family of transcription factors, particularly NFI-A, NFI-C, and NFI-X, are crucial for gliogenesis.[8][9] Studies on the differentiation of human neural progenitors into astrocytes have shown that NFI-X and NFI-C are required for the expression of late-stage astrocyte markers, including SC1/SPARCL1.[8] Knockdown of both NFI-X and NFI-C leads to a significant reduction in SC1/SPARCL1 expression.[8]
Potential Regulation by STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of astrocyte reactivity, a state in which astrocytes undergo morphological and functional changes in response to injury or disease.[10][11] While direct binding of STAT3 to the SC1/SPARCL1 promoter has not been definitively shown, the JAK-STAT signaling pathway is heavily implicated in astrocyte differentiation and the expression of astrocyte-specific genes.[12][13] Given that reactive astrocytes are a major source of SC1/SPARCL1, it is plausible that STAT3 is involved in its transcriptional regulation in these states.
Signaling Pathways Modulating SC1/SPARCL1 Expression
The transcription of the SC1/SPARCL1 gene is influenced by several upstream signaling pathways, particularly those involved in development, inflammation, and cell-cell communication.
Inflammatory Cytokine Signaling
Inflammatory conditions in the CNS can significantly alter the expression of SC1/SPARCL1 in astrocytes. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), have been shown to suppress the release of SC1/SPARCL1 from cultured astrocytes.[14] Conversely, the anti-inflammatory cytokine Interleukin-10 (IL-10) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can potently increase SC1/SPARCL1 production.[14] This regulation is critical in the context of neuroinflammatory diseases where the balance of synaptogenic and synapto-inhibitory factors is disrupted.[15]
BMP/TGF-β Signaling
The Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways are crucial for various aspects of neural development, including astrocyte differentiation.[16] While a direct link to SC1/SPARCL1 transcription in astrocytes is still under investigation, studies in other cell types have shown that SC1/SPARCL1 can regulate, and be regulated by, components of the BMP/TGF-β pathway.[17][18] For instance, SC1/SPARCL1 can bind to BMP7 and modulate the downstream signaling through the phosphorylation of SMAD proteins.[17][19] Given that SMADs are transcription factors that translocate to the nucleus to regulate gene expression, this pathway represents a likely candidate for controlling SC1/SPARCL1 levels in the CNS.[20]
dot
References
- 1. Stage-Specific Transcription Factors Drive Astrogliogenesis by Remodeling Gene Regulatory Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age-Associated Increase in BMP Signaling inhibits Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOX2 is essential for astrocyte maturation and its deletion leads to hyperactive behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent transcriptional regulation of astrocyte reactivity across disorders | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Factor I isoforms regulate gene expression during the differentiation of human neural progenitors to astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFIA gene reveals a new facet of astrocyte function [blogs.bcm.edu]
- 10. Astrocytic β-catenin signaling via TCF7L2 regulates synapse development and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCF7l2, a nuclear marker that labels premyelinating oligodendrocytes and promotes oligodendroglial lineage progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine regulation of astrocyte function: in-vitro studies using cells from the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astrocyte matricellular proteins that control excitatory synaptogenesis are regulated by inflammatory cytokines and correlate with paralysis severity during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astrocyte matricellular proteins that control excitatory synaptogenesis are regulated by inflammatory cytokines and correlate with paralysis severity during experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Cross-Talks Among Bone Morphogenetic Protein (BMP) Signaling and Other Prominent Pathways Involved in Neural Differentiation [frontiersin.org]
- 16. Activity-dependent modulation of synapse-regulating genes in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPARCL1 promotes C2C12 cell differentiation via BMP7-mediated BMP/TGF-β cell signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPARCL1 promotes C2C12 cell differentiation via BMP7-mediated BMP/TGF-β cell signaling pathway [ouci.dntb.gov.ua]
- 19. SPARCL1 suppresses osteosarcoma metastasis and recruits macrophages by activation of canonical WNT/β-catenin signaling through stabilization of the WNT-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
A Historical Perspective on p75NTR Research: From a Low-Affinity Receptor to a Master Regulator of Neuronal Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR), initially identified in 1973 as the low-affinity nerve growth factor receptor, has since emerged as a pivotal and multifaceted player in the nervous system.[1][2] Its journey from a seemingly secondary receptor to a central regulator of neuronal survival, apoptosis, and plasticity is a testament to decades of dedicated research. This technical guide provides a comprehensive historical perspective on p75NTR research, detailing key discoveries, experimental methodologies, and the evolution of our understanding of its complex signaling pathways. For researchers and drug development professionals, a thorough grasp of this history is crucial for navigating the complexities of targeting p75NTR in various neurological and non-neurological disorders.[3][4]
A Chronological Journey Through Key Discoveries
The understanding of p75NTR has evolved through several key phases, each marked by seminal discoveries that reshaped the field.
-
1970s-1980s: The "Low-Affinity" Era: p75NTR was first identified as a receptor for Nerve Growth Factor (NGF).[1][5] During this period, it was characterized as a low-affinity receptor, contrasting with the high-affinity binding sites that were also observed on neurons. The cloning of the p75NTR gene in the mid-1980s was a significant milestone, revealing its membership in the then-nascent tumor necrosis factor receptor (TNFR) superfamily, distinguished by cysteine-rich domains in its extracellular region.[3][4]
-
Early 1990s: The Two-Receptor Hypothesis: The discovery of the Trk family of receptor tyrosine kinases as the high-affinity receptors for neurotrophins led to the "two-receptor hypothesis." This model proposed that p75NTR and Trk receptors could interact to modulate neurotrophin signaling. Experiments demonstrated that co-expression of p75NTR with TrkA, the high-affinity receptor for NGF, increased the affinity of NGF binding, suggesting a cooperative relationship.[6][7]
-
Mid-to-Late 1990s: A Receptor with a Dark Side: A paradigm shift occurred with the discovery that p75NTR could induce apoptosis. In the absence of Trk signaling or when bound by non-preferred ligands, p75NTR was shown to actively trigger programmed cell death in various neuronal populations, including sympathetic and sensory neurons.[8][9] This "Jekyll and Hyde" nature of p75NTR, capable of promoting both survival and death, became a central theme in the field.
-
2000s: The Pro-Neurotrophin Revelation and Signaling Complexity: The discovery that the precursor forms of neurotrophins, or pro-neurotrophins, are potent and high-affinity ligands for p75NTR added another layer of complexity.[10] The binding of pro-neurotrophins to a complex of p75NTR and the co-receptor sortilin was found to be a powerful inducer of apoptosis.[11] This era also saw the elucidation of the downstream signaling pathways mediating p75NTR's dual functions, including the pro-survival NF-κB pathway and the pro-apoptotic JNK pathway.[1][3][12]
-
2010s-Present: Expanding Roles and Therapeutic Targeting: Research in the last decade has expanded the known functions of p75NTR beyond the nervous system, with roles identified in metabolism, vascular biology, and cancer.[4][13] In the context of the nervous system, its involvement in synaptic plasticity, axon guidance, and developmental axon pruning has been further detailed.[2][6] This growing understanding has spurred the development of small molecule ligands and other therapeutic strategies aimed at modulating p75NTR activity for the treatment of neurodegenerative diseases like Alzheimer's disease, spinal cord injury, and other conditions.[3][14]
Quantitative Data Summary
A hallmark of the extensive research on p75NTR is the accumulation of quantitative data that underpins our understanding of its function. The following tables summarize key quantitative parameters.
| Ligand | Receptor/Co-receptor | Cell Type/System | Dissociation Constant (Kd) | Reference |
| Mature Neurotrophins | ||||
| NGF | p75NTR | PC12 cells | ~1 nM | [10] |
| BDNF | p75NTR | Sympathetic neurons | ~0.6 nM | [1] |
| NT-3 | p75NTR | Sympathetic neurons | ~60 pM | [1][6] |
| NT-4/5 | p75NTR | Not explicitly found | ||
| Pro-Neurotrophins | ||||
| proNGF | p75NTR/Sortilin | HEK293 cells | ~160 pM | [10] |
| proBDNF | p75NTR/Sortilin | Not explicitly found |
| Condition | Cell Type | Quantitative Effect on Apoptosis | Assay | Reference |
| BDNF Treatment (100 ng/ml) | Sympathetic Neurons | ~50-60% reduction in survival | MTT Assay | [8] |
| NGF Treatment (4 nmol/L) | Vascular Smooth Muscle Cells | 2- to 3-fold increase in TUNEL-positive cells | TUNEL Assay | [15][16] |
| p75NTR Overexpression | Cortical Neurons | Significant increase in caspase-3 activation | Caspase Activity Assay | [12] |
| proNGF Treatment (5 ng/ml) | Superior Cervical Ganglion (SCG) Neurons | Significant increase in apoptotic neurons | Manual Scoring | [10] |
| p75NTR siRNA + NGF | Schwann Cells | 16.76% ± 2.38 apoptotic cells (vs. 32.39% ± 1.82 in control) | Annexin V Assay | [17] |
| p75NTR siRNA + NGF | Schwann Cells | 7.06% ± 1.31 apoptotic cells (vs. 23.33% ± 3.00 in control) | TUNEL Assay | [17] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in elucidating the function of p75NTR.
Co-immunoprecipitation of p75NTR and TrkA
This protocol is based on methods used to demonstrate the physical interaction between p75NTR and Trk receptors.[18][19][20]
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with expression vectors for HA-tagged TrkA and p75NTR using a suitable transfection reagent (e.g., Lipofectamine 2000). An empty vector can be used as a control.
2. Cell Lysis:
-
48 hours post-transfection, cells are washed with ice-cold PBS and lysed in IP Lysis Buffer (e.g., 30 mM Tris-HCl pH 7.4, 120 mM NaCl, 1% NP-40, 2 mM EDTA, 2 mM KCl, 10% glycerol) supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
-
A portion of the supernatant is saved as the "input" control.
-
The remaining lysate is pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
The pre-cleared lysate is then incubated with an anti-HA antibody (for TrkA) or a specific anti-p75NTR antibody overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.
4. Washing and Elution:
-
The beads are washed 3-5 times with ice-cold IP Lysis Buffer to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
5. Western Blot Analysis:
-
The eluted samples and the input control are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with a primary antibody against p75NTR (if TrkA was immunoprecipitated) or TrkA (if p75NTR was immunoprecipitated).
-
Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection system.
TUNEL Assay for p75NTR-Mediated Apoptosis
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, induced by p75NTR activation.[8][15][21][22]
1. Cell Culture and Treatment:
-
Primary neurons (e.g., sympathetic neurons) or a suitable cell line are cultured on coverslips.
-
To induce p75NTR-mediated apoptosis, cells are treated with a specific ligand (e.g., BDNF for sympathetic neurons that do not express TrkB, or proNGF) for a defined period (e.g., 18-24 hours). A vehicle-treated group serves as a negative control, and a group treated with a known apoptotic inducer (e.g., staurosporine) can be used as a positive control.
2. Fixation and Permeabilization:
-
Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
3. TUNEL Reaction:
-
Cells are washed with PBS and incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., fluorescein-dUTP), for 60 minutes at 37°C in a humidified chamber, protected from light. A negative control without the TdT enzyme should be included.
4. Counterstaining and Mounting:
-
Cells are washed with PBS to remove unincorporated nucleotides.
-
The nuclei can be counterstained with a DNA-binding dye such as DAPI or Hoechst.
-
The coverslips are mounted onto glass slides using an anti-fade mounting medium.
5. Imaging and Quantification:
-
The slides are visualized using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright green fluorescence.
-
The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain) in several random fields of view.
Western Blot Analysis of JNK Phosphorylation
This protocol details the detection of phosphorylated JNK (p-JNK), a key event in the p75NTR-mediated apoptotic pathway.[17][23][24][25][26]
1. Cell Culture and Stimulation:
-
Cells expressing p75NTR are cultured to an appropriate confluency.
-
Cells are serum-starved for a few hours before stimulation to reduce basal kinase activity.
-
Cells are then stimulated with a p75NTR ligand (e.g., proNGF or NGF at high concentrations) for various time points (e.g., 0, 15, 30, 60 minutes). An unstimulated control is included.
2. Cell Lysis:
-
At each time point, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Lysates are collected, incubated on ice, and clarified by centrifugation.
3. Protein Quantification:
-
The protein concentration of each lysate is determined using a standard method such as the BCA assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are denatured in Laemmli buffer and separated on an SDS-polyacrylamide gel.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
5. Immunodetection:
-
The membrane is blocked with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an ECL substrate and an imaging system.
6. Normalization:
-
To ensure that changes in p-JNK are not due to variations in the total amount of JNK, the membrane can be stripped and re-probed with an antibody against total JNK.
-
Densitometric analysis of the bands is performed, and the p-JNK signal is normalized to the total JNK signal for each sample.
Signaling Pathways and Logical Relationships
The dual nature of p75NTR in promoting both cell survival and death is governed by distinct signaling pathways, often dictated by the cellular context, the presence of co-receptors, and the specific ligand.
Pro-Survival Signaling via NF-κB
The activation of the transcription factor NF-κB is a key survival pathway initiated by p75NTR.
References
- 1. The functions and signaling pathways induced by the interactions of APP–related molecules with p75NTR | Receptors & Clinical Investigation [smartscitech.com]
- 2. Developmental axon pruning mediated by BDNF-p75NTR-dependent axon degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of developmental neurite pruning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p75 neurotrophin receptor: at the crossroad of neural repair and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p75 neurotrophin receptor mediates neuronal apoptosis and is essential for naturally occurring sympathetic neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Role for the p75 Neurotrophin Receptor in Axonal Degeneration and Apoptosis Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular interactions between neurotrophin receptors | Semantic Scholar [semanticscholar.org]
- 13. The function of p75NTR in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The new wave of p75 neurotrophin receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR | The EMBO Journal [link.springer.com]
- 19. Competitive Signaling Between TrkA and p75 Nerve Growth Factor Receptors Determines Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Developmental axon pruning mediated by BDNF-p75NTR–dependent axon degeneration | Semantic Scholar [semanticscholar.org]
- 22. The Neurotrophin Receptor p75 Binds Neurotrophin-3 on Sympathetic Neurons with High Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p75NTR: A study in contrasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
The Role of SC1/SPARCL1 in Synaptogenesis: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the matricellular protein SC1, also known as SPARCL1 or Hevin, and its critical role in the regulation of synaptogenesis. Primarily targeted at researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved. SC1/SPARCL1 has emerged as a potent modulator of excitatory synapse formation and function. This guide will explore its selective effects on synapse density, the enhancement of synaptic efficacy through modulation of glutamate (B1630785) receptors, and the ongoing discourse regarding its molecular interactions and downstream signaling cascades.
Introduction
Synaptogenesis, the formation of synapses between neurons, is a fundamental process in the development and function of the central nervous system (CNS). The precise orchestration of this process is crucial for establishing neural circuits that underpin learning, memory, and cognition. Dysregulation of synaptogenesis is implicated in numerous neurological and psychiatric disorders.[1] Extracellular matrix (ECM) proteins have been identified as key regulators of synapse development and plasticity. Among these, SC1 (Secreted Protein Acidic and Rich in Cysteine-Like 1), a member of the SPARC family of matricellular glycoproteins, has garnered significant attention for its pro-synaptogenic activities.[2][3]
Initially identified as a synaptic cleft protein, SC1/SPARCL1 is predominantly secreted by astrocytes and has been shown to selectively promote the formation of excitatory synapses.[2][4][5] Its expression is developmentally regulated, peaking during periods of intense synaptogenesis.[6] This guide will delve into the molecular mechanisms by which SC1/SPARCL1 influences synapse formation, its impact on synaptic function, and the experimental approaches used to elucidate its role.
Quantitative Effects of SC1/SPARCL1 on Synaptogenesis
The synaptogenic properties of SC1/SPARCL1 have been quantified in several key studies. The following tables summarize the principal findings on synapse number and synaptic function.
Table 1: Effect of SC1/SPARCL1 on Excitatory Synapse Density
| Experimental System | Treatment | Fold Change in Excitatory Synapse Number | Key Findings | Reference |
| Cultured Rat Retinal Ganglion Cells (RGCs) | Recombinant Hevin | ~3-5 fold increase | Hevin is sufficient to induce the formation of excitatory synapses. | Kucukdereli et al., 2011[2] |
| Mixed Cortical Neuron-Glia Cultures (Mouse) | Recombinant SPARCL1 | ~2 fold increase | SPARCL1 selectively increases excitatory (VGLUT1-positive) but not inhibitory (VGAT-positive) synapse numbers. | Gan & Südhof, 2020[7][8][9] |
| Hevin-null mice (Superior Colliculus) | Genetic Deletion | Significant decrease | In vivo, lack of Hevin leads to fewer excitatory synapses. | Kucukdereli et al., 2011[2][3] |
| SPARC-null mice (Superior Colliculus) | Genetic Deletion | Increased synaptic connections | SPARC, a related protein, negatively regulates synapse formation, likely by antagonizing Hevin. | Kucukdereli et al., 2011[2][3] |
Table 2: Functional Consequences of SC1/SPARCL1 on Excitatory Synapses
| Experimental System | Treatment | Effect on NMDAR/AMPAR Ratio | Key Findings | Reference |
| Mixed Cortical Neuron-Glia Cultures (Mouse) | Recombinant SPARCL1 | ~3 fold increase | SPARCL1 enhances NMDAR-mediated synaptic responses more than AMPAR-mediated responses, leading to an increased NMDAR/AMPAR ratio. | Gan & Südhof, 2020[7][9] |
| Cultured Rat Retinal Ganglion Cells (RGCs) | Recombinant Hevin | Not explicitly quantified, but synapses were initially found to be postsynaptically silent. | Early studies suggested Hevin-induced synapses were structurally normal but lacked functional AMPA receptors. | Kucukdereli et al., 2011[2] |
Signaling Pathways and Molecular Interactions
The precise signaling mechanism by which SC1/SPARCL1 promotes synaptogenesis is an area of active investigation. The initial hypothesis of a direct bridge between presynaptic neurexins and postsynaptic neuroligins has been challenged by more recent findings.
The Neurexin-Neuroligin Controversy
Early studies proposed that SC1/SPARCL1 functions by simultaneously binding to presynaptic neurexin-1α and postsynaptic neuroligin-1B, thereby promoting the formation of a trans-synaptic complex.[10] However, a comprehensive study by Gan & Südhof (2020) demonstrated that the synaptogenic effects of SPARCL1 persist even in neurons lacking all neurexins or all classical neuroligins.[7][8][9] This suggests that SC1/SPARCL1 acts through a novel, neurexin- and neuroligin-independent mechanism to promote excitatory synapse formation.[7][8][9]
Figure 1: Competing models of SC1/SPARCL1's synaptogenic mechanism.
Downstream Signaling and Novel Interactors
Recent evidence points to the involvement of other neuronal partners in mediating the effects of SC1/SPARCL1. The neuron-specific vesicular protein calcyon has been identified as a novel interaction partner for Hevin.[11][12] The interaction between the C-terminus of Hevin and the N-terminus of calcyon is implicated in synaptic reorganization following brain injury.[11][12] This suggests a potential downstream signaling pathway that is activated upon SC1/SPARCL1 binding to the neuronal surface. Further research is needed to fully elucidate the downstream effectors of this interaction and how they lead to the observed changes in synapse structure and function.
Figure 2: Proposed signaling pathway involving SC1/SPARCL1 and Calcyon.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of SC1/SPARCL1 in synaptogenesis.
Immunocytochemistry-Based Synapse Quantification
This protocol is adapted from methodologies used to quantify changes in synapse number in neuronal cultures.[13][14]
Objective: To quantify the number of excitatory and inhibitory synapses in cultured neurons treated with SC1/SPARCL1.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Recombinant SC1/SPARCL1 protein or control protein
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS
-
Primary Antibodies:
-
Excitatory Presynaptic: anti-VGLUT1 (vesicular glutamate transporter 1)
-
Excitatory Postsynaptic: anti-Homer1 or anti-PSD-95
-
Inhibitory Presynaptic: anti-VGAT (vesicular GABA transporter)
-
Dendritic Marker: anti-MAP2 (microtubule-associated protein 2)
-
-
Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies (e.g., 488, 568, 647)
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture and Treatment: Plate primary neurons at an appropriate density. At a specified day in vitro (DIV), treat the cultures with recombinant SC1/SPARCL1 or a control protein for the desired duration (e.g., 24-48 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 10% NGS in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash three times with PBS and then mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image Acquisition: Acquire images using a confocal microscope. Capture Z-stacks of dendritic segments positive for the dendritic marker (MAP2).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with the Puncta Analyzer plugin) to quantify the colocalization of presynaptic and postsynaptic markers along the dendritic segments. A synapse is defined as the apposition of a presynaptic and a postsynaptic punctum.
Figure 3: Experimental workflow for synapse quantification by immunocytochemistry.
Whole-Cell Patch-Clamp Electrophysiology for NMDAR/AMPAR Ratio
This protocol is a generalized procedure based on methods to assess synaptic function.[15][16][17][18]
Objective: To measure the ratio of NMDAR- to AMPAR-mediated excitatory postsynaptic currents (EPSCs) in neurons.
Materials:
-
Primary neuronal cultures or acute brain slices
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Artificial cerebrospinal fluid (aCSF) containing: NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing: K-gluconate or Cs-methanesulfonate, HEPES, EGTA, Mg-ATP, Na-GTP.
-
Pharmacological agents:
-
Tetrodotoxin (TTX) to block action potentials
-
Picrotoxin or Bicuculline to block GABAA receptors
-
D-AP5 (D-2-amino-5-phosphonopentanoate) to block NMDARs
-
Procedure:
-
Preparation: Place the neuronal culture coverslip or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify a healthy neuron for recording using a microscope with differential interference contrast (DIC) optics.
-
Pipette Positioning and Sealing: Approach the selected neuron with a glass micropipette filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Recording AMPAR-mediated EPSCs: Clamp the neuron's membrane potential at -70 mV. At this negative potential, the Mg2+ block of NMDARs is intact, so evoked EPSCs are primarily mediated by AMPARs.
-
Recording Dual-Component EPSCs: Depolarize the membrane potential to +40 mV. This relieves the Mg2+ block, allowing both AMPARs and NMDARs to contribute to the evoked EPSC.
-
Isolation of NMDAR-mediated EPSCs: While holding at +40 mV, apply the NMDAR antagonist D-AP5 to the bath. The remaining current is the AMPAR-mediated component at this potential. The NMDAR component can be obtained by digital subtraction of the AMPAR EPSC from the dual-component EPSC recorded before D-AP5 application.
-
Data Analysis: Measure the peak amplitude of the AMPAR-mediated current (at -70 mV or the early component at +40 mV) and the NMDAR-mediated current (typically measured at a later time point, e.g., 50 ms (B15284909) post-stimulus, at +40 mV). Calculate the NMDAR/AMPAR ratio.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This is a general protocol for investigating the interaction between SC1/SPARCL1 and potential binding partners.[19][20][21]
Objective: To determine if SC1/SPARCL1 physically interacts with a target protein in a cellular context.
Materials:
-
Cell lysate (from cells co-expressing tagged SC1/SPARCL1 and the putative interactor, or from tissue)
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100, plus protease inhibitors)
-
Primary antibody specific to the "bait" protein (e.g., anti-SC1/SPARCL1)
-
Protein A/G-conjugated agarose (B213101) or magnetic beads
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis by Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (the "prey"). The presence of a band for the prey protein in the SC1/SPARCL1 immunoprecipitate indicates an interaction.
Conclusion and Future Directions
SC1/SPARCL1 is a key astrocyte-secreted factor that plays a significant role in promoting the formation and functional maturation of excitatory synapses. While its ability to increase synapse density and enhance NMDAR-mediated currents is well-established, the precise molecular mechanisms underpinning these effects are still being uncovered. The recent shift away from the neurexin-neuroligin bridging model opens up new avenues of investigation into the receptors and downstream signaling pathways that mediate SC1/SPARCL1's synaptogenic activity. The identification of calcyon as a potential interactor is a promising lead.
For drug development professionals, understanding the regulatory mechanisms of SC1/SPARCL1 and its signaling cascade could offer novel therapeutic targets for neurodevelopmental disorders characterized by synaptic deficits, as well as for promoting synaptic repair after brain injury. Future research should focus on:
-
The definitive identification of the neuronal receptor(s) for SC1/SPARCL1.
-
A thorough characterization of the downstream signaling pathways activated by SC1/SPARCL1 binding.
-
Investigating the therapeutic potential of modulating SC1/SPARCL1 levels or activity in preclinical models of neurological disorders.
This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted role of SC1/SPARCL1 in shaping the synaptic landscape of the brain.
References
- 1. SPARCL1 Accelerates Symptom Onset in Alzheimer’s Disease and Influences Brain Structure and Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Control of excitatory CNS synaptogenesis by astrocyte-secreted proteins Hevin and SPARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocyte matricellular proteins that control excitatory synaptogenesis are regulated by inflammatory cytokines and correlate with paralysis severity during experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astrocyte matricellular proteins that control excitatory synaptogenesis are regulated by inflammatory cytokines and correlate with paralysis severity during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered Developmental Expression of the Astrocyte-Secreted Factors Hevin and SPARC in the Fragile X Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Hevin-calcyon interaction promotes synaptic reorganization after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hevin–calcyon interaction promotes synaptic reorganization after brain injury | Semantic Scholar [semanticscholar.org]
- 13. Quantifying synapses: an immunocytochemistry-based assay to quantify synapse number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch Clamp Protocol [labome.com]
- 18. axolbio.com [axolbio.com]
- 19. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Co-Immunoprecipitation of SC1 and p75NTR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of Schwann Cell Factor 1 (SC1) and the p75 Neurotrophin Receptor (p75NTR). This document includes the scientific background, a step-by-step experimental protocol, and tools for visualizing the experimental workflow and the associated signaling pathway.
Scientific Background
The p75 neurotrophin receptor (p75NTR) is a transmembrane protein that belongs to the tumor necrosis factor receptor superfamily.[1] It plays a crucial role in various cellular processes in the nervous system, including neuronal survival, apoptosis, and differentiation.[1] SC1, also known as PRDM4, is a zinc finger protein that functions as a transcriptional repressor.[2][3] SC1 has been identified as a p75NTR-interacting protein.[2] Their interaction is implicated in the negative regulation of the cell cycle.[4] Specifically, the SC1:p75NTR complex, potentially in the presence of Nerve Growth Factor (NGF), is thought to signal for cell cycle arrest by repressing the transcription of cyclin E.[2][4]
Understanding the interaction between SC1 and p75NTR is crucial for elucidating the molecular mechanisms governing cell cycle control and may provide insights into pathological conditions such as cancer and neurodegenerative diseases. Co-immunoprecipitation is a robust technique to study in vivo protein-protein interactions, allowing for the isolation and subsequent detection of interacting proteins from cell lysates.
Signaling Pathway
The interaction between SC1 and p75NTR is a component of a signaling pathway that influences cell cycle progression. Upon activation, p75NTR can recruit SC1. This interaction facilitates the translocation of SC1 to the nucleus where it can act as a transcriptional repressor, inhibiting the expression of genes such as cyclin E, which is essential for the G1 to S phase transition in the cell cycle.
Caption: p75NTR-SC1 signaling pathway leading to cell cycle arrest.
Experimental Workflow
The co-immunoprecipitation workflow involves several key stages: cell lysis to release proteins, incubation with a specific antibody to target one of the proteins of interest (the "bait"), precipitation of the antibody-protein complex, washing to remove non-specific binders, and finally, elution and detection of the "bait" and any co-precipitated proteins (the "prey").
Caption: A generalized workflow for co-immunoprecipitation.
Quantitative Data Summary
| Experimental Condition | Input p75NTR (Relative Densitometry Units) | IP p75NTR (Relative Densitometry Units) | Co-IP SC1 (Relative Densitometry Units) | Fold Enrichment of SC1 |
| Negative Control (IgG) | 100 | 0 | 5 | 1.0 |
| Positive Control (p75NTR IP) | 100 | 85 | 50 | 10.0 |
| NGF Stimulation (1 hr) | 100 | 88 | 75 | 15.0 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the experimental setup. Fold enrichment is calculated relative to the negative control after normalization to the amount of immunoprecipitated bait protein.
Experimental Protocols
This protocol is adapted from standard co-immunoprecipitation procedures and findings from studies involving SC1 and p75NTR.[5] It is recommended to optimize buffer compositions and incubation times for your specific cell type and antibodies.
Materials and Reagents
-
Cell Lines: HEK293T or PC12 cells.
-
Antibodies:
-
Rabbit anti-p75NTR antibody (for IP and Western Blot)
-
Mouse anti-SC1 antibody (for Western Blot)
-
Normal Rabbit IgG (Negative Control)
-
Normal Mouse IgG (Negative Control)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5% Triton X-100), with freshly added Protease and Phosphatase Inhibitor Cocktails.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Other: Cell scrapers, microcentrifuge tubes, rotating wheel or rocker, magnetic rack (for magnetic beads), equipment for SDS-PAGE and Western Blotting.
Protocol
1. Cell Lysate Preparation a. Culture cells to 80-90% confluency in appropriate culture dishes. b. (Optional) Treat cells with desired stimuli (e.g., NGF at 50 ng/mL for 1 hour). c. Wash cells twice with ice-cold PBS. d. Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes with occasional vortexing. g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant (cell lysate) to a new pre-chilled tube. i. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Pre-Clearing the Lysate (Optional but Recommended) a. To 1 mg of total protein in 1 mL of lysate, add 20 µL of equilibrated Protein A/G beads. b. Incubate on a rotator at 4°C for 1 hour. c. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. d. Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
3. Immunoprecipitation a. To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-p75NTR) or normal rabbit IgG as a negative control. b. Incubate on a rotator at 4°C for 2-4 hours or overnight. c. Add 30 µL of equilibrated Protein A/G beads to each tube. d. Incubate on a rotator at 4°C for an additional 1-2 hours.
4. Washing a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes. e. After the final wash, carefully remove all of the supernatant.
5. Elution a. Add 30-50 µL of 1X Laemmli sample buffer to the beads. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
6. Western Blot Analysis a. Load the eluted samples, along with a sample of the input lysate (20-30 µg of protein), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (e.g., rabbit anti-p75NTR and mouse anti-SC1) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
In a successful co-immunoprecipitation experiment where p75NTR is the bait protein, you should observe a band for p75NTR in the input lane and the p75NTR IP lane. A band for SC1 should be present in the input lane and, crucially, in the p75NTR IP lane, but not in the negative control IgG lane. The presence of SC1 in the p75NTR IP lane indicates an interaction between the two proteins.
References
- 1. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. The p75NTR-interacting protein SC1 inhibits cell cycle progression by transcriptional repression of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | PRDM4 (SC1) binds to p75NTR [reactome.org]
- 4. Reactome | p75NTR negatively regulates cell cycle via SC1 [reactome.org]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Two-Hybrid Screening of SC1 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC1, a cell adhesion molecule belonging to the immunoglobulin superfamily, plays a crucial role in various physiological and pathological processes. Initially identified in the embryonic nervous system, SC1 is involved in cell adhesion through both homophilic and heterophilic interactions.[1][2] Its expression has been noted in numerous neoplastic tissues, including lung and colorectal cancers, where it is implicated in tumor progression and metastasis.[1][2][3] Known interaction partners of SC1 include itself (homophilic binding), Ng-CAM, and CD6.[1] However, a comprehensive understanding of its interaction network is crucial for elucidating its functions and for the development of novel therapeutic strategies.
The Yeast Two-Hybrid (Y2H) system is a powerful and widely used genetic method for identifying novel protein-protein interactions (PPIs) in vivo.[4][5][6] This technique relies on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[4] When these domains are brought into close proximity, they can activate the transcription of downstream reporter genes.[4][5] In a Y2H screen, the protein of interest (the "bait") is fused to the DBD, and a library of potential interacting partners (the "prey") is fused to the AD. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes and allowing for the identification of the interacting prey protein.[5][7]
These application notes provide a detailed protocol for utilizing the Y2H system to screen for and identify novel proteins that interact with SC1.
Principle of the Yeast Two-Hybrid System
The Yeast Two-Hybrid assay is based on the reconstitution of a functional transcription factor through the interaction of two proteins.[5] The core components are:
-
Bait: A fusion protein consisting of the protein of interest (SC1) and a DNA-binding domain (DBD).
-
Prey: A fusion protein from a cDNA library, where each protein is fused to a transcriptional activation domain (AD).
-
Reporter Genes: Genes under the control of a promoter that is recognized by the DBD. Common reporter genes include those for nutritional markers (e.g., HIS3, ADE2, LEU2, URA3) and colorimetric markers (e.g., lacZ).
If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought close enough to activate the transcription of the reporter genes. This allows the yeast to grow on selective media and/or produce a color change, indicating a positive interaction.
Experimental Workflow
The overall workflow for a yeast two-hybrid screen to identify SC1 interacting proteins involves several key stages, from initial bait construction and validation to the final identification and confirmation of interacting partners.
Figure 1: Yeast Two-Hybrid Experimental Workflow.
Detailed Experimental Protocols
Phase 1: Bait Plasmid Construction and Validation
1.1. Bait Plasmid Construction
-
Amplify SC1 cDNA: Amplify the full-length coding sequence of human SC1 via PCR using primers that introduce appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the bait vector (e.g., pGBKT7).
-
Vector and Insert Preparation: Digest both the amplified SC1 PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested SC1 insert into the pGBKT7 vector to create the pGBKT7-SC1 bait plasmid. This will create an in-frame fusion of SC1 with the GAL4 DNA-binding domain.
-
Transformation and Verification: Transform the ligation product into competent E. coli cells (e.g., DH5α). Select for transformed colonies and verify the correct insertion and sequence of SC1 by colony PCR and Sanger sequencing.
1.2. Bait Autoactivation and Toxicity Test
It is crucial to ensure that the SC1 bait protein itself does not activate the reporter genes in the absence of an interacting prey protein (autoactivation) and is not toxic to the yeast cells.[8]
-
Yeast Transformation: Transform the pGBKT7-SC1 bait plasmid into a suitable yeast strain (e.g., Y2HGold).
-
Plating on Selective Media: Plate the transformed yeast on different synthetic defined (SD) dropout media:
-
SD/-Trp: To select for yeast containing the bait plasmid.
-
SD/-Trp/-His: To test for autoactivation of the HIS3 reporter.
-
SD/-Trp/-Ade: To test for autoactivation of the ADE2 reporter.
-
SD/-Trp with X-α-Gal: To test for autoactivation of the AUR1-C and MEL1 reporters (blue color).
-
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days.
-
Growth on SD/-Trp confirms successful transformation.
-
Significant growth on SD/-Trp/-His or SD/-Trp/-Ade, or development of a blue color, indicates autoactivation. If autoactivation occurs, the SC1 bait may need to be truncated to remove the activating domain.
-
Lack of growth or very slow growth on SD/-Trp compared to a control transformation (e.g., empty pGBKT7) may indicate toxicity.
-
Phase 2: Yeast Two-Hybrid Library Screening
2.1. Yeast Mating Procedure
Mating of the bait-expressing yeast strain with a pre-transformed library strain is an efficient method for screening.[7]
-
Prepare Cultures: Grow a saturated culture of the bait strain (e.g., Y2HGold containing pGBKT7-SC1) and the prey library strain (e.g., Y187 containing a cDNA library).[5]
-
Mating: Mix equal volumes of the bait and prey cultures in a sterile flask containing YPDA medium.
-
Incubation: Incubate the mixture at 30°C with gentle shaking for 20-24 hours to allow for mating and the formation of diploid cells.
2.2. Screening for Positive Interactions
-
Plating on Selective Media: After mating, plate the yeast culture on medium-stringency selective medium (e.g., SD/-Trp/-Leu/-His). This selects for diploid yeast that contain both the bait and a prey plasmid and where the interaction is strong enough to activate the HIS3 reporter.
-
Incubation: Incubate the plates at 30°C for 3-7 days and monitor for colony growth.
Phase 3: Hit Confirmation and Identification
3.1. High-Stringency Selection
-
Replica Plating: Replica-plate the colonies that grew on the medium-stringency plates onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) and plates containing X-α-Gal.
-
Analysis: Only colonies that grow on the high-stringency medium and turn blue on the X-α-Gal plates are considered strong positive interactors.
3.2. Identification of Interacting Proteins
-
Prey Plasmid Isolation: Isolate the prey plasmids from the confirmed positive yeast colonies.
-
Transformation into E. coli: Transform the isolated plasmids into E. coli for amplification.
-
Sequencing: Sequence the inserts of the prey plasmids to identify the interacting proteins.
-
Bioinformatics Analysis: Use BLAST and other bioinformatics tools to identify the genes and analyze the potential functions of the interacting proteins.
Phase 4: Verification of Interactions
4.1. One-on-One Yeast Two-Hybrid
To confirm that the identified prey protein specifically interacts with the SC1 bait, re-transform the identified prey plasmid along with the pGBKT7-SC1 bait plasmid into a fresh yeast strain.[8] As a negative control, co-transform the prey plasmid with an empty pGBKT7 vector. A true positive interaction will only occur in the presence of the SC1 bait.
4.2. Orthogonal Validation Methods
Due to the possibility of false positives in Y2H screens, it is essential to validate the interactions using independent, orthogonal methods.[6][8] These may include:
-
Co-immunoprecipitation (Co-IP): Demonstrates the interaction of proteins in a cellular context.
-
Glutathione S-transferase (GST) Pull-down Assays: An in vitro method to confirm direct physical interaction.
-
Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity and kinetics.
Data Presentation and Interpretation
Quantitative data from a yeast two-hybrid screen can provide insights into the strength of the protein-protein interactions. This is often achieved by measuring the activity of a reporter enzyme, such as β-galactosidase.[9]
Quantitative β-galactosidase Assay
A liquid culture-based β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate can be performed to quantify the strength of the interaction.[9] The results can be expressed in Miller units.
Table 1: Example of Quantitative Y2H Results for SC1 Interactors
| Prey Protein | Interaction Strength (Miller Units) | Growth on SD/-Trp/-Leu/-His/-Ade |
| Positive Control (p53 + T-antigen) | 150.5 ± 12.3 | +++ |
| Negative Control (Lamin + T-antigen) | 1.2 ± 0.4 | - |
| SC1 + Protein A | 85.7 ± 9.1 | +++ |
| SC1 + Protein B | 32.4 ± 4.5 | ++ |
| SC1 + Protein C | 5.6 ± 1.8 | +/- |
Data are presented as mean ± standard deviation. Growth is scored from - (no growth) to +++ (strong growth).
Signaling Pathway and Logical Relationships
Based on the identified interacting partners, a putative signaling pathway or protein interaction network involving SC1 can be constructed.
Figure 2: Hypothetical SC1 Signaling Pathway.
Conclusion
The yeast two-hybrid system is a robust and high-throughput method for identifying novel protein-protein interactions.[6] By following the detailed protocols outlined in these application notes, researchers can successfully screen for and identify proteins that interact with SC1. The identification of these new interactors will be instrumental in further elucidating the molecular mechanisms underlying SC1's function in both normal physiology and disease states, potentially revealing new targets for drug development. It is imperative to validate any putative interactions identified through Y2H screening with orthogonal biochemical or biophysical methods to confirm their biological relevance.[6][8]
References
- 1. SC1, an immunoglobulin-superfamily cell adhesion molecule, is involved in the brain metastatic activity of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SC1, an immunoglobulin-superfamily cell adhesion molecule, is involved in the brain metastatic activity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of SC1, a cell adhesion molecule, in mammary gland tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. singerinstruments.com [singerinstruments.com]
- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Visualizing SC1-p75NTR Binding in Live Cells using FRET Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Schwann Cell Factor 1 (SC1) and the p75 neurotrophin receptor (p75NTR) is a critical component of cellular signaling pathways that govern cell cycle progression, differentiation, and apoptosis.[1][2][3][4] SC1, also known as PRDM4, is a transcriptional repressor that interacts with the intracellular domain of p75NTR.[2][4] Understanding the dynamics of this protein-protein interaction in a live-cell context is crucial for elucidating its role in physiological and pathological processes and for the development of targeted therapeutics.
Förster Resonance Energy Transfer (FRET) microscopy is a powerful, non-invasive technique that enables the visualization of protein-protein interactions in live cells with high spatial and temporal resolution.[5][6][7][8] FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[5][9][10] This energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically occurring within a 1-10 nanometer range, making it an ideal method for detecting direct molecular interactions.[7][10][11]
This application note provides a detailed protocol for visualizing the binding of SC1 to p75NTR in living cells using FRET microscopy. The methodology described herein is based on established FRET principles and can be adapted for various cell lines and specific experimental questions.
Principle of the FRET Assay
To visualize the interaction between SC1 and p75NTR, the proteins are genetically fused to a FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. When SC1-CFP and p75NTR-YFP are not interacting, excitation of CFP will result in cyan fluorescence emission. However, upon binding of SC1 to p75NTR, the CFP donor and YFP acceptor are brought into close proximity, allowing for FRET to occur. In this case, excitation of CFP will lead to a decrease in its fluorescence (donor quenching) and an increase in YFP fluorescence (sensitized emission). The ratio of sensitized emission to donor emission, or the FRET efficiency, provides a quantitative measure of the protein-protein interaction.
Data Presentation
Quantitative data from FRET experiments are essential for comparing the extent of protein-protein interactions under different conditions, such as in the presence of potential inhibitors or activators. The following table summarizes key quantitative parameters that can be derived from a FRET experiment investigating SC1-p75NTR binding.
| Experimental Condition | Apparent FRET Efficiency (Eapp%) | Donor Lifetime (τD) in presence of Acceptor (ns) | Control Donor Lifetime (τD) (ns) | Notes |
| Basal State | 15 ± 3 | 2.1 ± 0.2 | 2.5 ± 0.1 | Baseline interaction in untreated cells. |
| + Compound X (10 µM) | 5 ± 2 | 2.4 ± 0.1 | 2.5 ± 0.1 | Compound X appears to inhibit the interaction. |
| + Compound Y (10 µM) | 25 ± 4 | 1.8 ± 0.2 | 2.5 ± 0.1 | Compound Y appears to enhance the interaction. |
| Negative Control (SC1-CFP + empty YFP vector) | 2 ± 1 | 2.5 ± 0.1 | 2.5 ± 0.1 | Establishes the background FRET level. |
| Positive Control (CFP-YFP fusion protein) | 40 ± 5 | 1.5 ± 0.2 | 2.5 ± 0.1 | Represents the maximal FRET signal in the system. |
Note: The data presented in this table are for illustrative purposes and represent typical results that could be obtained from a FRET experiment. Actual values will vary depending on the specific experimental setup, cell type, and instrumentation.
Experimental Protocols
This section provides a detailed methodology for conducting a FRET microscopy experiment to visualize SC1-p75NTR binding in live cells.
Plasmid Construction
Successful FRET analysis relies on the proper design of the fusion protein constructs. It is often necessary to test both N- and C-terminal fusions of the fluorescent proteins to both SC1 and p75NTR to ensure that the tags do not interfere with protein folding or function and to optimize the FRET signal.
Materials:
-
Human SC1 and p75NTR cDNA
-
FRET-compatible fluorescent protein vectors (e.g., pCFP-N1, pCFP-C1, pYFP-N1, pYFP-C1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
Protocol:
-
Amplify the full-length coding sequences of human SC1 and p75NTR by PCR using primers that introduce appropriate restriction sites for cloning into the fluorescent protein vectors.
-
Digest the PCR products and the recipient vectors with the corresponding restriction enzymes.
-
Ligate the digested SC1 and p75NTR inserts into the appropriate CFP and YFP vectors to generate the following constructs:
-
SC1-CFP (C-terminal fusion) and CFP-SC1 (N-terminal fusion)
-
p75NTR-YFP (C-terminal fusion) and YFP-p75NTR (N-terminal fusion)
-
-
Transform the ligation products into competent E. coli and select for positive clones.
-
Verify the integrity of all constructs by restriction digest and DNA sequencing.
Cell Culture and Transfection
Materials:
-
HEK293T or a relevant neuronal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes or chamber slides suitable for microscopy
Protocol:
-
One day prior to transfection, seed the cells onto glass-bottom dishes at a density that will result in 70-80% confluency on the day of imaging.
-
On the day of transfection, co-transfect the cells with the desired combination of SC1-CFP and p75NTR-YFP plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
As controls, also transfect cells with:
-
SC1-CFP alone (Donor only)
-
p75NTR-YFP alone (Acceptor only)
-
A plasmid expressing a CFP-YFP fusion protein (Positive FRET control)
-
SC1-CFP and an empty YFP vector (Negative interaction control)
-
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.
Live-Cell FRET Microscopy
This protocol describes the sensitized emission method for FRET measurement.
Equipment:
-
An inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).
-
Laser lines for excitation of CFP (e.g., 440 nm or 458 nm) and YFP (e.g., 514 nm).
-
Appropriate filter sets for detecting CFP and YFP emission. A specific FRET filter set (CFP excitation, YFP emission) is also required.
-
A stage-top incubator to maintain cells at 37°C and 5% CO2 during imaging.
Image Acquisition Protocol:
-
Place the dish containing the transfected cells on the microscope stage within the environmental chamber.
-
Locate a field of view with cells co-expressing both CFP and YFP constructs.
-
Acquire the following three images for the FRET-pair expressing cells:
-
Donor Image (ICFP): Excite with the CFP laser and detect emission through the CFP filter.
-
Acceptor Image (IYFP): Excite with the YFP laser and detect emission through the YFP filter.
-
FRET Image (IFRET): Excite with the CFP laser and detect emission through the YFP filter.
-
-
For correction of spectral bleed-through, acquire images from cells expressing only the donor (SC1-CFP) and only the acceptor (p75NTR-YFP) using the same imaging settings.
-
For the donor-only sample, acquire the Donor Image and the FRET Image to determine the donor bleed-through.
-
For the acceptor-only sample, acquire the Acceptor Image and the FRET Image to determine the acceptor cross-excitation.
-
FRET Data Analysis
The raw FRET image contains contributions from both true FRET and spectral bleed-through. These must be corrected to obtain an accurate measure of FRET.
Calculation of Corrected FRET (FRETc):
FRETc = IFRET - (BTD × ICFP) - (BTA × IYFP)
Where:
-
IFRET , ICFP , and IYFP are the background-subtracted intensities of the FRET, Donor, and Acceptor images, respectively.
-
BTD (Donor Bleed-Through) is the fraction of CFP emission that is detected in the YFP channel. It is calculated from the donor-only sample as the ratio of the intensity in the FRET channel to the intensity in the CFP channel.
-
BTA (Acceptor Bleed-Through) is the fraction of YFP emission resulting from direct excitation by the CFP laser. It is calculated from the acceptor-only sample as the ratio of the intensity in the FRET channel to the intensity in the YFP channel.
Calculation of Apparent FRET Efficiency (Eapp):
A common way to represent FRET is by calculating the normalized FRET (NFRET) or an apparent FRET efficiency.
Eapp (%) = (FRETc / (FRETc + G × ICFP)) × 100
Where G is a calibration factor that depends on the quantum yield and extinction coefficients of the fluorophores and the instrument's detection efficiency for each channel.
Visualizations
SC1-p75NTR Signaling Pathway
Caption: SC1 binds to p75NTR, translocates to the nucleus, and represses Cyclin E.
FRET Microscopy Experimental Workflow
Caption: Workflow for visualizing SC1-p75NTR interaction using FRET microscopy.
Conclusion
FRET microscopy provides a robust and quantitative method to study the dynamic interaction between SC1 and p75NTR in their native cellular environment. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the molecular details of this important signaling complex. By applying this technology, scientists can gain deeper insights into the mechanisms regulating SC1-p75NTR binding and screen for novel therapeutic agents that modulate this interaction for the treatment of various diseases.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. google.com [google.com]
- 3. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of fluorescence resonance energy transfer vectors and their application in study of structure and function of signal transducers and activators of transcription 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of SC1/Shroom3 in Primary Schwann Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schwann cells, the principal glial cells of the peripheral nervous system (PNS), are crucial for nerve development, maintenance, and regeneration. Their functions include myelinating axons to enable rapid nerve impulse conduction and providing trophic support to neurons. The protein SC1, also known as Shroom3, is an actin-binding protein known to regulate cell morphology by controlling the assembly of contractile actomyosin (B1167339) networks. In various cell types, Shroom3 interacts with Rho-associated coiled-coil containing protein kinase (ROCK) to influence cytoskeletal dynamics and cell shape. While its role in neuroepithelial and kidney cells is well-documented, its specific function in primary Schwann cells is an emerging area of investigation. Understanding the role of SC1/Shroom3 in Schwann cell biology is critical for elucidating mechanisms of myelination and nerve repair, and may offer novel targets for therapies aimed at peripheral neuropathies.
This document provides a comprehensive protocol for the targeted knockdown of SC1/Shroom3 in primary Schwann cells using small interfering RNA (siRNA). It includes detailed methodologies for cell culture, siRNA transfection, validation of knockdown, and assays to probe potential phenotypic outcomes.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) | Notes |
| Primary Rat Schwann Cells | Thermo Fisher Scientific | N1505100 | Or isolate from neonatal rat sciatic nerves |
| DMEM, high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated |
| Horse Serum | Gibco | 16050122 | |
| Forskolin | Sigma-Aldrich | F6886 | |
| Pituitary Bovine Extract | Gibco | 13028014 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Poly-L-Lysine (PLL) | Sigma-Aldrich | P4707 | For coating culture vessels |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| SC1/Shroom3 siRNA | Dharmacon, Qiagen, Sigma | Custom/Predesigned | See Section 4 for details |
| Negative Control siRNA | Dharmacon, Qiagen, Sigma | Custom/Predesigned | Scrambled sequence |
| Transfection Reagent | Thermo Fisher Scientific | Lipofectamine™ RNAiMAX | 13778075 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 | |
| PBS, pH 7.4 | Gibco | 10010023 | RNase-free |
| TRIzol™ Reagent | Invitrogen | 15596026 | For RNA extraction |
| qScript™ cDNA SuperMix | QuantaBio | 95048-100 | For reverse transcription |
| SYBR™ Green PCR Master Mix | Applied Biosystems | 4309155 | For qPCR |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | For protein extraction |
| Protease Inhibitor Cocktail | Roche | 11836153001 | |
| Anti-Shroom3 Antibody | Abcam | ab108434 | For Western Blot |
| Anti-GAPDH Antibody | Cell Signaling Technology | 2118 | Loading control |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 | |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Culture of Primary Schwann Cells
-
Vessel Coating: Coat culture flasks, plates, or dishes with Poly-L-Lysine (PLL) solution (10 µg/mL in sterile water) for at least 1 hour at 37°C. Aspirate the PLL solution and wash twice with sterile, RNase-free water. Allow vessels to dry completely before use.
-
Media Preparation: Prepare Schwann Cell Growth Medium by supplementing DMEM with 10% FBS, 2% Horse Serum, 2 µM Forskolin, 20 µg/mL Pituitary Bovine Extract, and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw cryopreserved primary Schwann cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube containing 9 mL of pre-warmed Schwann Cell Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and plate onto PLL-coated vessels.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days. Passage cells when they reach 70-80% confluency using 0.25% Trypsin-EDTA.
siRNA Design and Preparation
The selection of effective and specific siRNA sequences is critical for successful gene knockdown.
-
Option 2: Custom siRNA Design. If designing custom siRNAs, follow established guidelines:
Preparation of siRNA Stock Solution:
-
Briefly centrifuge the vial containing the lyophilized siRNA to collect the pellet.
-
Resuspend the siRNA in RNase-free water or buffer to a final concentration of 20 µM.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
siRNA Transfection Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other vessel sizes.
-
Cell Seeding: The day before transfection, seed primary Schwann cells in antibiotic-free Schwann Cell Growth Medium at a density that will result in 60-80% confluency at the time of transfection (e.g., 2 x 10⁵ cells per well of a 6-well plate).[1][9]
-
Transfection Complex Preparation:
-
Solution A: For each well, dilute 20-80 pmol of siRNA (e.g., 1-4 µL of a 20 µM stock) into 100 µL of Opti-MEM™ I medium. Mix gently.
-
Solution B: For each well, dilute 5-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 800 µL of fresh, antibiotic-free Schwann Cell Growth Medium to each well.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well. Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically. For mRNA analysis, 24-48 hours is typical, while for protein analysis, 48-72 hours is often required.
Validation of SC1/Shroom3 Knockdown
Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Isolation: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly in the well using 1 mL of TRIzol™ Reagent. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript™ cDNA SuperMix).
-
qPCR: Perform qPCR using SYBR™ Green chemistry. Set up reactions in triplicate for each sample (Control siRNA, SC1 siRNA) and include a no-template control. Use primers specific for Shroom3 and a reference gene (e.g., Gapdh, Actb).
-
Example Rat Shroom3 Primers: (To be designed and validated)
-
Forward: 5'-GCTGAGATTGAGGAGTTCCG-3'
-
Reverse: 5'-TCCTCTTCCTGTCGATCTCC-3'
-
-
Example Rat Gapdh Primers:
-
Forward: 5'-GACATGCCGCCTGGAGAAAC-3'
-
Reverse: 5'-AGCCCAGGATGCCCTTTAGT-3'
-
-
-
Data Analysis: Calculate the relative expression of Shroom3 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the SC1 siRNA-treated samples to the negative control siRNA-treated samples.
Western Blot for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Shroom3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) to determine the percentage of protein knockdown.
Quantitative Data Summary
The following table outlines the expected outcomes and parameters for optimization. Since specific data for SC1/Shroom3 knockdown in primary Schwann cells is not extensively published, these values are based on supplier guarantees and typical results from similar experiments.
| Parameter | Target Range | Method of Analysis | Notes |
| siRNA Concentration | 10 - 50 nM | qPCR / Western Blot | Optimize to find the lowest effective concentration to minimize off-target effects. |
| Transfection Reagent Volume | 5 - 8 µL per well (6-well) | Microscopy / Viability Assay | Optimize for maximal transfection efficiency with minimal cytotoxicity. |
| Time for mRNA Knockdown | 24 - 48 hours | qPCR | Assess at multiple time points to find the peak of knockdown. |
| Time for Protein Knockdown | 48 - 72 hours | Western Blot | Dependent on the half-life of the SC1/Shroom3 protein. |
| Expected mRNA Knockdown | ≥75% | qPCR | Based on guarantees from commercial siRNA suppliers.[1][2][3][4] |
| Expected Protein Knockdown | ≥70% | Western Blot | Correlates with mRNA knockdown but may be delayed. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
References
- 1. Predesigned siRNA [sigmaaldrich.com]
- 2. Silencer siRNAs | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bioland-sci.com [bioland-sci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. Protocol Online: Rules of siRNA design for RNA interference (RNAi) [protocol-online.org]
- 7. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. SHROOM3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Developing a Cell-Based Assay for p75NTR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a critical regulator of neuronal survival, apoptosis, and neurite outgrowth.[1][2] Its diverse functions are dictated by the cellular context and the specific ligands it binds, such as nerve growth factor (NGF) and pro-nerve growth factor (proNGF).[3][4] Activation of p75NTR can trigger a variety of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, which is often associated with cell survival, and the c-Jun N-terminal kinase (JNK) and RhoA pathways, which can lead to apoptosis or axon growth inhibition.[1][5][6][7] The multifaceted nature of p75NTR signaling makes it a compelling target for therapeutic intervention in neurodegenerative diseases and cancer.[1]
These application notes provide a comprehensive guide for developing and implementing cell-based assays to investigate p75NTR signaling. The protocols detailed below are designed to enable researchers to screen for modulators of p75NTR activity and to dissect the downstream signaling events.
Signaling Pathways Overview
p75NTR signaling is complex, with the outcome dependent on the cellular environment and the presence of co-receptors. The diagram below illustrates the major signaling pathways initiated by p75NTR activation.
Caption: p75NTR downstream signaling pathways.
Experimental Workflow
The general workflow for a cell-based p75NTR signaling assay involves several key steps, from cell line selection and treatment to data acquisition and analysis.
Caption: General experimental workflow for p75NTR cell-based assays.
I. NF-κB Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway downstream of p75NTR. It utilizes a reporter gene, typically luciferase, under the control of an NF-κB response element.
Materials
-
Cell Line: HEK293 cells stably expressing human p75NTR (HEK293-p75NTR).
-
Plasmids: NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Reagents: Lipofectamine® LTX, Opti-MEM, Dual-Glo® Luciferase Assay System, NGF, test compounds.
-
Equipment: 96-well white, opaque plates, luminometer.
Protocol
-
Cell Seeding: Seed HEK293-p75NTR cells in a 96-well white, opaque plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.[8]
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing 50 ng of the NF-κB luciferase reporter plasmid and 5 ng of the Renilla luciferase control plasmid.[8]
-
Add transfection reagent according to the manufacturer's protocol.
-
Incubate the mix at room temperature for 15-20 minutes.[8]
-
Add 20 µL of the transfection mix to each well and incubate for 24-48 hours.[8]
-
-
Treatment:
-
Prepare serial dilutions of test compounds in serum-free medium.
-
Aspirate the medium from the cells and add the compound dilutions.
-
Incubate for 1 hour.
-
Add NGF to a final concentration of 50 ng/mL to stimulate p75NTR signaling.
-
Incubate for 6-24 hours at 37°C, 5% CO₂.[8]
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Aspirate the medium and add 20 µL of 1X Passive Lysis Buffer to each well.[8]
-
Lyse the cells on an orbital shaker for 15 minutes.[8]
-
Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in activity relative to the vehicle control.[8]
-
Data Presentation
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1500 ± 120 | 1.0 |
| NGF (50 ng/mL) | - | 12000 ± 950 | 8.0 |
| Compound X + NGF | 1 | 6000 ± 480 | 4.0 |
| Compound X + NGF | 10 | 2000 ± 180 | 1.3 |
| Compound Y + NGF | 1 | 11500 ± 900 | 7.7 |
| Compound Y + NGF | 10 | 11800 ± 920 | 7.9 |
II. Immunofluorescence Assay for NF-κB Translocation
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon p75NTR activation.
Materials
-
Cell Line: PC12 or SH-SY5Y cells endogenously expressing p75NTR.
-
Reagents: Primary antibody against NF-κB p65, fluorochrome-conjugated secondary antibody, DAPI, 4% paraformaldehyde, 0.3% Triton™ X-100 in PBS, blocking buffer (e.g., 5% normal goat serum in PBS).
-
Equipment: 96-well black, clear-bottom plates, fluorescence microscope.
Protocol
-
Cell Seeding and Treatment: Seed cells on coverslips or in a 96-well black, clear-bottom plate. Treat with compounds and/or NGF as described in the reporter gene assay.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.[9]
-
Incubate with the primary anti-p65 antibody overnight at 4°C.[9]
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.[9]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips or image the plate directly using a fluorescence microscope.
-
Data Presentation
| Treatment | Concentration (µM) | Nuclear p65 Intensity (Arbitrary Units) | % Cells with Nuclear p65 |
| Vehicle Control | - | 100 ± 15 | 5 ± 1 |
| NGF (50 ng/mL) | - | 850 ± 70 | 80 ± 5 |
| Compound X + NGF | 1 | 420 ± 35 | 42 ± 4 |
| Compound X + NGF | 10 | 150 ± 20 | 10 ± 2 |
III. Cell Viability and Apoptosis Assays
These assays quantify the effect of p75NTR signaling on cell survival and apoptosis.
A. MTT Assay for Cell Viability
Materials
-
Cell Line: U251 glioma cells or other p75NTR-expressing cell lines.[10]
-
Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).[11]
-
Equipment: 96-well clear flat-bottom plates, microplate reader.
Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds and/or proNGF for 24-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Shake for 10-15 minutes to dissolve the formazan (B1609692) crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm.[11]
B. Caspase-3 Activation Assay for Apoptosis
Materials
-
Cell Line: HEK293-p75NTR cells.
-
Reagents: Homogeneous caspase-3 assay kit with a fluorescent substrate.
-
Equipment: 96-well black, clear-bottom plates, fluorescence plate reader.
Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. It is crucial to withdraw serum during the treatment period to observe p75NTR-dependent caspase-3 activation.[3] Treat with compounds and/or proNGF.
-
Assay Procedure: Follow the manufacturer's protocol for the caspase-3 assay kit. This typically involves adding a reagent that contains both a cell lysis agent and the caspase-3 substrate.
-
Data Acquisition: Incubate for the recommended time and measure the fluorescence intensity.
Data Presentation
| Treatment | Concentration (µM) | % Cell Viability (MTT) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5 | 1.0 ± 0.1 |
| proNGF (100 ng/mL) | - | 45 ± 4 | 2.5 ± 0.3 |
| Compound Z + proNGF | 1 | 85 ± 6 | 1.2 ± 0.2 |
| Compound Z + proNGF | 10 | 95 ± 5 | 1.1 ± 0.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal in Reporter Assay | Low transfection efficiency | Optimize transfection reagent and DNA ratio. Use a positive control to verify cell responsiveness. |
| Inactive ligand or compound | Verify the activity of NGF/proNGF. Use fresh dilutions of compounds. | |
| High Background in IF | Non-specific antibody binding | Increase blocking time. Titrate primary and secondary antibody concentrations. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Inconsistent Viability Results | Variation in cell seeding density | Ensure a uniform single-cell suspension before seeding. Calibrate pipettes. |
| Edge effects in the plate | Avoid using the outer wells of the plate for experimental samples. | |
| No Caspase Activation | Serum presence | Ensure serum is withdrawn during the treatment period as it can interfere with the apoptotic signal.[3] |
| Cell line is not sensitive to p75NTR-mediated apoptosis | Use a cell line known to undergo apoptosis upon p75NTR activation or a signaling-incompetent p75NTR mutant as a negative control.[3] |
References
- 1. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of death domain signaling in the p75 neurotrophin receptor | eLife [elifesciences.org]
- 7. The p75NTR mediates a bifurcated signal transduction cascade through the NF kappa B and JNK pathways to inhibit cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. p75 Neurotrophin Receptor Cleavage by α- and γ-Secretases Is Required for Neurotrophin-mediated Proliferation of Brain Tumor-initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Investigating the Role of SC1 in a Mouse Model of Nerve Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the role of the secreted protein acidic and rich in cysteine-like 1 (SC1), also known as Hevin or SPARCL1, in mouse models of peripheral nerve injury. SC1, an astrocyte-secreted synaptogenic protein, has been identified as a critical player in the modulation of neuropathic pain. Following nerve injury, SC1 expression is upregulated in the spinal cord, where it contributes to central sensitization by potentiating N-methyl-D-aspartate (NMDA) receptor signaling, particularly through the GluN2B subunit. This document outlines detailed protocols for inducing nerve injury in mice, assessing pain-related behaviors, and analyzing the molecular pathways involving SC1. The provided data and methodologies will aid researchers in designing and executing experiments to explore SC1 as a potential therapeutic target for neuropathic pain.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of SC1 in nerve injury models.
Table 1: Effect of SC1 Knockout on Mechanical Allodynia Following Spared Nerve Injury (SNI)
| Days Post-SNI | Paw Withdrawal Threshold (g) - Wild-Type Mice | Paw Withdrawal Threshold (g) - SC1 Knockout Mice |
| Baseline | 1.4 ± 0.3 | 1.7 ± 0.3 |
| 3 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| 7 | 0.2 ± 0.1 | 0.4 ± 0.1 |
| 14 | 0.2 ± 0.1 | 0.8 ± 0.2 |
| 21 | 0.2 ± 0.1 | 1.2 ± 0.3* |
*p < 0.05 compared to Wild-Type mice. Data are presented as mean ± SEM. SC1 knockout mice show a significantly faster recovery from mechanical allodynia compared to wild-type mice following SNI.[1]
Table 2: Effect of Intrathecal SC1 Injection on Mechanical Allodynia in Naive Mice
| Time Post-Injection | Paw Withdrawal Threshold (g) - Vehicle Control | Paw Withdrawal Threshold (g) - SC1 Injection (10 µg) |
| Baseline | 1.5 ± 0.2 | 1.6 ± 0.2 |
| 2 hours | 1.4 ± 0.3 | 0.4 ± 0.1 |
| 24 hours | 1.5 ± 0.2 | 0.6 ± 0.1 |
| 3 days | 1.6 ± 0.3 | 0.9 ± 0.2* |
| 5 days | 1.5 ± 0.2 | 1.4 ± 0.3 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. A single intrathecal injection of SC1 is sufficient to induce significant mechanical allodynia in naive mice.
Table 3: Effect of SC1 Neutralizing Antibody on Established Neuropathic Pain
| Time Post-Antibody Injection | Paw Withdrawal Threshold (g) - Control IgG | Paw Withdrawal Threshold (g) - SC1 Neutralizing Antibody |
| Pre-injection (Day 14 post-SNI) | 0.2 ± 0.1 | 0.2 ± 0.1 |
| 2 hours | 0.2 ± 0.1 | 0.8 ± 0.2 |
| 24 hours | 0.3 ± 0.1 | 1.0 ± 0.3 |
| 3 days | 0.3 ± 0.1 | 0.9 ± 0.2* |
*p < 0.05 compared to Control IgG. Data are presented as mean ± SEM. Administration of a neutralizing antibody against SC1 significantly alleviates established mechanical allodynia in mice with spared nerve injury.
Experimental Protocols
Spared Nerve Injury (SNI) Model
This protocol describes the induction of neuropathic pain by ligating and transecting two of the three terminal branches of the sciatic nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Stereomicroscope
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the thigh and disinfect the skin with an antiseptic solution.
-
Make a small incision in the skin over the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[2][3][4][5]
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.
-
Tightly ligate the common peroneal and tibial nerves together with a 6-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure hemostasis and then close the muscle layer with sutures if necessary.
-
Close the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
Chronic Constriction Injury (CCI) Model
This protocol involves placing loose ligatures around the sciatic nerve to induce a chronic constriction.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Stereomicroscope
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the mouse and prepare the surgical site as described in the SNI protocol.
-
Expose the sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures around the nerve with a spacing of about 1 mm between each.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural circulation.[1][6][7][8][9]
-
Close the muscle and skin layers as described in the SNI protocol.
-
Allow the mouse to recover on a heating pad.
Intrathecal Injection
This protocol details the direct injection of substances into the cerebrospinal fluid in the lumbar spinal cord.
Materials:
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane, for brief anesthesia)
-
Substance to be injected (e.g., SC1 protein, neutralizing antibody)
-
70% ethanol
Procedure:
-
Briefly anesthetize the mouse.
-
Position the mouse in a prone position with the back slightly arched.
-
Locate the L5-L6 intervertebral space by palpating the iliac crests. The injection site is just rostral to the line connecting the crests.[10][11][12]
-
Disinfect the injection site with 70% ethanol.
-
Insert the 30-gauge needle at a slight angle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the solution (typically 5-10 µL).
-
Withdraw the needle and allow the mouse to recover.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the mouse in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 30 minutes.[13][14][15][16][17]
-
Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the sural nerve for the SNI model.
-
Begin with a filament of low force and proceed in ascending order.
-
Each filament is applied for 2-3 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method of Dixon.[18][19][20]
Visualizations
Caption: SC1 signaling pathway in neuropathic pain.
Caption: Experimental workflow for investigating SC1 in nerve injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of the dorsal spinal cord in the mouse model of spared nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a Searchable Database for Gene Expression Changes in Spinal Cord Injury Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of the dorsal spinal cord in the mouse model of spared nerve injury-induced neuropathic pain [jbr-pub.org.cn]
- 11. jneurosci.org [jneurosci.org]
- 12. jbr-pub.org.cn [jbr-pub.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Lasting Suppression of Mechanical Allodynia in Mice by Intrathecal Administration of an Anti-Cell Adhesion Molecule 1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic analysis of injured spinal cord tissue proteins using 2-DE and MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sparcl1 Gene Expression Results - GXD [informatics.jax.org]
- 18. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of an SC1 Knockout Cell Line using CRISPR/Cas9
Introduction
The CRISPR/Cas9 system is a powerful and versatile genome-editing tool that allows for the precise modification of DNA sequences in living cells.[1] This technology can be harnessed to create knockout (KO) cell lines by introducing targeted mutations, such as insertions or deletions (indels), within a gene of interest. These mutations often lead to frameshifts and the creation of premature stop codons, resulting in the functional ablation of the target protein.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and validation of a knockout cell line for the hypothetical scaffold protein SC1. Creating knockout cell lines is a crucial step for studying gene function, modeling diseases, and validating drug targets.[4][5] The following protocols and guidelines describe the key stages of the workflow, from initial guide RNA (gRNA) design to the final validation of the knockout cell line at both the genomic and proteomic levels.
Experimental Workflow & Protocols
The generation of a CRISPR knockout cell line involves a multi-step process that requires careful planning and execution.[1][5] The overall workflow is depicted below, followed by detailed protocols for each major step.
References
- 1. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
Application Notes and Protocols for Immunofluorescence Staining of SC1 and p75NTR in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunofluorescent detection of Schwann cell protein 1 (SC1) and the p75 neurotrophin receptor (p75NTR) in brain tissue. The following sections offer comprehensive methodologies for tissue preparation, immunofluorescence staining, and data interpretation, alongside quantitative expression data and signaling pathway diagrams to facilitate experimental design and analysis.
Introduction
SC1, also known as SPARCL1 or Hevin, is a secreted protein belonging to the SPARC family of matricellular proteins. In the central nervous system (CNS), SC1 is implicated in synapse formation and function. The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in neuronal survival, apoptosis, and axonal guidance. The interaction between SC1 and p75NTR is of significant interest as it may modulate key cellular processes in both development and disease. Immunofluorescence is a powerful technique to visualize the localization and co-expression of these two proteins within the complex architecture of the brain.
Data Presentation
The following tables summarize quantitative and semi-quantitative data on the expression of p75NTR and SC1 in various brain regions, compiled from published studies. This information can serve as a reference for expected expression patterns.
Table 1: Relative Expression of p75NTR in Rodent Brain Regions (Western Blot Analysis)
| Brain Region | Relative Expression Level | Species/Condition | Reference |
| Hippocampus | Increased in HD models | Mouse (R6/1 and KI models) | [1][2] |
| Hippocampus | Increased with age | Mouse (WT) | [3] |
| Cortex | No significant change in HD models | Mouse (R6/1 and KI models) | [1][2] |
| Visual Cortex | Stable during postnatal development | Rat | [4] |
| Cerebellum | No significant difference between nax and wt mice | Mouse (nax mutant) | |
| Olfactory Bulb | Decreased after anti-NGF antibody treatment | Rat | [5] |
| Spinal Cord | Decreased after anti-NGF antibody treatment | Rat | [5] |
Table 2: Expression of SC1 in Rodent Brain Regions
| Brain Region | Expression Details | Species | Reference |
| Cerebral Cortex | Punctate pattern in synaptic-enriched regions | Rat | [6] |
| Cerebellum | Punctate pattern in synaptic-enriched regions | Rat | [6] |
| Hippocampus | mRNA increases between P10 and P20 | Rat | |
| Dentate Gyrus | mRNA increases between P10 and P20 | Rat |
Experimental Protocols
This section provides a detailed protocol for dual-labeling immunofluorescence of SC1 and p75NTR in free-floating rodent brain sections.
Materials and Reagents
-
Primary Antibodies:
-
Rabbit anti-SC1 polyclonal antibody
-
Mouse anti-p75NTR monoclonal antibody
-
-
Secondary Antibodies:
-
Donkey anti-rabbit IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Donkey anti-mouse IgG, conjugated to a fluorescent dye with a distinct emission spectrum (e.g., Alexa Fluor 594)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking Buffer: 5% Normal Donkey Serum (NDS) and 0.3% Triton X-100 in PBS
-
Washing Buffer: 0.1% Triton X-100 in PBS
-
Antifade mounting medium with DAPI
-
-
Equipment:
-
Vibratome or cryostat
-
24-well plates
-
Paintbrush for section manipulation
-
Orbital shaker
-
Fluorescence microscope or confocal microscope
-
Glass slides and coverslips
-
Protocol for Dual-Labeling Immunofluorescence
This protocol is optimized for 40 µm thick free-floating sections.[7]
1. Tissue Preparation:
a. Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% PFA in PBS.[8] b. Post-fix the brain in 4% PFA overnight at 4°C.[8] c. Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks. d. Section the brain into 40 µm thick coronal or sagittal sections using a vibratome or a cryostat.[7] e. Collect the free-floating sections in PBS and store them at 4°C (short-term) or in a cryoprotectant solution at -20°C (long-term).
2. Immunofluorescence Staining:
a. Transfer the free-floating sections into a 24-well plate. b. Wash the sections three times for 10 minutes each with PBS to remove the cryoprotectant. c. Permeabilization and Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature on an orbital shaker.[8] d. Primary Antibody Incubation: Dilute the primary antibodies (rabbit anti-SC1 and mouse anti-p75NTR) in the Blocking Buffer at their predetermined optimal concentrations. Incubate the sections in the primary antibody solution overnight at 4°C on an orbital shaker. e. Washing: Wash the sections three times for 15 minutes each with Washing Buffer.[9] f. Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibodies (donkey anti-rabbit-Alexa Fluor 488 and donkey anti-mouse-Alexa Fluor 594) in the Blocking Buffer. Incubate the sections in the secondary antibody solution for 2 hours at room temperature in the dark.[9] g. Washing: Wash the sections three times for 15 minutes each with Washing Buffer in the dark. h. Counterstaining: Incubate the sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain the nuclei. i. Final Washes: Wash the sections twice for 10 minutes each with PBS.
3. Mounting and Imaging:
a. Carefully mount the sections onto glass slides. b. Allow the slides to air dry briefly. c. Apply a drop of antifade mounting medium and coverslip. d. Seal the edges of the coverslip with nail polish. e. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow described above.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of the Nerve Growth Factor Receptors TrkA and p75NTR in the Visual Cortex of the Rat: Development and Regulation by the Cholinergic Input - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Localization of the extracellular matrix protein SC1 to synapses in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 9. Quantitative Proteomics Reveals Significant Differences between Mouse Brain Formations in Expression of Proteins Involved in Neuronal Plasticity during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SC1-p75NTR Research in Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2] Its diverse signaling capabilities, which can lead to either cell survival or apoptosis, make it a compelling therapeutic target.[1][3] This document provides a comprehensive overview of the application of research into Schwann Cell Factor 1 (SC1), a p75NTR-interacting protein, and the broader therapeutic strategies targeting the p75NTR signaling complex in neurodegenerative disorders.
SC1, also known as PRDM4, is a zinc finger protein that functions as a transcriptional repressor.[4] It interacts with the p75NTR complex and is implicated in signaling pathways that regulate the cell cycle.[4] The modulation of the SC1-p75NTR interaction and downstream signaling pathways presents a promising avenue for the development of novel therapeutics aimed at mitigating neuronal loss and cognitive decline associated with neurodegenerative diseases.
Therapeutic Rationale: Targeting the SC1-p75NTR Complex
The expression of p75NTR is notably increased in vulnerable neuronal populations in the brains of patients with Alzheimer's disease.[1][5] This upregulation, coupled with increased levels of pro-neurotrophins like pro-nerve growth factor (proNGF), can trigger pro-apoptotic signaling cascades, contributing to neuronal death and neurite degeneration.[1] Small molecule ligands that modulate p75NTR activity have shown considerable promise in preclinical studies by shifting the balance from degenerative to survival signaling.
Small molecules like LM11A-31 and LM11A-24 have been developed to specifically target p75NTR.[1][5] These ligands can block the detrimental signaling induced by ligands such as amyloid-beta (Aβ) and pro-neurotrophins, thereby preventing neuronal dystrophy and death.[1][5][6][7] Research indicates that these compounds can reduce pathological tau phosphorylation, mitigate neuroinflammation, and preserve cognitive function in animal models of Alzheimer's disease.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on p75NTR ligands in models of neurodegenerative disease.
Table 1: Efficacy of p75NTR Ligands in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Dosage | Treatment Duration | Key Findings | Reference |
| LM11A-31 | AβPP L/S | 50 mg/kg/day (oral) | 3 months | Prevented deficits in novel object recognition and Y-maze performance. Reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. | [6][7] |
| LM11A-31 | AβPP L/S | 50 mg/kg/day (oral) | 1 month (late-stage) | Reversed degeneration of cholinergic neurites in the basal forebrain and ameliorated cortical dystrophic neurites. | [8] |
| LM11A-24 | AβPP L/S | 50 mg/kg/day (oral) | Not Specified | Reduced cholinergic neurite degeneration. Prevented deficits in fear conditioning. | [1][5] |
| LM11A-31 | HIV gp120 tg | 50 mg/kg/day (oral) | 4 months | Suppressed microglia activation, reduced p75NTR expression, and slowed the loss of parvalbumin-positive neurons in the hippocampus. | [9] |
Table 2: In Vitro Neuroprotective Effects of p75NTR Ligands
| Compound | Cell Model | Insult | Key Findings | Reference |
| LM11A-31 & LM11A-24 | Cultured Neurons | Amyloid-β | Inhibited Aβ-induced neuritic dystrophy and neuronal death. | [1][5] |
| LM11A-31 | Cultured Neurons | Amyloid-β | Blocked Aβ-induced activation of GSK3β, cdk5, and JNK. | [6] |
| Cyclic decapeptide p75NTR antagonist | NSC-34 cells | NGF | Significantly blocked NGF-induced dose-dependent cell death. | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently utilized in SC1-p75NTR research.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect SC1-p75NTR Interaction
Objective: To determine the physical interaction between SC1 and p75NTR in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against p75NTR (for immunoprecipitation)
-
Antibody against SC1 (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-p75NTR antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a western blot using the anti-SC1 antibody to detect the co-immunoprecipitated protein.
-
Protocol 2: TUNEL Assay for Neuronal Apoptosis
Objective: To quantify apoptotic cell death in neuronal cultures following treatment with p75NTR ligands or neurotoxic insults.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI nuclear stain
Procedure:
-
Cell Fixation:
-
Culture neurons on coverslips.
-
After experimental treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization solution for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit fluorescence at the appropriate wavelength for the label used.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.[11][12][13][14]
-
Protocol 3: Morris Water Maze for Cognitive Assessment in Mouse Models
Objective: To assess spatial learning and memory in mouse models of neurodegenerative diseases treated with p75NTR modulators.
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Video tracking system and software
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint or milk powder)
-
Visual cues placed around the room
Procedure:
-
Acclimation and Pre-training:
-
Acquisition Phase (Hidden Platform):
-
For 5-7 consecutive days, conduct 4 trials per day for each mouse.
-
The escape platform is hidden 1-2 cm below the surface of the opaque water in a fixed location (target quadrant).
-
For each trial, gently place the mouse into the water facing the wall at one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located, the number of times the mouse crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the data from the probe trial to assess memory retention. A significant preference for the target quadrant indicates good spatial memory.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in SC1-p75NTR research.
Caption: p75NTR signaling pathways in neurodegeneration.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logical flow of a Morris Water Maze experiment.
Conclusion
The SC1-p75NTR signaling complex represents a pivotal point of intervention in the complex pathology of neurodegenerative diseases. The development of small molecule modulators of p75NTR has provided powerful tools to dissect the underlying mechanisms of neuronal death and has paved the way for promising therapeutic strategies. The protocols and data presented here offer a foundational resource for researchers and drug development professionals aiming to further explore and exploit this therapeutic target. Continued investigation into the intricate roles of SC1 and the downstream effects of p75NTR modulation will be crucial in translating these preclinical findings into effective treatments for patients suffering from these devastating disorders.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Mice with a Conditional Allele for the p75NTR Neurotrophin Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p75NTR-interacting protein SC1 inhibits cell cycle progression by transcriptional repression of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. TUNEL assay [bio-protocol.org]
- 12. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. opentrons.com [opentrons.com]
- 15. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Schwann Cell and p75NTR Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of animal models and experimental protocols for investigating the multifaceted roles of Schwann cells and the p75 neurotrophin receptor (p75NTR) in the peripheral nervous system (PNS). Understanding the intricate signaling pathways governed by p75NTR in Schwann cells is crucial for developing therapeutic strategies for a range of neurological disorders, including peripheral neuropathies, nerve injury, and neurodegenerative diseases.
Introduction to Schwann Cells and p75NTR
Schwann cells are the principal glial cells of the PNS, responsible for myelinating axons to ensure rapid saltatory conduction of nerve impulses. Beyond their role in myelination, Schwann cells are critical for axonal support, regeneration after injury, and modulation of the neuronal environment.
The p75 neurotrophin receptor (p75NTR) is a transmembrane glycoprotein (B1211001) and a member of the tumor necrosis factor receptor superfamily. It is expressed by Schwann cells during development and its expression is significantly upregulated following nerve injury.[1] p75NTR is a pleiotropic receptor that can mediate diverse and sometimes contradictory cellular outcomes, including cell survival, apoptosis, and migration, depending on the cellular context, the presence of co-receptors, and the specific ligand.[2][3]
Animal Models for p75NTR Function in Schwann Cells
A variety of animal models have been developed to dissect the specific functions of p75NTR in Schwann cells. These models are invaluable tools for both basic research and preclinical drug development.
Genetically Modified Mouse Models
Genetically engineered mice are the cornerstone for in vivo studies of p75NTR. These models allow for precise manipulation of p75NTR expression, enabling researchers to investigate its function in a physiological context.
Table 1: Summary of Genetically Modified Mouse Models for Studying p75NTR in Schwann Cells
| Model Type | Specific Model | Key Features | Phenotype/Application | References |
| Global Knockout | p75NTR-/- (Exon 3 deletion) | Complete loss of p75NTR function. | Reduced sensory neuron number, hypomyelination, impaired nerve regeneration.[4][5][6] Note: Phenotype reflects loss of p75NTR in all cell types.[1] | [1][4][5][6] |
| p75NTR-/- (Exon 4 deletion) | Deletion of the transmembrane and cytoplasmic domains. May produce a pro-apoptotic intracellular fragment.[5] | Hind limb ataxia, growth retardation.[5] | [5] | |
| Conditional Knockout | Dhh-Cre;p75fl/fl (Dhh-p75Δ) | Specific deletion of p75NTR in Schwann cells starting at embryonic day 12.[4] | Minor effects on myelination, but leads to a 30% loss of dorsal root ganglia (DRG) neurons and reduced thermal sensitivity.[4] | [4] |
| SC-p75NTR-KO | Selective deletion of p75NTR in Schwann cells. | Does not affect myelination during development or after injury, but impairs motor nerve conduction velocity recovery after crush injury.[1] Aggravates axonal atrophy and loss of C-fibers in a model of diabetic neuropathy.[7] | [1][7] | |
| Transgenic | Tα1:p75NTR-ICD | Expression of the p75NTR intracellular domain in peripheral and central neurons. | Induces neuronal apoptosis.[8][9] | [8][9] |
| SOD1(G93A) x p75NTR+/- | Model of familial amyotrophic lateral sclerosis (FALS) with reduced p75NTR expression. | Delays disease onset in female mice.[10] | [10] | |
| Inducible Cre-LoxP | Egr1-CreERT2 | Tamoxifen-inducible Cre expression in non-myelinating Remak Schwann cells.[11] | Allows for sparse and temporally controlled genetic manipulation in Remak Schwann cells.[11] | [11] |
Nerve Injury Models
Peripheral nerve injury models are essential for studying the role of p75NTR in Schwann cell responses to trauma, including Wallerian degeneration, proliferation, and support of axonal regeneration.
Table 2: Common Peripheral Nerve Injury Models
| Injury Model | Description | Advantages | Disadvantages | References |
| Sciatic Nerve Crush | The sciatic nerve is compressed with forceps for a defined period. | Axonal continuity is disrupted, but the Schwann cell basal lamina remains intact, allowing for robust regeneration. Reversible denervation.[12] | The degree of injury can be variable. | [12] |
| Sciatic Nerve Transection (Cut) | The sciatic nerve is completely severed. | Provides a model of severe injury with a clear starting point for regeneration. Permanent denervation.[12][13] | Regeneration is less efficient and often incomplete. Requires repair for axonal regrowth.[13] | [12][13] |
| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Induces a model of neuropathic pain.[14] | Can lead to variable degrees of nerve damage. | [14] |
| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact. | Creates a robust and persistent model of neuropathic pain.[14][15] | Technically more demanding than other models. | [14][15] |
Schwann Cell Transplantation Models
These models involve the transplantation of genetically modified Schwann cells into an injured nerve, allowing for the specific investigation of glial-derived factors on axonal regeneration.
A key study utilized a model where p75NTR-deficient Schwann cells were transplanted into the transected sciatic nerve of nude mice. This approach demonstrated that p75NTR expression in Schwann cells is important for the remyelination process and motor recovery after injury.[16]
Key Signaling Pathways of p75NTR in Schwann Cells
p75NTR can activate multiple intracellular signaling cascades that influence Schwann cell behavior. The specific pathway activated is context-dependent and can lead to opposing outcomes.
p75NTR Signaling in Schwann Cell Apoptosis and Survival
Following nerve injury, denervated Schwann cells can either proliferate to support regeneration or undergo apoptosis. p75NTR plays a critical role in this decision.
Caption: p75NTR signaling in Schwann cell fate determination.
In denervated Schwann cells, the binding of proneurotrophins to p75NTR can promote apoptosis through cleavage by γ-secretase, which releases the intracellular domain (ICD) to initiate a pro-apoptotic cascade.[2] Conversely, in schwannoma cells, p75NTR signaling can be rerouted to promote survival through the activation of JNK and NF-κB pathways.[2]
p75NTR Signaling in Schwann Cell Migration
Schwann cell migration is essential for both developmental myelination and nerve regeneration. p75NTR, in response to brain-derived neurotrophic factor (BDNF), can inhibit Schwann cell migration through the activation of the RhoA signaling pathway.[17]
Caption: p75NTR-mediated inhibition of Schwann cell migration.
p75NTR Signaling in Myelination and Metabolic Support
p75NTR plays a role in regulating myelination and providing metabolic support to neurons. Selective deletion of p75NTR in Schwann cells has been shown to disrupt cholesterol biosynthesis, a process critical for myelin formation.[4] This occurs through a BDNF-dependent pathway involving the co-receptor ErbB2 and the sterol regulatory element-binding protein 2 (SREBP2).[4]
Caption: p75NTR regulation of cholesterol biosynthesis for myelination.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. Below are standardized protocols for key experiments in the study of Schwann cells and p75NTR.
Sciatic Nerve Injury Protocol (Mouse)
This protocol describes two common methods for inducing sciatic nerve injury in mice: nerve crush for transient denervation and nerve cut for permanent denervation.[12][13]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine mixture or Isoflurane)
-
Heating pad
-
Surgical scissors, forceps, and retractors
-
Hemostatic clip (for crush injury)
-
Fine scalpel
-
Suture material or skin clips
-
Fibrin (B1330869) glue (for nerve cut repair)[13]
-
Disinfectant (e.g., 70% ethanol, Betadine)
Procedure:
-
Anesthesia and Preparation:
-
Surgical Exposure of the Sciatic Nerve:
-
Nerve Injury:
-
For Nerve Crush: Use a hemostatic clip to pinch the exposed sciatic nerve for a defined period (e.g., 30 seconds).[12]
-
For Nerve Cut: Use fine scissors to completely transect the sciatic nerve. For repair, carefully align the proximal and distal nerve stumps and apply a small amount of fibrin glue to secure them.[13]
-
-
Closure and Post-operative Care:
-
Suture the muscle layer if necessary.
-
Close the skin incision with sutures or wound clips.
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal for signs of pain or infection.
-
Caption: Workflow for sciatic nerve injury surgery in mice.
Primary Schwann Cell Culture
Isolating and culturing primary Schwann cells is essential for in vitro studies of their biology and response to various stimuli.
Materials:
-
Sciatic nerves from neonatal (P3-P5) mice or rats
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Collagenase/Dispase solution
-
Trypsin-EDTA
-
Poly-L-lysine coated culture dishes
-
Schwann cell growth medium (containing forskolin (B1673556) and pituitary extract or neuregulin)
-
Anti-Thy1.1 antibody and complement (for fibroblast removal)
Protocol Outline:
-
Dissection and Digestion:
-
Dissect sciatic nerves from neonatal rodents under sterile conditions.
-
Digest the nerves in a collagenase/dispase solution to dissociate the tissue.
-
Further dissociate the cells with trypsin-EDTA.
-
-
Cell Plating and Expansion:
-
Plate the cell suspension onto poly-L-lysine coated dishes.
-
Culture the cells in DMEM with 10% FBS.
-
-
Purification:
-
Purify Schwann cells from contaminating fibroblasts using a method such as immunocytolysis with anti-Thy1.1 antibody and complement.
-
-
Maintenance:
-
Culture the purified Schwann cells in a defined Schwann cell growth medium.
-
Lentiviral Transduction of Schwann Cells for Gene Manipulation
Lentiviral vectors can be used to efficiently deliver transgenes or shRNAs into primary Schwann cells for gain-of-function or loss-of-function studies. The Cre-loxP system can be incorporated for inducible gene expression or deletion.[19][20]
Protocol Outline:
-
Vector Design and Production:
-
Design lentiviral vectors containing the gene of interest (e.g., GDNF flanked by loxP sites) and/or Cre recombinase (e.g., under an inducible promoter).[19]
-
Produce high-titer lentiviral particles in a packaging cell line (e.g., HEK293T).
-
-
Transduction of Schwann Cells:
-
Culture primary Schwann cells as described above.
-
Incubate the Schwann cells with the lentiviral particles at a specific multiplicity of infection (MOI).
-
After incubation, replace the virus-containing medium with fresh growth medium.
-
-
Selection and Verification:
-
If the vector contains a selection marker, select for transduced cells.
-
Verify transgene expression or gene knockdown by methods such as qPCR, Western blotting, or immunocytochemistry.
-
For inducible systems, add the inducing agent (e.g., doxycycline (B596269) for a tetracycline-inducible system) to regulate gene expression.[20]
-
Conclusion
The animal models and experimental protocols described herein provide a robust toolkit for investigating the complex roles of Schwann cells and p75NTR in the health and disease of the peripheral nervous system. The use of conditional knockout and inducible Cre-LoxP systems allows for increasingly sophisticated questions to be addressed regarding the cell-type-specific and temporal functions of p75NTR. A thorough understanding of these systems is paramount for the development of novel therapeutics aimed at promoting nerve repair and alleviating the symptoms of peripheral neuropathies.
References
- 1. Frontiers | Peripheral Nerve Regeneration Is Independent From Schwann Cell p75NTR Expression [frontiersin.org]
- 2. Schwannomas provide insight into the role of p75NTR and merlin in Schwann cells following nerve injury and during regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Control of Sensory Neuron Survival by the p75 Neurotrophin Receptor in Schwann Cells | Journal of Neuroscience [jneurosci.org]
- 5. Generation of Mice with a Conditional Allele for the p75NTR Neurotrophin Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of p75(NTR) impairs re-myelination of injured sciatic nerve in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schwann cell p75 neurotrophin receptor modulates small fiber degeneration in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transgenic Mice Expressing the Intracellular Domain of the p75 Neurotrophin Receptor Undergo Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic mice expressing the intracellular domain of the p75 neurotrophin receptor undergo neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Sciatic Nerve Cut and Repair Using Fibrin Glue in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 15. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neurotrophin receptor p75NTR in Schwann cells is implicated in remyelination and motor recovery after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotrophins regulate Schwann cell migration by activating divergent signaling pathways dependent on Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Viral transduction of primary Schwann cells using a Cre-lox system to regulate GDNF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Viral transduction of primary Schwann cells using a Cre-lox system to regulate GDNF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SC1-p75NTR Interaction Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Schwann Cell factor 1 (SC1), also known as PRDM4, and the p75 neurotrophin receptor (p75NTR) is a critical signaling node implicated in the regulation of cell cycle progression. SC1, a zinc finger protein, acts as a transcriptional repressor. Upon nerve growth factor (NGF) binding to p75NTR, SC1 interacts with the NGF-p75NTR complex, translocates to the nucleus, and represses the transcription of cyclin E, leading to cell cycle arrest.[1][2] This pathway is a potential therapeutic target for diseases characterized by aberrant cell proliferation.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify small molecule modulators of the SC1-p75NTR interaction. Two primary assay formats are presented: an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and a LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. Additionally, a secondary functional assay measuring downstream caspase-3 activation is described for hit validation and characterization.
Signaling Pathway
The interaction of SC1 with the p75NTR is a key step in a signaling cascade that leads to cell cycle arrest. The binding of a neurotrophin, such as NGF, to p75NTR initiates the recruitment of SC1 to the receptor complex. This event facilitates the translocation of SC1 to the nucleus, where it acts as a transcriptional repressor of the cyclin E gene, a critical regulator of the G1/S phase transition in the cell cycle.
Data Presentation
The following tables summarize illustrative quantitative data for hypothetical compounds identified in a high-throughput screen for modulators of the SC1-p75NTR interaction.
Table 1: Inhibitors of SC1-p75NTR Interaction
| Compound ID | AlphaLISA IC50 (µM) | TR-FRET IC50 (µM) | Caspase-3 Activation (Fold Change) | Notes |
| HTS-Inhib-001 | 0.8 | 1.2 | 0.95 | Potent inhibitor of the direct interaction. |
| HTS-Inhib-002 | 5.2 | 6.8 | 1.1 | Moderate inhibitor. |
| HTS-Inhib-003 | 15.7 | 20.1 | 1.05 | Weak inhibitor. |
| HTS-Inhib-004 | > 50 | > 50 | 3.5 | Inactive in binding assays, potential downstream effector. |
Table 2: Activators of SC1-p75NTR Interaction
| Compound ID | AlphaLISA EC50 (µM) | TR-FRET EC50 (µM) | Caspase-3 Activation (Fold Change) | Notes |
| HTS-Activ-001 | 2.5 | 3.1 | 1.2 | Potent activator of the interaction. |
| HTS-Activ-002 | 12.8 | 15.4 | 1.1 | Moderate activator. |
| HTS-Activ-003 | 35.1 | 42.5 | 1.0 | Weak activator. |
| HTS-Activ-004 | > 50 | > 50 | 0.5 | Inactive in binding assays, potential off-target effects. |
Experimental Protocols
Recombinant Protein Expression and Purification
Successful in vitro screening requires high-quality, purified recombinant proteins. The following are generalized protocols for the expression and purification of the SC1 protein and the extracellular domain (ECD) of p75NTR.
1. Expression and Purification of His-tagged SC1
-
Cloning: The full-length human SC1 cDNA is cloned into a bacterial expression vector (e.g., pET series) with an N-terminal Hexa-histidine (6xHis) tag.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at mid-log phase, and the culture is grown for an additional 3-4 hours at 30°C.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged SC1 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay.
2. Expression and Purification of Fc-tagged p75NTR Extracellular Domain (ECD)
-
Cloning: The cDNA encoding the extracellular domain of human p75NTR is cloned into a mammalian expression vector (e.g., pcDNA3.1) in-frame with a C-terminal human IgG Fc tag.
-
Expression: The expression vector is transiently transfected into a suitable mammalian cell line (e.g., HEK293T or CHO cells). The cells are cultured in a serum-free medium to facilitate purification from the supernatant.
-
Purification: The cell culture supernatant containing the secreted Fc-tagged p75NTR-ECD is harvested and clarified by centrifugation. The supernatant is loaded onto a Protein A affinity column. The column is washed extensively with PBS. The bound protein is eluted with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralized with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Quality Control: The purified protein is analyzed by SDS-PAGE for purity and its concentration is determined.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify modulators of the SC1-p75NTR interaction involves a primary screen to identify initial hits, followed by a confirmation screen and secondary assays to validate and characterize the hits.
Protocol 1: AlphaLISA Assay for SC1-p75NTR Interaction
This protocol describes a homogeneous, bead-based immunoassay to detect the interaction between His-tagged SC1 and Fc-tagged p75NTR-ECD.
Materials:
-
Purified His-tagged SC1
-
Purified Fc-tagged p75NTR-ECD
-
AlphaLISA® Anti-His Acceptor Beads
-
AlphaLISA® Protein A Donor Beads
-
AlphaLISA® Immunoassay Buffer
-
384-well white opaque microplates
-
Compound library
Assay Principle:
When His-SC1 and Fc-p75NTR-ECD interact, the Anti-His Acceptor beads and Protein A Donor beads are brought into close proximity. Upon excitation at 680 nm, a singlet oxygen is released from the Donor bead, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Modulators of the interaction will either decrease (inhibitors) or increase (activators) the signal.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of His-SC1 and Fc-p75NTR-ECD in AlphaLISA Immunoassay Buffer. The optimal concentrations should be determined by cross-titration of both proteins.
-
Prepare a suspension of Anti-His Acceptor beads and Protein A Donor beads in the same buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of compound solution or DMSO control to the wells of a 384-well plate.
-
Add 4 µL of the His-SC1 and Fc-p75NTR-ECD mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 4 µL of the Anti-His Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Protein A Donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Protocol 2: LANCE TR-FRET Assay for SC1-p75NTR Interaction
This protocol details a homogeneous time-resolved fluorescence resonance energy transfer assay to monitor the interaction between His-tagged SC1 and Fc-tagged p75NTR-ECD.
Materials:
-
Purified His-tagged SC1
-
Purified Fc-tagged p75NTR-ECD
-
LANCE® Eu-W1024 anti-human IgG (Fc) Antibody (Donor)
-
LANCE® SureLight® Allophycocyanin (APC)-anti-His Antibody (Acceptor)
-
TR-FRET Assay Buffer
-
384-well white or black microplates
-
Compound library
Assay Principle:
When His-SC1 and Fc-p75NTR-ECD interact, the Europium-chelate labeled donor antibody and the APC-labeled acceptor antibody are brought into close proximity. Excitation of the Europium donor at 320-340 nm results in energy transfer to the APC acceptor, which then emits light at 665 nm. The TR-FRET signal is proportional to the extent of the protein-protein interaction.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of His-SC1 and Fc-p75NTR-ECD in TR-FRET Assay Buffer. Optimal concentrations should be determined by cross-titration.
-
Prepare solutions of the donor and acceptor antibodies in the same buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of compound solution or DMSO control to the wells of a 384-well plate.
-
Add 4 µL of the His-SC1 and Fc-p75NTR-ECD mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 4 µL of a pre-mixed solution of the donor and acceptor antibodies to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Protocol 3: Caspase-3 Activation Assay (Secondary Functional Assay)
This cell-based assay measures a downstream consequence of p75NTR signaling, which can be modulated by the SC1-p75NTR interaction.
Materials:
-
HEK293 cells stably expressing p75NTR
-
Cell culture medium and supplements
-
NGF
-
Caspase-3 substrate (e.g., a fluorogenic DEVD-peptide)
-
Lysis buffer
-
96-well clear-bottom black plates
Procedure:
-
Cell Plating:
-
Seed the p75NTR-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with serum-free medium containing the test compounds or DMSO control.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add NGF to the wells to a final concentration of 100 ng/mL.
-
Incubate for 18-24 hours.
-
-
Caspase-3 Activity Measurement:
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Add the fluorogenic caspase-3 substrate to the cell lysates.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a standard fluorescence plate reader. An increase in fluorescence indicates an increase in caspase-3 activity.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FRET for SC1 and p75NTR Interaction Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the interaction between the secreted protein acidic and rich in cysteine (SC1) and the p75 neurotrophin receptor (p75NTR) using Förster Resonance Energy Transfer (FRET).
Frequently Asked Questions (FAQs)
Q1: What is FRET and why is it used to study protein-protein interactions?
A1: Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules (fluorophores), a donor and an acceptor.[1] Energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore, but only when they are in very close proximity (typically 1-10 nanometers).[2][3] This distance-dependent energy transfer makes FRET a powerful tool for detecting and quantifying molecular interactions, such as those between two proteins like SC1 and p75NTR, in living cells.[1][4]
Q2: What are SC1 and p75NTR, and why is their interaction significant?
A2:
-
SC1 , also known as Hevin or SPARC-like 1, is an extracellular matrix protein that plays a role in the formation and plasticity of synapses.[5][6]
-
p75NTR is the p75 neurotrophin receptor, a transmembrane protein involved in diverse cellular processes, including neuronal survival, apoptosis (programmed cell death), and axon guidance.[7][8] SC1 is known to be one of the interacting partners of p75NTR.[7] The interaction between SC1 and p75NTR is crucial for understanding synaptic function and may be implicated in various neurological conditions.
Q3: What are the key requirements for a successful FRET experiment?
A3: A successful FRET experiment depends on several key factors:
-
Proximity: The donor and acceptor fluorophores must be within 1-10 nanometers of each other for efficient energy transfer.[2]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.[2][9]
-
Fluorophore Orientation: The transition dipoles of the donor and acceptor fluorophores must be in a favorable orientation.[10]
Q4: Which fluorescent proteins are suitable as a FRET pair for SC1 and p75NTR studies?
A4: The choice of fluorescent proteins is critical. Cyan Fluorescent Protein (CFP) variants (e.g., mTurquoise2) are often used as donors, paired with Yellow Fluorescent Protein (YFP) variants (e.g., mVenus, YPet) as acceptors.[9] These pairs have good spectral overlap and high quantum yields.[9][11] The selection should also consider factors like brightness, photostability, and maturation rate.[11][12]
Troubleshooting Guide
Q5: I am not observing any FRET signal, or the FRET efficiency is very low. What could be the problem?
A5: Low or no FRET signal can stem from several issues:
-
Incorrect Fluorophore Fusion: The fluorescent proteins might be fused to the wrong terminus (N- or C-terminus) of SC1 or p75NTR, leading to a distance greater than 10 nm between them.
-
Solution: Create both N- and C-terminal fusions for each protein and test all four combinations to find the optimal orientation for FRET.[13]
-
-
Low Protein Expression: Insufficient expression of one or both fusion proteins will result in a weak signal.
-
Solution: Verify expression levels using Western blotting or by checking the fluorescence of the donor and acceptor channels individually. Optimize transfection or transduction protocols as needed.
-
-
Poor Spectral Overlap: The chosen FRET pair may not have adequate spectral overlap.
-
Solution: Ensure you are using a well-characterized FRET pair like mTurquoise2 and mVenus. Verify your filter sets and laser lines are appropriate for exciting the donor and capturing emission from both donor and acceptor.[9]
-
Q6: My FRET signal is noisy, and the signal-to-noise ratio (SNR) is poor. How can I improve it?
A6: A low signal-to-noise ratio (SNR) is a common challenge in FRET imaging.[14][15]
-
High Background Fluorescence: Autofluorescence from the sample or culture medium can obscure the FRET signal.
-
Solution: Use phenol (B47542) red-free media for live-cell imaging.[16] Acquire a background image from a region without cells and subtract it from your experimental images.
-
-
Low Quantum Yield of Fluorophores: Dim fluorophores produce a weak signal.
-
Solution: Choose bright and photostable fluorescent proteins.[11]
-
-
Suboptimal Imaging Parameters: Incorrect microscope settings can lead to poor signal collection.
-
Solution: Optimize detector gain, pinhole size (for confocal microscopy), and exposure time to maximize signal collection without causing excessive photobleaching.[17]
-
Q7: I am experiencing significant photobleaching during my time-lapse FRET experiments. What can I do to minimize it?
A7: Photobleaching, the irreversible destruction of fluorophores by light, can compromise quantitative F-R-E-T measurements.[17][18]
-
Excessive Excitation Light: High laser power or long exposure times rapidly bleach the fluorophores.[19]
-
Solution: Reduce the excitation laser power to the minimum level required for a decent SNR. Use shorter exposure times and increase frame averaging if necessary.[20]
-
-
Acceptor Photobleaching: The acceptor can be photobleached by direct excitation or through FRET itself.[21]
Q8: How do I correct for spectral bleed-through in my FRET measurements?
A8: Spectral bleed-through (or crosstalk) occurs when the donor's emission is detected in the acceptor channel or when the donor's excitation light directly excites the acceptor.[23][24] This contaminates the true FRET signal.
-
Solution: Proper controls are essential. You need to measure the bleed-through from cells expressing only the donor-tagged protein and cells expressing only the acceptor-tagged protein. These measurements are then used to apply a correction algorithm to your FRET data.[16][23] Many FRET analysis software packages have built-in functions for bleed-through correction.[25]
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to FRET experiments. Note that the FRET efficiency values for SC1-p75NTR are illustrative and will depend on the specific experimental conditions.
Table 1: Characteristics of Common Fluorescent Protein FRET Pairs
| Donor FP | Acceptor FP | Förster Radius (R₀) in nm | Reference(s) |
| mTurquoise2 | mVenus | 5.7 | [9] |
| mTurquoise2 | YPet | 6.2 | [11] |
| ECFP | EYFP | 4.9 | [9] |
| mClover3 | mRuby3 | 6.3 | [9] |
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of interactions over slightly longer distances.
Table 2: Illustrative FRET Efficiency Data for SC1-p75NTR Interaction
| Experimental Condition | Apparent FRET Efficiency (E%) | Donor Lifetime (τ) in ns (Donor Only) | Donor Lifetime (τ) in ns (with Acceptor) |
| Negative Control (unrelated proteins) | 2 - 5% | 3.8 | 3.7 |
| SC1-p75NTR Interaction | 15 - 25% | 3.8 | 2.8 - 3.2 |
| Positive Control (linked Donor-Acceptor) | 35 - 50% | 3.8 | 1.9 - 2.5 |
This data is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Measuring SC1-p75NTR Interaction using Sensitized Emission FRET
This protocol outlines the key steps for a sensitized emission FRET experiment using confocal microscopy.
-
Plasmid Construction:
-
Clone the coding sequences of human SC1 and p75NTR into mammalian expression vectors containing FRET-compatible fluorescent proteins (e.g., mTurquoise2 for the donor, mVenus for the acceptor).
-
Create both N- and C-terminal fusions for each protein to optimize the FRET signal.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or a neuronal cell line) on glass-bottom dishes suitable for high-resolution imaging.
-
Co-transfect the cells with the SC1-donor and p75NTR-acceptor plasmids.
-
As controls, transfect separate dishes with:
-
Donor plasmid only.
-
Acceptor plasmid only.
-
A positive control plasmid (e.g., a donor-acceptor fusion protein with a short linker).[16]
-
-
-
Live-Cell Imaging Setup:
-
Use a confocal laser scanning microscope equipped with the appropriate lasers and filter sets for your chosen FRET pair (e.g., 445 nm laser for mTurquoise2, 514 nm for mVenus).
-
Maintain cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Use phenol red-free imaging medium to reduce background fluorescence.
-
-
Image Acquisition:
-
For each experimental condition, acquire three images:
-
Donor Channel: Excite with the donor laser (e.g., 445 nm) and collect emission at the donor's wavelength range (e.g., 460-500 nm).
-
Acceptor Channel: Excite with the acceptor laser (e.g., 514 nm) and collect emission at the acceptor's wavelength range (e.g., 525-600 nm).
-
FRET Channel: Excite with the donor laser (e.g., 445 nm) and collect emission at the acceptor's wavelength range (e.g., 525-600 nm).[16]
-
-
Use identical imaging settings (laser power, gain, pinhole) for all samples to ensure comparability.
-
-
Data Analysis and FRET Calculation:
-
Measure the spectral bleed-through from the "donor only" and "acceptor only" control samples.
-
Use an appropriate FRET analysis software (e.g., ImageJ/Fiji with FRET plugins, or commercial software) to subtract the background and correct for bleed-through.[25]
-
Calculate the apparent FRET efficiency for each cell. This is often done using algorithms that quantify the sensitized emission of the acceptor.[26]
-
Visualizations
Caption: Simplified p75NTR signaling pathways.
Caption: General experimental workflow for FRET.
Caption: Troubleshooting logic for low FRET signal.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Localization of the extracellular matrix protein SC1 to synapses in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | p75 NTR receptor-mediated signalling [reactome.org]
- 8. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unige.ch [unige.ch]
- 11. Optimizing fluorescent protein trios for 3-Way FRET imaging of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 13. Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 17. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 18. Photobleaching-corrected FRET efficiency imaging of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 23. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yeast Two-Hybrid (Y2H) Screens with Membrane Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of yeast two-hybrid screens involving membrane proteins.
Introduction
Yeast two-hybrid (Y2H) screening is a powerful genetic method for identifying protein-protein interactions (PPIs). However, the classic Y2H system is not suitable for integral membrane proteins as the interaction needs to occur in the nucleus for the reporter gene to be activated. The development of the split-ubiquitin yeast two-hybrid (SU-Y2H) or membrane yeast two-hybrid (MYTH) system has enabled the study of interactions involving full-length membrane proteins in their native environment.[1][2][3][4][5]
Despite the advancements of the SU-Y2H system, false positives remain a significant challenge. A false positive is an interaction detected in the Y2H screen that does not occur in a biologically relevant context.[6] This guide will address the common causes of false positives and provide strategies to identify and eliminate them, ensuring the generation of high-quality and reliable interaction data.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a traditional GAL4-based Y2H system for my membrane protein?
A1: The traditional GAL4-based Y2H system requires the bait and prey fusion proteins to be localized to the yeast nucleus to reconstitute a functional transcription factor and activate reporter gene expression.[7] Integral membrane proteins are embedded in cellular membranes (e.g., plasma membrane, endoplasmic reticulum) and therefore cannot translocate to the nucleus, making the conventional Y2H system unsuitable for studying their interactions.[2][4] The split-ubiquitin system was developed to overcome this limitation by allowing the detection of interactions at the membrane.[2][4]
Q2: What is bait auto-activation and how do I test for it?
A2: Bait auto-activation occurs when the bait protein, on its own, activates the reporter genes in the absence of an interacting prey protein.[6][8][9] This is a common cause of false positives. Many proteins, particularly transcription factors, have domains that can independently activate transcription.[6][10]
To test for auto-activation, co-transform the yeast strain with your bait plasmid and an empty prey vector. If the reporter genes are activated (e.g., growth on selective media), your bait is auto-activating.
Q3: My bait is auto-activating. What can I do?
A3: If your bait auto-activates the reporter genes, you can try the following troubleshooting steps:
-
Increase the stringency of the selection: Add a competitive inhibitor, such as 3-amino-1,2,4-triazole (3-AT), to the selection medium.[8] 3-AT is a competitive inhibitor of the HIS3 reporter gene product, requiring a stronger interaction to produce enough HIS3 for growth.
-
Use a different reporter system: Some systems utilize multiple reporters with varying sensitivities (e.g., HIS3, ADE2, lacZ). An interaction that activates all reporters is more likely to be genuine.[6]
-
Truncate the bait protein: If the auto-activating domain can be identified, you may be able to create a truncated version of your bait that lacks this domain while still retaining the ability to interact with its partners.
Q4: What are "sticky" preys and how can I identify them?
A4: "Sticky" preys are proteins that appear to interact with a large number of unrelated baits.[11] These are often proteins involved in general cellular processes, such as chaperones or ribosomal proteins, and their interactions are frequently non-specific.[11][12] To identify sticky preys, it is important to perform control screens with unrelated baits. A prey that is consistently identified with multiple, unrelated baits is likely a false positive.
Q5: Can overexpression of my proteins lead to false positives?
A5: Yes, overexpression of bait or prey proteins can lead to non-specific interactions that would not occur at physiological expression levels.[2][8][11][12] The integrated membrane yeast two-hybrid (iMYTH) system, where bait and prey proteins are tagged at their genomic loci and expressed under their native promoters, can help to avoid overexpression artifacts.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High number of colonies on selective plates | Bait auto-activation | Test bait with an empty prey vector. If positive, increase 3-AT concentration or use a truncated bait. |
| "Sticky" prey proteins | Perform control screens with unrelated baits to identify promiscuous preys. | |
| Overexpression of proteins | Use lower expression promoters or consider the iMYTH system for endogenous expression levels.[13][14] | |
| Interaction does not validate with a secondary method (e.g., Co-IP) | The interaction is an artifact of the Y2H system | The interaction is likely a false positive. Prioritize interactions that can be validated by independent methods. |
| The interaction is weak or transient | Optimize the validation assay conditions (e.g., use less stringent wash buffers in Co-IP). | |
| Incorrect protein folding or modification in yeast | If studying proteins from other organisms, necessary post-translational modifications may be absent in yeast, leading to false negatives in validation assays performed in a different system.[2][15] | |
| No colonies on selective plates | Bait or prey is toxic to yeast | Perform a toxicity test by plating yeast expressing only the bait or prey on non-selective media and observing growth. |
| Fusion proteins are not expressed or are unstable | Verify protein expression using Western blotting. | |
| Steric hindrance from the fusion tag | Try fusing the tag to the other terminus of your protein. |
Quantitative Data on False Positives
The rate of false positives in yeast two-hybrid screens can be substantial. It is crucial to be aware of these potential inaccuracies when interpreting results.
| Study Type | Organism | Estimated False-Positive Rate | Notes |
| General Y2H Screens | Yeast, Worm, Fly | 25% to 45% | Membrane proteins, on average, have higher false-discovery rates. |
| Single-pass Y2H Screening | General | Can miss up to 75% of known interactions (high false-negative rate) | Highlights the importance of thorough screening and validation.[16][17] |
Experimental Protocols
Key Experiment 1: Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) Screen
This protocol provides a general workflow for performing a SU-Y2H screen to identify interaction partners for a membrane protein "bait".
1. Bait and Prey Plasmid Construction:
- Clone the coding sequence of your membrane protein of interest (bait) into a suitable SU-Y2H bait vector. This will create a fusion protein with the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (e.g., LexA-VP16).
- Construct a prey library by cloning cDNAs into a prey vector, creating fusions with the N-terminal half of ubiquitin (NubG).
2. Bait Auto-activation Test:
- Co-transform a suitable yeast reporter strain with the bait plasmid and an empty prey vector.
- Plate the transformants on selective media (e.g., lacking leucine, tryptophan, and histidine).
- If significant growth is observed, the bait is auto-activating. Troubleshoot as described in the FAQ section.
3. Library Screening:
- Co-transform the yeast reporter strain with the bait plasmid and the prey cDNA library.
- Plate the transformed yeast on medium- to high-stringency selective medium (e.g., SD/-Trp/-Leu/-His with an optimized concentration of 3-AT).
- Incubate plates at 30°C for 3-7 days and monitor for colony growth.
4. Confirmation of Positive Interactions:
- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the prey plasmid inserts to identify the interacting proteins.
- Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
- Perform a control transformation with the prey plasmid and an empty bait vector to ensure the interaction is specific to the bait protein.[18]
Key Experiment 2: Co-Immunoprecipitation (Co-IP) for Validation
Co-IP is a widely used biochemical method to validate putative PPIs identified in a Y2H screen.[1][19] This protocol is adapted for the validation of membrane protein interactions.
1. Cell Lysis:
- Harvest yeast cells co-expressing the tagged bait and prey proteins.
- Resuspend the cell pellet in an ice-cold lysis buffer containing a mild non-ionic detergent (e.g., NP-40 or Triton X-100) and protease inhibitors. The choice of detergent is critical for solubilizing membrane proteins while preserving interactions.
- Lyse the cells using mechanical disruption (e.g., bead beating or glass bead vortexing).[2]
2. Immunoprecipitation:
- Clarify the cell lysate by centrifugation to remove cell debris.
- Incubate the clarified lysate with an antibody specific to the tag on the bait protein.
- Add protein A/G-coupled beads to capture the antibody-antigen complexes.[13][20]
- Incubate for several hours to overnight at 4°C with gentle rotation.
3. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads multiple times with a wash buffer containing a lower concentration of detergent to remove non-specifically bound proteins.[2][21]
4. Elution and Analysis:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
- Perform a Western blot using an antibody specific to the tag on the prey protein to detect its presence in the immunoprecipitated complex. A band corresponding to the prey protein indicates a positive interaction.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols · Benchling [benchling.com]
- 3. Shared and redundant proteins coordinate signal cross-talk between MAPK pathways in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. Yeast Two-Hybrid (Y2H) Systems Explained — GAL4 vs. Split-Ubiquitin | Omics Empower [omicsempower.com]
- 6. The Hog1 MAPK prevents cross talk between the HOG and pheromone response MAPK pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. licorbio.com [licorbio.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC1 and p75NTR Antibody Validation in Western Blotting
Welcome to the technical support center for validating antibody specificity for SC1 (also known as SPARCL1 or Hevin) and p75NTR in Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for SC1 and p75NTR in a Western blot?
A1: The observed molecular weight of SC1 and p75NTR can vary from their predicted molecular weights due to post-translational modifications such as glycosylation.
-
SC1 (SPARCL1/Hevin): The predicted molecular mass is approximately 75 kDa.[1] However, in immunoblots, it can be detected as a doublet band at 116 and 120 kDa or even around 130 kDa.[2][3]
-
p75NTR: The monomeric form of p75NTR is typically reported between 72 and 85 kDa, with 75 kDa being the most frequently observed size.[4] Proteolytic cleavage of p75NTR can also result in smaller fragments.[5][6]
Q2: How can I confirm the specificity of my primary antibody for SC1 or p75NTR?
A2: Antibody specificity is crucial for reliable data and should be validated in the context of your specific experimental setup.[7] Key validation strategies include:
-
Genetic Knockout/Knockdown: The gold standard for antibody validation is to compare the signal in wild-type samples with that in knockout (KO) or knockdown (KD) models. A specific antibody should show a significantly reduced or absent signal in the KO/KD sample.[8]
-
Positive and Negative Controls: Use cell lines or tissues known to express high (positive) and low/no (negative) levels of the target protein. For example, p75NTR expression can be compared between differentiated and undifferentiated RN33B cells.[6]
-
Independent Antibody Validation: Use two different antibodies that recognize distinct epitopes on the target protein. Both antibodies should produce a similar banding pattern.
-
Recombinant Protein: Use a purified recombinant protein corresponding to your target as a positive control to confirm that the antibody recognizes the protein of interest at the correct molecular weight.
Q3: What are some recommended positive and negative control tissues or cells for SC1 and p75NTR?
A3: Selecting appropriate controls is essential for validating your antibody.
| Target Protein | Recommended Positive Controls | Recommended Negative Controls |
| SC1 | Human lung tissue[2], differentiated 3T3-L1 cells[9], brain, heart, skeletal muscle[1] | Liver tissue[8], undifferentiated 3T3-L1 cells[9] |
| p75NTR | Brain tissue[10], PC-12 cells[10], RN22F rat Schwannoma cells[5], U87-MG human glioblastoma cells[4] | Cell lines with known low expression (e.g., HeLa for some p75NTR antibodies) |
Q4: My antibody is not working. What should I check first?
A4: When an antibody fails to produce the expected results, systematically check the following:
-
Antibody Storage and Handling: Ensure the antibody has been stored according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[11]
-
Protocol and Reagents: Double-check all steps of your Western blot protocol, including buffer compositions and incubation times. Ensure all reagents are fresh and correctly prepared.
-
Positive Control: Always include a reliable positive control to confirm that the issue is not with the experimental procedure itself.
-
Secondary Antibody: Verify that your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary) and that it is functioning correctly.
Troubleshooting Guides
This section addresses common problems encountered during Western blotting for SC1 and p75NTR.
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Increase the amount of protein loaded per well (20-30 µg for total protein, up to 100 µg for modified proteins).[12] Use a positive control lysate known to express the target protein.[13] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins, consider a wet transfer method and optimize transfer time.[14] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the concentration or extend the incubation time (e.g., overnight at 4°C).[13] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly. Use freshly prepared buffers and detection reagents.[12][15] |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA).[13] |
Problem 2: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent.[14][16] |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[16][17] |
| Inadequate Washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[16] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers and ensure all equipment is clean. |
| Membrane Handling | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out during incubations.[15] |
Problem 3: Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Validate the antibody using knockout/knockdown samples. Refer to the manufacturer's datasheet for information on antibody specificity. |
| Protein Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[12] |
| Post-Translational Modifications or Splice Variants | The target protein may exist in multiple forms. Consult the literature and databases like UniProt for information on potential isoforms and modifications. |
| High Protein Load | Overloading the gel can lead to non-specific antibody binding. Reduce the amount of protein loaded per well.[17] |
| Suboptimal Antibody Dilution | A high concentration of the primary antibody can lead to the detection of non-specific bands. Optimize the antibody dilution.[16] |
Experimental Protocols & Data
Recommended Antibody Dilutions and Observed Molecular Weights
| Target | Antibody Type | Application | Recommended Dilution | Observed MW (kDa) | Reference |
| SC1 | Goat Polyclonal | Western Blot | 1 µg/mL | ~130 | [2] |
| SC1 | Rabbit Recombinant | Western Blot | 1:5000 | N/A | [18] |
| p75NTR | Rabbit Polyclonal | Western Blot | 1:1000 | 75 | [6] |
| p75NTR | Mouse Monoclonal | Western Blot | 1:500 - 1:2000 | 45 | [19] |
| p75NTR | Mouse Monoclonal | Western Blot | 0.5 - 2.0 µg/mL | ~50-60 | [20] |
General Western Blotting Protocol for p75NTR
This is a generalized protocol; always refer to the specific antibody datasheet for optimized conditions.
-
Sample Preparation: Homogenize snap-frozen tissue samples in ice-cold lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCL, 0.1 mM EDTA, 10% NP-40, 0.1 mM EGTA, 1 mM DTT) supplemented with protease inhibitors. Determine protein concentration using a Bradford assay.
-
Gel Electrophoresis: Load 20 µg of protein lysate per well onto an 8% or 10% SDS-PAGE gel and resolve by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p75NTR at 1:700 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit at 1:10,000) for 1 hour at room temperature.
-
Detection: Develop the blot using a chemiluminescence reagent and image the signal.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody, such as β-actin.
Visualizations
Caption: Workflow for antibody specificity validation in Western blotting.
Caption: Simplified p75NTR signaling pathway highlighting key interactions.
References
- 1. Anti-SPARCL1 antibody [EPR28135-54] (ab313638) | Abcam [abcam.com]
- 2. Human SPARC-like 1/SPARCL1 Antibody AF2728: R&D Systems [rndsystems.com]
- 3. Expression of SPARC like protein 1 (SPARCL1), extracellular matrix-associated protein is down regulated in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-Specificity of Antibodies Raised Against TrkB and p75NTR Receptors; Implications for Platelets as Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic Processing of the p75 Neurotrophin Receptor and Two Homologs Generates C-Terminal Fragments with Signaling Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p75NTR Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Species-, organ- and cell-type-dependent expression of SPARCL1 in human and mouse tissues | PLOS One [journals.plos.org]
- 8. SPARCL1 (F3V2I) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-p75NTR (Neurotrophin Receptor) Antibody | 07-476 [merckmillipore.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. biossusa.com [biossusa.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. SPARCL1 antibody (85906-4-RR) | Proteintech [ptglab.com]
- 18. novusbio.com [novusbio.com]
- 19. biosensis.com [biosensis.com]
- 20. Western blot analysis [bio-protocol.org]
Technical Support Center: siRNA Targeting SC1 (Syncoilin)
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for reducing off-target effects when using siRNA to silence the SC1 (Syncoilin, SYNC1) gene.
Frequently Asked Questions (FAQs)
Q1: What is SC1 (Syncoilin) and what is its function?
A1: SC1, or Syncoilin (gene symbol: SYNC1), is a protein belonging to the intermediate filament family. It is highly expressed in cardiac and skeletal muscle.[1][2] Syncoilin plays a crucial role in maintaining muscle cell integrity by linking the dystrophin-associated protein complex (DAPC) at the cell membrane to the desmin intermediate filament network within the cell.[1][3] This connection is believed to be vital for transducing force during muscle contraction and maintaining structural stability.[1] Elevated levels of syncoilin have been observed in regenerating muscle fibers in patients with certain muscular dystrophies.[1][4] It is also expressed in the nervous system and can be upregulated in activated hepatic stellate cells during liver fibrosis.[2][5]
Q2: What are the primary causes of off-target effects in siRNA experiments?
A2: Off-target effects in siRNA experiments primarily arise from two mechanisms:
-
MicroRNA (miRNA)-like activity : The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to partially complementary sequences in the 3' untranslated regions (3' UTRs) of unintended mRNA transcripts, leading to their translational repression or degradation.[6][7][8] This is the most common cause of off-target effects.
-
Passenger strand activity : The sense (or passenger) strand of the siRNA duplex can sometimes be loaded into the RNA-Induced Silencing Complex (RISC) instead of the intended antisense (guide) strand. This can lead to the silencing of unintended genes that are complementary to the passenger strand.[9][10]
Q3: How can I minimize siRNA off-target effects when targeting SC1?
A3: Several strategies can be employed to minimize off-target effects:
-
Use Low siRNA Concentrations : Titrating your siRNA to the lowest effective concentration can significantly reduce off-target activity, though it may also impact on-target knockdown efficiency.[9][11]
-
Pool Multiple siRNAs : Using a pool of several siRNAs that target different regions of the SC1 mRNA is a highly effective strategy. This reduces the concentration of any single siRNA, thereby diluting its unique off-target signature.[6][12][13]
-
Employ Chemically Modified siRNAs : Using siRNAs with chemical modifications, such as 2'-O-methyl (2'-OMe) or Unlocked Nucleic Acid (UNA) modifications within the seed region, can disrupt binding to off-target transcripts while preserving on-target activity.[8][11][14]
-
Optimize siRNA Design : Utilize advanced design algorithms that screen for potential off-target matches. Designing the siRNA duplex to have lower G/C content at the 5' end of the guide strand can favor its loading into RISC and reduce passenger strand activity.[9][10]
Q4: Why is it important to use multiple different siRNAs to target the same gene?
A4: Using at least two or three different siRNAs targeting distinct sequences of the same gene is a critical validation step. If all siRNAs produce the same phenotype, it provides strong evidence that the effect is due to the knockdown of the target gene (SC1) and not an off-target effect of a single sequence.[15] Off-target effects are sequence-dependent, so it is unlikely that different siRNA sequences would produce the same off-target phenotype.[11][16]
Troubleshooting Guide
Issue 1: My SC1 siRNA knockdown shows high variability between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Transfection Efficiency | Optimize transfection conditions, including cell density, siRNA concentration, and transfection reagent volume.[17] Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to monitor transfection efficiency in every experiment.[18][19] |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not overgrown at the time of transfection. Avoid using antibiotics in the media during transfection, as they can increase cell stress and toxicity.[19] |
| RNase Contamination | Use RNase-free tips, tubes, and reagents throughout the experimental process to prevent siRNA degradation.[19] |
Issue 2: I've confirmed SC1 knockdown via RT-qPCR, but I don't observe the expected phenotype (or I see an unexpected phenotype).
| Potential Cause | Recommended Solution |
| Off-Target Effects | This is a primary suspect for unexpected phenotypes. Validate the result by testing 2-3 additional siRNAs targeting different regions of SC1.[15] If the phenotype is not consistent across different siRNAs, it is likely an off-target effect. Consider using a pool of siRNAs or chemically modified siRNAs to increase specificity.[12][20] |
| Insufficient Protein Knockdown | mRNA knockdown does not always correlate directly with protein knockdown due to long protein half-life. Perform a time-course experiment (e.g., 48, 72, 96 hours) and confirm protein reduction via Western Blot. |
| Functional Compensation | Other proteins may compensate for the loss of SC1 function, masking the expected phenotype. Research potential compensatory pathways or related intermediate filament proteins. |
| Incorrect Phenotypic Assay | The chosen assay may not be sensitive enough or appropriate for detecting the functional consequence of SC1 knockdown in your specific cell model. Re-evaluate the biological role of SC1 and the suitability of your assay. |
Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for reducing off-target effects.
Table 1: Effect of Chemical Modifications on Off-Target Silencing
| Modification Type | Location on Guide Strand | Average Reduction in Off-Target Effects | Impact on On-Target Silencing | Reference |
| 2'-O-methyl (2'-OMe) | Position 2 | ~66-80% | Unaffected | [14][16] |
| 2'-O-methyl (2'-OMe) | Positions 3, 5, or 7 | Significant | Unaffected | [21] |
| Unlocked Nucleic Acid (UNA) | Position 7 | Most potent reduction | Not significantly reduced | [8] |
| DNA substitution | Seed Region | Moderate | Unaffected | [9] |
Table 2: Effect of siRNA Pooling on Off-Target Effects
| Strategy | Description | Key Finding | Reference |
| Low-Complexity Pool | Pool of 3-4 siRNAs targeting the same gene. | Can reduce some off-target effects but may not eliminate strong ones. | [9] |
| High-Complexity Pool (siPOOLs) | Pool of 15 or more siRNAs targeting the same gene. | Shown to eliminate strong off-target effects and increase reproducibility. | [9] |
Key Experimental Protocols
Protocol 1: Validation of SC1 Knockdown by RT-qPCR
-
Cell Transfection : Seed cells to be 70-80% confluent at the time of transfection. Transfect with SC1-targeting siRNA, a non-targeting negative control siRNA, and a positive control siRNA using an optimized transfection protocol.[17] Include a mock-transfected or untransfected control.
-
RNA Extraction : At 24-48 hours post-transfection, harvest cells and extract total RNA using a high-quality RNA extraction kit. Ensure all steps are performed in an RNase-free environment.
-
DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for SC1 and a stable housekeeping gene (e.g., GAPDH, ACTB). Use SYBR Green or a probe-based detection method.
-
Data Analysis : Calculate the relative expression of SC1 mRNA using the ΔΔCT method, normalizing to the housekeeping gene and comparing to the negative control-transfected cells.[8] A successful knockdown is typically defined as ≥70% reduction in mRNA levels.
Protocol 2: Off-Target Effect Analysis using Luciferase Reporter Assay
This assay directly measures the silencing effect on a potential off-target sequence.
-
Vector Construction : Clone the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene in a suitable expression vector.
-
Co-transfection : Co-transfect your cells of interest with the luciferase reporter vector, a transfection control vector (e.g., expressing Renilla luciferase), and the siRNA being tested (e.g., your SC1 siRNA).
-
Cell Lysis and Assay : After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in the normalized luciferase activity in the presence of the SC1 siRNA compared to a negative control indicates an off-target interaction.
Visual Guides and Workflows
Figure 1. Mechanism of on-target versus off-target siRNA activity.
Figure 2. Decision tree for troubleshooting siRNA knockdown experiments.
References
- 1. Syncoilin, an intermediate filament-like protein linked to the dystrophin associated protein complex in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syncoilin - Wikipedia [en.wikipedia.org]
- 3. Association of syncoilin and desmin: linking intermediate filament proteins to the dystrophin-associated protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WikiGenes - SYNC - syncoilin, intermediate filament protein [wikigenes.org]
- 5. Syncoilin is an intermediate filament protein in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 14. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 18. reddit.com [reddit.com]
- 19. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. selectscience.net [selectscience.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Expression of Full-Length p75NTR
Welcome to the technical support center for the expression of the full-length p75 neurotrophin receptor (p75NTR). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges in expressing this complex transmembrane protein.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the expression and analysis of full-length p75NTR.
Q1: Which expression system is best for full-length p75NTR?
A: The optimal system depends on the intended application. Full-length p75NTR is a type I transmembrane glycoprotein, and its proper folding and function, particularly ligand binding, are highly dependent on post-translational modifications (PTMs) like glycosylation.[1]
-
Mammalian Cells (e.g., HEK293, COS): This is the preferred system for functional studies as it provides the most authentic PTMs, mimicking the native environment. This is critical for studying interactions with other mammalian proteins and signaling pathways.
-
Insect Cells (e.g., Sf9, High Five™): This system is an excellent alternative, capable of producing high yields of protein with the necessary PTMs for function.[2] Studies have shown that the extracellular domain of p75NTR expressed in insect cells can have a higher binding affinity for neurotrophins compared to the same protein expressed in mammalian cells, likely due to differences in glycan structures.[1]
-
Bacterial Cells (e.g., E. coli): This system is not recommended for expressing full-length, functional p75NTR. Bacterial systems cannot perform the required PTMs (especially glycosylation), leading to misfolding, aggregation in inclusion bodies, and a lack of biological activity.[1] It is, however, suitable for expressing individual domains, like the transmembrane domain, for structural studies.
Q2: My p75NTR expression is very low or undetectable on a Western blot. What are the possible causes?
A: Low expression is a common challenge for transmembrane proteins. Several factors could be responsible:
-
Codon Bias: The codon usage of the human p75NTR gene may not be optimal for your chosen expression host (e.g., insect cells). This can slow down or terminate translation. Consider synthesizing a codon-optimized gene for your specific expression system.[3]
-
Protein Toxicity: Overexpression of some membrane proteins can be toxic to the host cells, leading to reduced cell growth and lower protein yields. Using specialized E. coli strains like C41(DE3) or Lemo21(DE3), which are designed to handle toxic proteins, can help.[4] For mammalian or insect systems, reducing the amount of transfection reagent/virus or lowering the expression temperature can mitigate toxicity.[3]
-
Inefficient Transfection/Transduction: Ensure your transfection or viral transduction protocol is optimized. For mammalian cells, cell confluency should be around 70-80% for optimal results.[5]
-
mRNA Instability: A high GC content at the 5' end of the mRNA transcript can create stable secondary structures that hinder translation. Introducing silent mutations to break up these regions can improve expression.[6]
-
Ineffective Lysis: Full-length p75NTR is embedded in the cell membrane. Ensure your lysis buffer contains appropriate detergents to efficiently solubilize the membrane and release the protein.
Q3: My p75NTR protein is forming aggregates. How can I improve its solubility?
A: Aggregation occurs when the hydrophobic transmembrane domain is exposed in an aqueous environment.
-
Detergent Choice: The choice and concentration of detergent are critical for solubilizing and stabilizing membrane proteins. Screen a variety of detergents (e.g., DDM, L-MNG, Triton X-100) to find the optimal one for p75NTR. The detergent concentration should typically be well above its critical micelle concentration (CMC).[4]
-
Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C for mammalian cells) after inducing expression can slow down protein synthesis, allowing more time for proper folding and membrane insertion, thereby reducing aggregation.[3][7]
-
Solubility-Enhancing Tags: Fusing your protein to a solubility tag like Maltose Binding Protein (MBP) or superfolderGFP can sometimes improve stability and reduce aggregation.[7]
-
Buffer Composition: Purify the protein in a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl to minimize non-specific interactions.[3]
Q4: The band for p75NTR on my Western blot is at a higher molecular weight than predicted. Why?
A: This is very common for p75NTR and is almost always due to extensive glycosylation.[1] The addition of complex carbohydrate chains (glycans) to the extracellular domain increases the protein's overall mass, causing it to migrate more slowly on an SDS-PAGE gel. This is a good indicator that the protein is being correctly processed in your eukaryotic expression system.
Section 2: Data Presentation
Table 1: Comparison of Expression Systems for Full-Length p75NTR
| Feature | Mammalian System (e.g., HEK293) | Insect System (e.g., Sf9) | Bacterial System (e.g., E. coli) |
| Post-Translational Modifications | Authentic, complex N- and O-linked glycosylation.[2] | N-linked glycosylation is present but simpler than in mammals.[2][8] | No glycosylation.[1] |
| Protein Yield | Moderate (typically 1-50 mg/L). | High (can exceed 100 mg/L).[2] | High, but often in non-functional inclusion bodies.[9] |
| Functionality (Ligand Binding) | Functional, but may show lower binding affinity than insect-expressed protein. | Functional, with studies reporting higher binding affinity than mammalian-expressed p75NTR.[1] | Not functional due to lack of PTMs and misfolding. |
| Cost & Speed | Higher cost, slower workflow. | Lower cost than mammalian, faster workflow. | Lowest cost, fastest workflow. |
| Primary Use Case | Functional studies, signaling pathway analysis, cell-based assays. | Large-scale production for structural biology, high-throughput screening. | Expression of individual domains for antibody production or structural studies. |
Section 3: Visualizations and Workflows
Troubleshooting Workflow for Low p75NTR Expression
Caption: A logical workflow for troubleshooting low p75NTR expression.
p75NTR Signaling Pathways
Caption: Simplified p75NTR signaling pathways leading to survival or apoptosis.
Section 4: Key Experimental Protocols
Protocol 1: Transient Transfection of Full-Length p75NTR into HEK293T Cells
This protocol is adapted for a T75 cm² flask and may require optimization based on the specific transfection reagent used.[5][10]
Materials:
-
HEK293T cells (70-80% confluent in a T75 flask).
-
Expression plasmid containing full-length p75NTR.
-
High-quality, serum-free medium (e.g., Opti-MEM).
-
Transfection reagent (e.g., PEI, Lipofectamine™ 3000).
-
Complete growth medium (e.g., DMEM + 10% FBS).
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask so they reach 70-80% confluency on the day of transfection.
-
DNA-Medium Mixture: In a sterile tube, dilute 15-20 µg of the p75NTR plasmid DNA into 1.5 mL of serum-free medium. Mix gently.
-
Reagent-Medium Mixture: In a separate sterile tube, add 30-45 µL of transfection reagent to 1.5 mL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted DNA and diluted reagent tubes. Mix gently by pipetting or inverting and incubate at room temperature for 15-20 minutes to allow DNA-reagent complexes to form.
-
Transfect Cells: Add the 3 mL of complex mixture drop-wise to the T75 flask containing the cells in complete medium. Gently swirl the flask to ensure even distribution.
-
Incubation: Return the flask to the incubator (37°C, 5% CO₂).
-
Harvest: Cells can typically be harvested for protein analysis 48-72 hours post-transfection. For secreted proteins, the medium can be collected; for p75NTR, the cells must be harvested.
Protocol 2: Western Blot Analysis of p75NTR
Materials:
-
Cell lysate from transfected or control cells.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane (0.45 µm pore size is suitable).
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibody against p75NTR (e.g., Rabbit Polyclonal, typically used at 1:1000 dilution).[11]
-
HRP-conjugated secondary antibody (e.g., Anti-Rabbit IgG, HRP-linked).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay. Mix 20-40 µg of total protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel (a 4-15% gradient gel is recommended) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is standard.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary p75NTR antibody diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5,000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Troubleshooting Western Blots:
-
No Signal: Increase primary antibody concentration, increase protein load, or extend exposure time.[13] Confirm protein transfer was successful by Ponceau S staining.
-
High Background: Increase the number or duration of wash steps. Optimize blocking conditions (time, agent).[12] Filter the blocking buffer to remove particulates.
-
Non-Specific Bands: Decrease primary antibody concentration or reduce the amount of total protein loaded. Ensure the primary antibody is specific. Using a monoclonal antibody may help.[14]
Protocol 3: Purification of His-tagged Full-Length p75NTR
This is a general protocol for purification from mammalian or insect cells using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Cell pellet expressing His-tagged p75NTR.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% (w/v) DDM detergent, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole, 0.05% (w/v) DDM.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.05% (w/v) DDM.
-
Ni-NTA affinity resin.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on a rotator for 1 hour at 4°C to solubilize membranes.
-
Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet insoluble debris. Collect the supernatant, which contains the solubilized protein.
-
Binding: Add the clarified lysate to pre-equilibrated Ni-NTA resin. Incubate for 1-2 hours at 4°C with gentle rotation to allow the His-tagged p75NTR to bind to the resin.
-
Washing: Load the resin into a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound p75NTR from the resin using 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE and Western blot to identify fractions containing pure p75NTR.
-
Further Purification (Optional): For higher purity, pool the cleanest fractions and perform size-exclusion chromatography (gel filtration) to separate p75NTR from any remaining contaminants and aggregates.[3]
References
- 1. The expression system affects the binding affinity between p75NTR and proNGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 6. goldbio.com [goldbio.com]
- 7. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 8. The Coming Age of Insect Cells for Manufacturing and Development of Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qiagen.com [qiagen.com]
- 11. p75NTR Polyclonal Antibody (55014-1-AP) [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: Immunofluorescence Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in immunofluorescence?
High background fluorescence can obscure the specific signal, making data interpretation difficult. The main culprits include:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample.[1][2][3]
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce naturally.[4][5][6][7] Common sources are collagen, elastin, red blood cells, and lipofuscin.[5][6][7]
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[4][6][8]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to high background.[1][3][9]
-
Antibody concentration: Using too high a concentration of primary or secondary antibodies can increase non-specific binding.[1][2][3][10]
Q2: How can I reduce autofluorescence in my samples?
Several methods can be employed to minimize autofluorescence:
-
Proper Fixation: Use the minimum required fixation time.[5][8] Consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as alternatives to aldehyde fixatives for certain antigens.[6][8]
-
Quenching Agents: Treat samples with quenching agents like sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence.[4][5][8] Other reagents like Sudan Black B and Eriochrome Black T can reduce lipofuscin-induced autofluorescence.[5][8]
-
Perfusion: When possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[5][8]
-
Spectral Separation: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.[5][6]
-
Commercial Reagents: Several commercial kits are available that are specifically designed to quench autofluorescence.[5][7]
Q3: What is the purpose of the blocking step and how can I optimize it?
The blocking step is crucial for preventing the non-specific binding of antibodies to the sample, thereby reducing background noise and improving the signal-to-noise ratio.[11][12]
-
Blocking Agents: Common blocking agents include normal serum, bovine serum albumin (BSA), casein, and non-fat dry milk.
-
Serum Selection: It is generally recommended to use normal serum from the same species in which the secondary antibody was raised.[1][11][12][13] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.
-
Concentration and Incubation: A typical blocking solution consists of 5-10% normal serum in a buffer like PBS containing a non-ionic detergent (e.g., 0.1% Triton X-100). Incubation is usually performed for at least 30-60 minutes at room temperature.[10] Increasing the incubation time can sometimes improve blocking efficiency.[1]
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence experiments in a question-and-answer format.
Problem 1: High Background Staining
Q: My images have high, non-specific background. What should I do?
A: High background can be addressed by systematically evaluating several steps in your protocol.
Troubleshooting Steps & Solutions for High Background
| Potential Cause | Recommended Solution | Experimental Check |
| Inadequate Blocking | Increase blocking incubation time (e.g., to 1-2 hours at room temperature).[1] Use 5-10% normal serum from the species of the secondary antibody. | Include a control with only the secondary antibody to check for non-specific binding.[1] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal and minimizes background.[1][2][3][10] A typical starting range for purified antibodies is 1-10 µg/mL.[14] | Perform a dilution series for both primary and secondary antibodies. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[2][3][9] Use a wash buffer containing a detergent like Tween 20. | Ensure thorough washing between all steps. |
| Autofluorescence | Perfuse tissue with PBS prior to fixation to remove red blood cells.[5][8] Use a quenching agent like sodium borohydride or a commercial autofluorescence quencher.[4][5][7] Choose fluorophores in the far-red spectrum.[5][6] | Image an unstained sample to assess the level of endogenous autofluorescence.[4] |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that have been tested for minimal cross-reactivity with immunoglobulins from other species. | Run a control where the primary antibody is omitted.[1] |
Problem 2: Weak or No Signal
Q: I am not seeing any specific signal, or the signal is very weak. How can I improve it?
A: A weak or absent signal can be due to a variety of factors, from antibody issues to problems with the target antigen itself.
Troubleshooting Steps & Solutions for Weak/No Signal
| Potential Cause | Recommended Solution | Experimental Check |
| Suboptimal Primary Antibody Concentration | Increase the concentration of the primary antibody and/or the incubation time.[1] Overnight incubation at 4°C is often recommended.[15][16] | Perform a titration of the primary antibody to determine the optimal concentration.[15] |
| Inactive Primary/Secondary Antibody | Ensure antibodies have been stored correctly and have not been subjected to multiple freeze-thaw cycles.[10] | Test the antibody on a positive control sample known to express the target protein.[10] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in rabbit).[1] | Verify the host species of your primary antibody and the specificity of your secondary antibody. |
| Antigen Masking or Destruction | Optimize your fixation protocol. Over-fixation can mask epitopes.[10][17] If using formaldehyde fixation, consider performing an antigen retrieval step. | Try different fixation methods (e.g., methanol vs. formaldehyde) to see which yields a better signal. |
| Low Antigen Abundance | Use a signal amplification method, such as a biotin-based system (e.g., Tyramide Signal Amplification - TSA) or a polymer-based amplification kit.[18][19][20][21] | Compare the signal intensity with and without an amplification step. |
| Incorrect Fluorophore/Filter Set Combination | Verify that the excitation and emission spectra of your fluorophore are compatible with the filter sets on your microscope. | Check the specifications of your fluorophores and microscope filters. |
Experimental Protocols
Standard Immunofluorescence Protocol (Indirect Method)
This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for specific targets and cell types.
Workflow Diagram
Caption: Standard indirect immunofluorescence workflow.
Detailed Steps:
-
Cell Culture and Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[22]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[22]
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-SC1) in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common immunofluorescence issues.
Caption: Troubleshooting decision tree for IF.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. labcompare.com [labcompare.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. ptgcn.com [ptgcn.com]
- 17. IF Troubleshooting | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Validating SC1-p75NTR Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the interaction between SC1 (Schwann Cell Factor 1, also known as PRDM4) and the p75 neurotrophin receptor (p75NTR).
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a co-immunoprecipitation (Co-IP) experiment to validate the SC1-p75NTR interaction?
A1: To ensure the specificity of the Co-IP, the following negative controls are critical:
-
Isotype Control: An antibody of the same isotype (e.g., Rabbit IgG) and concentration as the primary antibody against your bait protein (e.g., anti-SC1) should be used. This control helps to identify non-specific binding of proteins to the immunoglobulin itself.[1][2]
-
Beads-Only Control: Perform the IP procedure with the beads (e.g., Protein A/G agarose) but without any primary antibody. This control identifies proteins that non-specifically bind to the beads.[3]
-
Negative Cell Lysate: Use a lysate from a cell line known not to express either SC1 or p75NTR. This confirms that the interaction is dependent on the presence of both proteins.
Q2: How can I be sure my lysis buffer is appropriate for a membrane protein interaction like SC1-p75NTR?
A2: The choice of lysis buffer is crucial for maintaining the integrity of protein-protein interactions, especially with membrane-associated proteins. For Co-IP, a mild, non-denaturing lysis buffer is recommended to avoid disrupting the native protein complexes.[3] Buffers containing non-ionic detergents like NP-40 or Triton X-100 are often preferred over harsher detergents like SDS (found in RIPA buffer).[3][4] It is advisable to test a range of detergent concentrations to find the optimal balance between efficient cell lysis and preservation of the SC1-p75NTR interaction.[5]
Q3: In a Surface Plasmon Resonance (SPR) experiment, what are the key controls to ensure the observed binding is specific to SC1 and p75NTR?
A3: For SPR analysis, specificity is confirmed through several control experiments:
-
Reference Flow Cell: The sensor chip should have a reference flow cell where a non-relevant protein is immobilized, or it is left blank and blocked. Subtracting the signal from the reference cell corrects for bulk refractive index changes and non-specific binding to the chip surface.[6][7]
-
Negative Analyte Control: Injecting a non-relevant protein over the immobilized ligand (e.g., p75NTR) at the same concentration as the analyte (SC1) should not result in a significant binding signal.
-
Scrambled Peptide/Domain Control: If a specific binding domain is known, using a scrambled version of that peptide as either the analyte or immobilized ligand can demonstrate the specificity of the interaction.
Q4: What are the necessary controls for an ELISA-based binding assay for SC1-p75NTR?
A4: A robust ELISA requires several controls to validate the results:
-
Positive Control: A sample known to contain both interacting proteins to confirm the assay is working correctly.[8]
-
Negative Control: A sample lacking one of the binding partners (e.g., a well coated with a non-relevant protein or just blocking buffer) to determine the level of non-specific binding.[8][9]
-
Standard Curve: A series of dilutions of a known concentration of the purified protein to allow for quantification.[8]
-
Spike Control: Adding a known amount of the target protein to a sample matrix to ensure that other components in the sample are not interfering with the assay.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Troubleshooting Steps |
| No detection of the prey protein (e.g., p75NTR) in the eluate | Interaction is weak or transient. | Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linkers before cell lysis to stabilize the complex.[5] |
| Lysis buffer is too stringent and disrupts the interaction. | Use a milder lysis buffer with a non-ionic detergent (e.g., NP-40 instead of RIPA). Optimize detergent and salt concentrations.[3][4] | |
| The antibody for the bait protein (SC1) blocks the binding site for p75NTR. | Use an antibody that targets a different epitope on the bait protein. | |
| High background/non-specific binding | Insufficient blocking of beads or non-specific binding to the antibody or beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[10] Ensure proper blocking of the beads with BSA or another blocking agent.[3] |
| Wash steps are not stringent enough. | Increase the number of washes or the detergent/salt concentration in the wash buffer. However, be cautious not to disrupt the specific interaction.[5] | |
| Heavy and light chains of the IP antibody obscure the protein of interest in the Western blot | The secondary antibody used for Western blotting detects the primary antibody from the IP. | Use a secondary antibody that is specific for the light or heavy chain of the primary antibody used for detection. Alternatively, use a primary antibody for Western blotting that was raised in a different species than the IP antibody. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no binding signal | Immobilized ligand (e.g., p75NTR) is inactive. | Ensure the protein is correctly folded and functional before immobilization. Test different immobilization chemistries or pH conditions to maintain protein activity.[7] |
| Analyte (e.g., SC1) concentration is too low. | Increase the concentration range of the analyte being injected.[11] | |
| High non-specific binding | Analyte is binding to the sensor chip surface. | Increase the salt concentration in the running buffer. Add a small amount of surfactant (e.g., Tween-20) to the running buffer.[7] Use a reference flow cell for subtraction.[6] |
| Immobilized ligand is aggregated. | Ensure the ligand is monomeric and pure before immobilization using techniques like size-exclusion chromatography. | |
| Inaccurate kinetic fitting | Mass transport limitation (analyte binds faster than it can be delivered to the surface). | Decrease the amount of immobilized ligand. Increase the flow rate of the analyte injection.[7] |
| Analyte is not pure or is aggregated. | Purify the analyte immediately before the experiment. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Troubleshooting Steps |
| High background | Insufficient blocking. | Increase the concentration or incubation time of the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentrations. | |
| Low or no signal | Insufficient coating of the plate with the protein. | Optimize the coating concentration and buffer pH. Ensure the protein is stable in the coating buffer.[12] |
| Antibodies are not active. | Use fresh antibody dilutions. Ensure proper storage of antibody stocks. | |
| High variability between wells | Inconsistent pipetting or washing. | Be precise with pipetting volumes. Ensure all wells are washed thoroughly and consistently. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or surround the experimental wells with wells containing buffer. |
Quantitative Data Summary
| Binding Assay | Ligand | Analyte | Dissociation Constant (Kd) | Association Rate (ka) | Dissociation Rate (kd) |
| Surface Plasmon Resonance | p75NTR (extracellular domain) | SC1 (full length) | Data not available | Data not available | Data not available |
| Hypothetical Example | p75NTR | SC1 | 50 nM | 1.2 x 10^5 M-1s-1 | 6.0 x 10^-3 s-1 |
Experimental Protocols
Co-Immunoprecipitation of Endogenous SC1 and p75NTR
This protocol is adapted for the co-immunoprecipitation of endogenous SC1 and p75NTR from a cell line expressing both proteins.
Materials:
-
Cells expressing endogenous SC1 and p75NTR
-
Cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-SC1 antibody (for immunoprecipitation)
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Anti-p75NTR antibody (for Western blotting)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding Co-IP Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is the whole-cell lysate.
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
Divide the remaining lysate into two tubes: one for the anti-SC1 antibody and one for the isotype control IgG.
-
Add the antibodies to their respective tubes and incubate for 4 hours to overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads to each tube and incubate for another 1-2 hours at 4°C.
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP Lysis Buffer.
-
After the final wash, remove all supernatant and elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates and the input control by SDS-PAGE and Western blotting using the anti-p75NTR antibody.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines a general procedure for analyzing the SC1-p75NTR interaction using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified recombinant p75NTR extracellular domain (ligand)
-
Purified recombinant SC1 protein (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize the p75NTR ligand onto the chip surface by injecting it at a low concentration in the immobilization buffer. Aim for a low to moderate immobilization level to minimize mass transport effects.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
Prepare a series of dilutions of the SC1 analyte in running buffer.
-
Inject the different concentrations of SC1 over the immobilized p75NTR surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between each analyte injection using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution), if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
Indirect ELISA for SC1-p75NTR Binding
This protocol describes an indirect ELISA to detect the binding of SC1 to immobilized p75NTR.
Materials:
-
High-binding 96-well microplate
-
Purified recombinant p75NTR
-
Purified recombinant SC1
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against SC1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Coat the wells of the microplate with p75NTR diluted in Coating Buffer (e.g., 1-5 µg/mL) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of SC1 in Blocking Buffer to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the primary anti-SC1 antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a color develops (5-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizations
References
- 1. The p75NTR-interacting protein SC1 inhibits cell cycle progression by transcriptional repression of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. proteinguru.com [proteinguru.com]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What controls do I need for ELISA? | AAT Bioquest [aatbio.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. ulab360.com [ulab360.com]
- 13. researchgate.net [researchgate.net]
Best practices for primary Schwann cell culture maintenance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully maintaining primary Schwann cell cultures.
Frequently Asked Questions (FAQs)
1. What are the key supplements required for primary Schwann cell proliferation?
Primary Schwann cell proliferation in culture is critically dependent on the presence of mitogens that activate key signaling pathways. The most essential supplements are:
-
Neuregulin-1 (NRG1): A member of the epidermal growth factor (EGF) family, NRG1 is a potent mitogen for Schwann cells. It binds to ErbB2/ErbB3 receptors on the cell surface, activating downstream signaling cascades like the PI 3-kinase and MAPK pathways, which are crucial for cell proliferation and survival.[1][2][3]
-
Forskolin (B1673556): This reagent directly activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP synergizes with neuregulin signaling to potently drive Schwann cell proliferation.[2][3]
2. What is the characteristic morphology of healthy primary Schwann cells in culture?
Healthy primary Schwann cells in culture typically exhibit a bipolar or tripolar, spindle-shaped morphology. As the culture approaches confluency, the cells align themselves and form distinctive swirling patterns.[1] This "swirl" formation is a good indicator of a healthy and near-confluent culture.[1] In contrast, fibroblasts, a common contaminant, are flatter, more polygonal, and do not form these characteristic swirls.
3. How can I assess the purity of my Schwann cell culture?
The purity of a Schwann cell culture can be assessed using immunocytochemistry. Schwann cells are characterized by the expression of specific protein markers. The most commonly used marker is the S100β protein.[4] Staining the culture with an antibody specific to S100β and counting the percentage of positive cells will provide a quantitative measure of purity. Other markers such as GFAP and SOX10 can also be used.
Troubleshooting Guides
Problem 1: Fibroblast Contamination
Fibroblasts are the most common contaminant in primary Schwann cell cultures and can quickly overgrow the desired cells due to their faster proliferation rate.[1][4][5]
Initial Checks and Solutions:
-
Prevention during Isolation: The most effective way to control fibroblast contamination is to minimize their presence from the initial isolation.[1] This can be achieved by carefully dissecting away the epineurium and perineurium from the nerve fascicles, as these layers are rich in fibroblasts.
-
Differential Adhesion: Exploiting the differential adhesion properties of Schwann cells and fibroblasts is a common purification method. Fibroblasts adhere more rapidly and strongly to uncoated plastic surfaces. By transferring the cell suspension to a new dish after a short incubation period, a significant portion of fibroblasts can be left behind.
-
Selective Media: Using a medium that selectively inhibits fibroblast growth can be effective. For instance, a medium containing D-valine instead of L-valine can suppress fibroblast proliferation, as Schwann cells possess the enzyme D-amino acid oxidase to convert D-valine to the essential L-valine, while fibroblasts lack this enzyme.[6]
Advanced Purification Methods:
If fibroblast contamination persists, more advanced purification techniques may be necessary:
-
Immunopanning: This method uses antibodies against fibroblast-specific surface markers to physically separate them from Schwann cells.[7]
-
Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS): These techniques utilize antibodies conjugated to magnetic beads or fluorescent dyes to specifically label and isolate Schwann cells from a mixed population.[7][8][9]
-
Complement-Mediated Lysis: This method involves using an antibody that binds to a fibroblast-specific surface antigen (like Thy1.1 in rats) followed by the addition of complement, which selectively lyses the fibroblasts.[9][10]
Troubleshooting Fibroblast Contamination Workflow
Caption: A flowchart for troubleshooting fibroblast contamination.
Problem 2: Slow or No Proliferation
Several factors can contribute to the slow or stalled proliferation of primary Schwann cells.
-
Suboptimal Mitogen Concentration: Ensure that neuregulin and forskolin are used at their optimal concentrations. Insufficient mitogenic stimulation is a common cause of poor proliferation.[1][2]
-
Culture Vessel Coating: Primary Schwann cells do not attach and proliferate well on uncoated plastic.[1] Culture vessels should be coated with an appropriate substrate to promote cell attachment and growth. Poly-L-lysine (PLL) followed by laminin (B1169045) is a commonly used and effective coating.[11][12][13]
-
Cell Seeding Density: A very low seeding density can inhibit proliferation. Ensure that cells are plated at a recommended density.
-
Passage Number: Primary cells have a limited lifespan in culture. After a certain number of passages, they may enter a state of senescence and stop dividing.[7] It is advisable to use low-passage cells for experiments.
-
Media Quality: Ensure that the culture medium is fresh and all supplements are stored correctly and have not expired.
Troubleshooting Slow Proliferation Workflow
Caption: A decision tree for troubleshooting slow Schwann cell proliferation.
Problem 3: Mycoplasma Contamination
Mycoplasma are a common and insidious contaminant of cell cultures that are not visible by light microscopy and do not cause the typical turbidity seen with bacterial or fungal contamination.[14][15] They can, however, significantly alter cell physiology and experimental results.[15]
Signs of Mycoplasma Contamination:
-
Reduced cell proliferation rate.[14]
-
Changes in cell morphology.
-
Increased cell death.
Detection and Elimination:
-
Detection: Regular testing for mycoplasma is crucial. This can be done using commercially available PCR-based kits or by using a fluorescent dye (e.g., DAPI) that stains the mycoplasma DNA, which appears as small dots outside the cell nuclei.
-
Elimination: If a culture is found to be contaminated, it is often best to discard it and start with a fresh, uncontaminated stock. However, if the culture is valuable, there are commercially available reagents that can be used to eliminate mycoplasma.
-
Prevention: Strict aseptic technique is the best prevention. This includes using a certified laminar flow hood, regularly cleaning incubators and hoods, and quarantining new cell lines until they have been tested for mycoplasma.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| Media Supplements | ||
| Neuregulin-1 (NRG1) | 10 - 50 ng/mL | [1] |
| Forskolin | 2 - 5 µM | [1][16] |
| Fetal Bovine Serum (FBS) | 2 - 10% (for initial culture, can be reduced for purification) | [4][17] |
| Culture Vessel Coating | ||
| Poly-L-Lysine (PLL) | 100 µg/mL | [12] |
| Laminin | 1 - 5 µg/cm² | [18] |
| Cell Seeding Density | ||
| Human Schwann Cells | 5,000 cells/cm² | [19] |
| Purification Purity | ||
| With 2% FBS | ~97.83% | [4] |
| With 10% FBS | ~93.42% | [4] |
Experimental Protocols
Protocol 1: Isolation of Primary Rat Schwann Cells from Sciatic Nerves
-
Euthanize neonatal rats (P3-P5) according to approved animal protocols.
-
Dissect out the sciatic nerves and place them in ice-cold Leibovitz's L-15 medium.
-
Under a dissecting microscope, carefully remove the epineurium and any surrounding connective tissue.
-
Mince the nerves into small pieces (approximately 1 mm³).
-
Transfer the minced tissue to a tube containing an enzymatic digestion solution (e.g., 0.25% trypsin and 0.1% collagenase in HBSS).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Schwann cell growth medium (DMEM/F12, 10% FBS, 10 ng/mL NRG1, 2 µM Forskolin, and Penicillin/Streptomycin).
-
Plate the cells onto a poly-L-lysine/laminin-coated culture dish.
Protocol 2: Purification by Differential Adhesion
-
After the initial plating of the mixed cell culture, incubate for 24 hours.
-
Gently tap the side of the dish to dislodge the less adherent Schwann cells.
-
Carefully collect the supernatant containing the Schwann cells and transfer it to a new poly-L-lysine/laminin-coated dish.
-
The more adherent fibroblasts will remain in the original dish.
-
Repeat this process if necessary to further enrich the Schwann cell population.
Signaling Pathways
Schwann Cell Proliferation and Survival Signaling
The proliferation and survival of primary Schwann cells are regulated by a complex network of intracellular signaling pathways. The binding of Neuregulin-1 (NRG1) to its ErbB2/ErbB3 receptors is a key initiating event. This leads to the activation of two major downstream pathways:
-
PI 3-Kinase/Akt Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.
-
Ras/MAPK (ERK) Pathway: This pathway plays a central role in driving cell proliferation.
Forskolin, by increasing intracellular cAMP levels, acts synergistically with the NRG1-mediated pathways to enhance Schwann cell proliferation.
Caption: Key signaling pathways in Schwann cell proliferation and survival.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Synergistic Regulation of Schwann Cell Proliferation by Heregulin and Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic regulation of Schwann cell proliferation by heregulin and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified Protocol for the Purification of Schwann Cells and Exosome Isolation from C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Schwann Cells in vitro II. Passaging, Purification, Banking, and Labeling of Established Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for isolating Schwann cells using the extracellular domain of Necl1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schwann Cell Cultures: Biology, Technology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 12. Coating coverslips for cell culture [protocols.io]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 15. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Schwann Cell Medium (SCM) [sciencellonline.com]
- 18. Magnetic Separation of Schwann Cells from Mouse Sciatic Nerves [jove.com]
- 19. sciencellonline.com [sciencellonline.com]
Technical Support Center: Optimizing Lysis Buffers for Membrane Protein Co-IP
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize lysis buffers for successful membrane protein co-immunoprecipitation (co-IP) experiments.
Troubleshooting Guide
This section addresses common issues encountered during membrane protein co-IP, with a focus on lysis buffer optimization.
Issue 1: Low or No "Bait" Protein in the Eluate
-
Question: I've performed a co-IP, but I can't detect my target "bait" protein in the final eluate. What could be the problem with my lysis buffer?
-
Answer: This issue often stems from incomplete cell lysis or inefficient solubilization of the membrane protein. The choice and concentration of detergent are critical for extracting membrane proteins while preserving their native structure.[1][2]
-
Recommendation 1: Optimize Detergent Choice. Non-ionic or zwitterionic detergents are generally preferred for co-IP as they are milder and less likely to disrupt protein-protein interactions compared to ionic detergents like SDS.[3][4][5] Consider testing a panel of detergents to find the one that best solubilizes your protein of interest.[6] If you are using a non-ionic detergent like Triton™ X-100, you might consider trying NP-40, which some researchers find works better for membrane proteins.[7] For particularly challenging proteins, zwitterionic detergents like CHAPS or digitonin (B1670571) can be effective.[7][8][9]
-
Recommendation 2: Adjust Detergent Concentration. The detergent concentration must be above its critical micelle concentration (CMC) to effectively form micelles that solubilize membrane proteins.[10] However, excessively high concentrations can sometimes disrupt protein interactions.[8] Start with a concentration of 1% (w/v) and titrate up or down as needed.[11]
-
Recommendation 3: Ensure Thorough Lysis. In addition to chemical lysis with detergents, mechanical disruption such as sonication can be crucial, especially for extracting nuclear and membrane proteins.[12][13] This helps to shear DNA and ensure complete cellular rupture.[12]
-
Issue 2: "Bait" Protein is Present, but No "Prey" Protein is Detected
-
Question: I successfully immunoprecipitated my bait protein, but its interacting "prey" partner is absent. How can my lysis buffer be causing this?
-
Answer: The absence of the prey protein suggests that the protein-protein interaction was disrupted during the lysis or washing steps. The stringency of the lysis buffer is a key factor to consider.[14]
-
Recommendation 1: Use a Milder Lysis Buffer. Buffers with harsh detergents, such as RIPA buffer which contains ionic detergents, can denature proteins and break protein-protein interactions.[12][15] Opt for a lysis buffer with a non-ionic detergent like Triton™ X-100 or NP-40 for co-IP experiments.[15][16]
-
Recommendation 2: Optimize Salt Concentration. High salt concentrations (typically above 150 mM NaCl) can increase the stringency of the buffer and disrupt weaker or transient protein interactions.[17] Try reducing the salt concentration in your lysis and wash buffers.
-
Recommendation 3: Adjust pH. The pH of the lysis buffer should be maintained within a physiological range (typically 7.2-8.0) to ensure protein stability and maintain native conformations required for interactions.[1][18]
-
Recommendation 4: Include Stabilizing Agents. Adding agents like glycerol (B35011) to your lysis buffer can help to stabilize protein structure and preserve interactions.[11]
-
Issue 3: High Background or Non-Specific Binding
-
Question: My final eluate shows many non-specific bands on the Western blot, making it difficult to identify true interactors. How can I modify my lysis and wash buffers to reduce this background?
-
Answer: High background is often due to non-specific binding of proteins to the beads or the antibody. Optimizing the stringency of your wash buffer is a primary strategy to combat this.[12][14]
-
Recommendation 1: Increase Wash Stringency. If you observe high background, you can increase the stringency of your wash buffer.[14] This can be achieved by slightly increasing the detergent concentration (e.g., adding 0.01–0.1% Tween™-20 or Triton™ X-100) or the salt concentration.[17][19] Perform multiple, thorough wash steps.[19][20]
-
Recommendation 2: Pre-clearing the Lysate. Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes.[12] This step helps to remove proteins that non-specifically bind to the beads, thereby reducing background.[12][17]
-
Recommendation 3: Use a Blocking Agent. Blocking the beads with a protein like BSA before incubation with the lysate can help to reduce non-specific binding.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: What are the key components of a lysis buffer for membrane protein co-IP?
A1: A typical lysis buffer for membrane protein co-IP should contain:
-
A buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH, usually between 7.2 and 8.0.[1]
-
Salt (e.g., 150 mM NaCl) to maintain physiological ionic strength.[17]
-
A non-ionic or zwitterionic detergent to solubilize membrane proteins without disrupting protein-protein interactions.[4][5]
-
Protease and phosphatase inhibitors added fresh to prevent protein degradation and dephosphorylation.[1][15]
-
A chelating agent (e.g., EDTA) can be included but may not always be necessary.[22]
Q2: Which detergent should I choose for my experiment?
A2: The optimal detergent depends on the specific membrane protein and the interaction being studied.[6]
-
Non-ionic detergents like Triton™ X-100 and NP-40 are good starting points as they are generally mild and effective at solubilizing many membrane proteins while preserving interactions.[1][16][23]
-
Zwitterionic detergents such as CHAPS are also mild and can be useful for maintaining the native conformation of protein complexes.[4][8][23]
-
Ionic detergents like SDS are denaturing and should generally be avoided for co-IP experiments as they disrupt protein-protein interactions.[5][10]
Q3: How do I determine the optimal concentration of detergent, salt, and pH for my lysis buffer?
A3: The optimal conditions often need to be determined empirically for each specific protein complex.[16] A good starting point is a buffer with a physiological pH (7.4) and salt concentration (150 mM NaCl), and 1% (w/v) of a non-ionic detergent. You can then perform a series of small-scale experiments, titrating each of these components to find the conditions that give you the best signal-to-noise ratio.
Quantitative Data Summary
Table 1: Common Detergents for Membrane Protein Co-IP
| Detergent Type | Examples | Recommended Starting Concentration | Properties |
| Non-ionic | Triton™ X-100, NP-40, Tween-20 | 0.5 - 2.0% (w/v)[14][15] | Mild, non-denaturing; good for preserving protein-protein interactions.[3][5][10] |
| Zwitterionic | CHAPS, CHAPSO | 0.5 - 1.5% (w/v) | Mild, non-denaturing; useful for maintaining native protein conformation.[4][8] |
| Ionic | SDS, Sodium Deoxycholate | Not generally recommended for co-IP | Denaturing; disrupts most protein-protein interactions.[10][15] |
Table 2: Lysis Buffer Component Optimization Ranges
| Component | Starting Concentration | Optimization Range | Purpose |
| Buffering Agent | 50 mM Tris-HCl or HEPES | 20 - 100 mM | Maintain stable pH |
| pH | 7.4 | 7.2 - 8.0 | Preserve native protein structure and interactions |
| Salt (NaCl) | 150 mM | 100 - 500 mM | Modulate stringency of interactions |
| Detergent | 1.0% (w/v) | 0.1 - 2.0% (w/v) | Solubilize membrane proteins |
| Glycerol | - | 5 - 10% (v/v) | Stabilize proteins |
Experimental Protocols
Protocol: Standard Membrane Protein Co-Immunoprecipitation
This protocol provides a general framework. Optimization of buffer components and incubation times will be necessary for specific protein complexes.
1. Cell Lysis and Protein Extraction a. Harvest cells by centrifugation.[17] b. Wash the cell pellet with ice-cold PBS.[24] c. Resuspend the cell pellet in 1 mL of ice-cold co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease and phosphatase inhibitors).[22] d. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[7][24] e. Sonicate the lysate on ice to shear DNA and ensure complete lysis.[12][17] f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25] g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the solubilized proteins.
2. Pre-Clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 30-60 minutes at 4°C.[12] c. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This is the pre-cleared lysate.[17]
3. Immunoprecipitation a. Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. b. Incubate on a rotator for 1-4 hours or overnight at 4°C.[24] c. Add 30-50 µL of a 50% slurry of Protein A/G beads. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[24]
4. Washing a. Pellet the beads by gentle centrifugation. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer (this can be the same as the Lysis Buffer or a modified version). d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.[26]
5. Elution a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer (Laemmli buffer). c. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.[14][26] d. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.
Visualizations
Caption: Experimental workflow for membrane protein co-immunoprecipitation.
Caption: Troubleshooting decision tree for common co-IP issues.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. level.com.tw [level.com.tw]
- 4. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. proteinguru.com [proteinguru.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Blocked IP Address | Antibodies.com [antibodies.com]
- 22. Immonuprecipitation of membrane proteins, is it possible? - Protein and Proteomics [protocol-online.org]
- 23. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 24. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yeast Two-Hybrid (Y2H) Assays
Welcome to our technical support center for yeast two-hybrid (Y2H) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background and obtain reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a yeast two-hybrid screen?
High background in Y2H assays, characterized by the growth of yeast on selective media in the absence of a true protein-protein interaction, can obscure genuine positives and lead to a high rate of false positives. The most common culprits include:
-
Auto-activation by the bait protein: The bait fusion protein itself can sometimes activate the reporter genes transcriptionally without interacting with a prey protein.[1][2] This is a frequent issue, especially if the bait protein is a transcription factor or contains acidic domains.[3]
-
"Sticky" prey proteins: Some prey proteins are prone to non-specific binding, leading to false-positive results.[4][5]
-
Sub-optimal selective pressure: The stringency of the selection media may be too low, allowing for leaky expression of the reporter genes.
-
Contamination: Contamination of yeast cultures with other microorganisms can lead to spurious growth on selective plates.
-
Overexpression of bait and prey proteins: High levels of protein expression can sometimes force non-specific interactions.[4][6]
Q2: My bait protein is auto-activating the reporter genes. What can I do?
Auto-activation is a common problem where the bait protein fused to the DNA-binding domain (DBD) activates the reporter genes on its own. Here’s a systematic approach to troubleshoot this issue:
-
Increase Selection Stringency with 3-AT: 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 reporter gene product.[7] By adding 3-AT to the selection medium, you can increase the stringency and suppress background growth due to leaky HIS3 expression. It is crucial to titrate the 3-AT concentration to find a level that suppresses auto-activation without inhibiting the growth of true positive interactors.[1][7]
-
Use Multiple Reporter Genes: Relying on more than one reporter gene (e.g., HIS3, ADE2, lacZ, AUR1-C) significantly reduces the chances of false positives.[1][8] A true interaction should activate multiple reporters.
-
Bait Modification: If increasing stringency is not sufficient, you may need to modify your bait construct. This can involve creating truncations or deletions of the activating domain within your bait protein.[2][8]
-
Swap Bait and Prey: Clone your bait protein into the activation domain (AD) vector and the prey into the DNA-binding domain (DBD) vector.[9] This can sometimes resolve auto-activation issues.
Below is a workflow to address bait auto-activation:
Troubleshooting workflow for bait auto-activation.
Q3: How do I determine the optimal concentration of 3-AT?
The optimal concentration of 3-amino-1,2,4-triazole (3-AT) is bait-dependent and must be determined empirically. A 3-AT titration experiment is essential to establish the lowest concentration that effectively suppresses background growth from bait auto-activation while still allowing for the detection of true interactions.
Here is a decision tree to guide you through optimizing the 3-AT concentration:
References
- 1. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Problems and Solutions for Yeast Two-hybrid Experiments-Yeast Display Technology Special Topic-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
- 3. takarabio.com [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selecting appropriate negative controls for SC1 knockdown experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating appropriate negative controls for SC1 (UBE2S) knockdown experiments. Following these guidelines will help ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the function of SC1 (UBE2S) and why is it a target of interest?
Q2: Why are negative controls so critical in a knockdown experiment?
Negative controls are essential to distinguish the specific effects of your target gene knockdown from non-specific effects that can arise from the experimental procedure itself.[6][7][8] Introducing siRNA or shRNA into cells can trigger cellular stress responses or have unintended off-target effects, altering gene expression in a manner unrelated to SC1 knockdown.[8][9] An appropriate negative control allows you to confidently attribute any observed phenotype to the specific silencing of SC1.[6][8]
Q3: What are the different types of negative controls for siRNA/shRNA experiments?
There are several types of negative controls, each addressing different aspects of the experiment. It is recommended to include multiple types of controls for robust experimental design.[10][11]
-
Untreated Cells: These cells are not exposed to any transfection reagent or RNAi molecule and serve as a baseline for normal cell phenotype and target gene expression.[10]
Q4: What is the best negative control for my SC1 knockdown experiment?
The gold standard is a validated non-targeting siRNA or shRNA control .[15] This control will activate the RNAi pathway similarly to your SC1-targeting siRNA but will not affect the expression of SC1 or other genes. It is crucial to use the negative control at the same concentration as your experimental siRNA to account for any concentration-dependent off-target effects.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant phenotype observed in negative control cells. | 1. The negative control sequence has off-target effects.[16] 2. The transfection process itself is causing cellular stress or toxicity. 3. The concentration of the siRNA/shRNA is too high, leading to non-specific effects.[17][18] | 1. Switch to a different, validated non-targeting control from a reputable supplier.[14] 2. Optimize the transfection protocol by reducing the amount of transfection reagent or siRNA. Perform a cell viability assay (e.g., MTT or Trypan Blue) on mock-transfected cells. 3. Perform a dose-response curve to determine the lowest effective concentration of your SC1 siRNA that gives significant knockdown without causing toxicity.[18] Use this same low concentration for your negative control. |
| High variability in results between negative control replicates. | 1. Inconsistent transfection efficiency. 2. Poor cell health or inconsistent cell density at the time of transfection. 3. Pipetting errors. | 1. Optimize and standardize the transfection protocol. Consider using a positive control (e.g., siRNA against a housekeeping gene like GAPDH) to monitor transfection efficiency.[19] 2. Ensure cells are healthy, within a low passage number, and plated at a consistent density for each experiment.[13] 3. Use calibrated pipettes and be meticulous with technique. |
| Negative control shows a slight decrease in SC1 mRNA or protein levels. | 1. Low-level sequence homology between the negative control and SC1. 2. Cross-contamination between experimental and control wells. | 1. Perform a BLAST search of your negative control sequence against the target organism's transcriptome to check for potential homology. Switch to a different non-targeting control if necessary. 2. Be extremely careful with pipetting to avoid cross-contamination. Use separate materials for control and experimental samples where possible. |
Data Presentation
Table 1: Comparison of Negative Control Types for RNAi Experiments
| Control Type | Description | Advantages | Disadvantages |
| Untreated Control | Cells cultured without any treatment. | Provides a true baseline of normal gene expression and phenotype. | Does not account for effects of the transfection reagent or the presence of foreign RNA. |
| Mock Control | Cells treated with transfection reagent only (no RNAi molecule).[3] | Controls for cellular stress or toxicity induced by the delivery method.[3] | Does not control for effects related to the introduction and processing of an siRNA/shRNA molecule. |
| Scrambled Control | An siRNA/shRNA with the same nucleotide composition as the target-specific sequence, but in a randomized order.[12][20] | Controls for effects related to the introduction of an RNA molecule of similar composition. | The randomized sequence may unintentionally target other genes, creating new off-target effects.[14][21] |
| Non-Targeting Control | An siRNA/shRNA with a sequence bioinformatically checked to not have a target in the organism of interest.[3][7] | Considered the gold standard.[15] Controls for off-target effects related to the activation of the RNAi machinery. | Effectiveness depends on the quality of the bioinformatic validation; poorly designed controls can still have off-target effects. |
Table 2: Example of Quantitative Data on siRNA Off-Target Effects
This table summarizes hypothetical data adapted from studies showing that reducing siRNA concentration can minimize off-target effects while maintaining on-target knockdown.
| siRNA Concentration | On-Target Knockdown of SC1 (mRNA %) | Number of Off-Target Genes Down-Regulated (>2-fold) | Number of Off-Target Genes Up-Regulated (>2-fold) |
| 50 nM | 92% | 155 | 98 |
| 10 nM | 88% | 42 | 35 |
| 1 nM | 75% | 5 | 8 |
Diagrams
Caption: A flowchart outlining the logical steps for designing an SC1 knockdown experiment with appropriate controls.
Caption: A simplified diagram of SC1/UBE2S's role in the APC/C ubiquitination pathway.
Experimental Protocols
Protocol 1: siRNA Transfection for SC1 Knockdown
This protocol is for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
SC1-targeting siRNA (e.g., 20 µM stock)
-
Validated Non-Targeting Control siRNA (e.g., 20 µM stock)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed 2.0 x 10^5 cells per well in 2 mL of antibiotic-free complete culture medium. Cells should be 60-80% confluent at the time of transfection.[22]
-
siRNA Preparation: In separate nuclease-free tubes, prepare the following for each well to be transfected:
-
Tube A (siRNA): Dilute 1.5 µL of the 20 µM siRNA stock (final concentration will be 10 nM) into 125 µL of Opti-MEM™. Mix gently.
-
Prepare a separate tube for the SC1 siRNA and the Non-Targeting Control siRNA.
-
-
Transfection Reagent Preparation:
-
Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the diluted siRNA (from Tube A) to the diluted transfection reagent (Tube B). Pipette gently to mix. Incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add 250 µL of the siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for harvest will depend on the stability of the SC1 protein and the specific experimental endpoint. A 48-hour incubation is a good starting point.
-
Harvest: After incubation, harvest the cells for downstream analysis (qPCR or Western blot).
Protocol 2: Validation of Knockdown by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for SC1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Lyse cells directly in the well and isolate total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. Elute RNA in nuclease-free water.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample (Untreated, Negative Control, SC1 siRNA), set up reactions in triplicate for both the SC1 gene and the housekeeping gene. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[7]
-
Data Analysis: Calculate the knockdown efficiency using the ΔΔCt method.[15] The expression of SC1 is normalized to the housekeeping gene and then compared to the negative control-treated sample. A reduction of ≥70% is generally considered successful knockdown.[15]
Protocol 3: Validation of Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SC1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for SC1 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody (e.g., β-actin) to confirm equal protein loading across all lanes.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SC1 band intensity to the loading control. Compare the normalized intensity in the SC1 siRNA lane to the negative control lane to determine the percentage of protein knockdown.[4]
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. Are negative control siRNAs really necessary? [horizondiscovery.com]
- 9. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] siRNA knockdown validation 101: Incorporating negative controls in antibody research | Semantic Scholar [semanticscholar.org]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 16. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 18. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. eu.idtdna.com [eu.idtdna.com]
- 20. C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the Stability of the SC1-p75NTR Complex for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the SC1-p75NTR complex for structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is the SC1-p75NTR complex and why is its stability important for structural studies?
A1: The SC1-p75NTR complex is formed by the interaction of the Schwann cell factor 1 (SC1) protein with the intracellular domain (ICD) of the p75 neurotrophin receptor (p75NTR).[1] SC1 is a transcriptional repressor involved in cell cycle control.[1] The p75NTR is a transmembrane receptor that plays a crucial role in neuronal survival, apoptosis, and differentiation. Understanding the three-dimensional structure of this complex is vital for elucidating the molecular mechanisms of p75NTR signaling and for designing therapeutic interventions. A stable and homogeneous preparation of the complex is a prerequisite for high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).
Q2: Which domains of SC1 and p75NTR are involved in the interaction?
A2: SC1 interacts with the intracellular domain (ICD) of p75NTR.[1] Specifically, the interaction involves the juxtamembrane region and the death domain of the p75NTR ICD. The p75NTR ICD is known to be flexible, which can present a challenge for forming a stable complex.[2][3]
Q3: What are the main challenges in obtaining a stable SC1-p75NTR complex?
A3: The primary challenges include:
-
Inherent flexibility: The intracellular domain of p75NTR is known to have a high degree of flexibility, particularly in its juxtamembrane region, which can lead to conformational heterogeneity and instability of the complex.[2][3]
-
Weak or transient interaction: The interaction between SC1 and p75NTR might be transient or of moderate to low affinity, making the complex prone to dissociation during purification and sample preparation.
-
Expression and purification difficulties: Co-expressing a cytoplasmic protein (SC1) and the intracellular domain of a transmembrane protein (p75NTR) can be challenging. Optimizing expression levels and purification strategies to maintain the integrity of the complex is crucial.
-
Proteolytic degradation: The p75NTR intracellular domain can be susceptible to proteolytic cleavage, which can be mitigated by the use of proteasome inhibitors.
Q4: What techniques can be used to assess the stability of the SC1-p75NTR complex?
A4: Several biophysical techniques can be employed:
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the melting temperature (Tm) of a protein complex, providing a rapid assessment of its thermal stability under various buffer conditions.
-
Dynamic Light Scattering (DLS): DLS assesses the homogeneity and aggregation state of the complex in solution.
-
Size Exclusion Chromatography (SEC): SEC can be used to monitor the integrity of the complex. A stable complex will elute as a single, monodisperse peak.
-
Mass Spectrometry (MS): Native mass spectrometry can confirm the stoichiometry and integrity of the complex.
Troubleshooting Guides
Problem 1: Low yield of the purified SC1-p75NTR complex.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient co-expression | Optimize the expression vector ratio (SC1:p75NTR ICD). Test different expression hosts (e.g., E. coli strains like BL21(DE3), C41(DE3), or C43(DE3) which are suitable for membrane proteins). | Stoichiometric expression of both partners is crucial for efficient complex formation. Some E. coli strains are better suited for expressing challenging proteins. |
| Complex dissociation during purification | Use a gentle purification method like tandem affinity purification (TAP). Perform purification steps at 4°C and minimize the duration of each step. | Minimizing harsh conditions and time reduces the likelihood of the complex falling apart. |
| Suboptimal lysis buffer | Screen different lysis buffers with varying pH, salt concentrations, and detergents (if using a construct that includes the transmembrane domain). Include protease inhibitors. | The composition of the lysis buffer can significantly impact protein stability and complex integrity. |
| Protein degradation | Add a cocktail of protease inhibitors to all buffers. Perform all purification steps at low temperatures (4°C). | Prevents proteolytic cleavage of the proteins, especially the flexible p75NTR ICD. |
Problem 2: The purified complex is not stable and aggregates over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal buffer conditions | Perform a buffer screen using Differential Scanning Fluorimetry (DSF) to identify conditions (pH, salt, additives) that increase the melting temperature (Tm) of the complex. | A higher Tm indicates greater thermal stability. |
| Inherent instability of the complex | Introduce stabilizing mutations in the p75NTR ICD or SC1 based on structural information or sequence analysis to reduce flexibility or enhance the interaction interface. | Site-directed mutagenesis can engineer more stable protein variants. |
| Oxidation of cysteine residues | Add reducing agents like DTT or TCEP to the purification and storage buffers. | Prevents the formation of non-native disulfide bonds that can lead to aggregation. |
| Concentration-dependent aggregation | Determine the optimal protein concentration for storage and experiments using Dynamic Light Scattering (DLS). | Some proteins are prone to aggregation at high concentrations. |
Problem 3: Difficulty in obtaining crystals or high-quality cryo-EM grids.
| Possible Cause | Troubleshooting Step | Rationale |
| Conformational heterogeneity | Use chemical cross-linking with reagents like glutaraldehyde (B144438) or BS3 to covalently link SC1 and p75NTR, followed by mass spectrometry to identify cross-linked residues. | Cross-linking can "lock" the complex in a specific conformation, reducing flexibility and promoting crystallization. |
| Flexible regions hindering crystal packing | Engineer truncated constructs of the p75NTR ICD to remove highly flexible regions, guided by secondary structure predictions or limited proteolysis experiments. | Removing disordered regions can improve the chances of obtaining well-ordered crystals. |
| Glycosylation heterogeneity (if using eukaryotic expression) | Treat the purified complex with glycosidases to remove heterogeneous glycans. | Homogeneous glycosylation is often critical for successful crystallization. |
| Suboptimal screening conditions | Broaden the crystallization or cryo-EM grid preparation screening conditions, including different precipitants, pH ranges, and temperatures. | Finding the right condition for structural studies is often an empirical process. |
Data Presentation
Table 1: Representative Thermal Stability Data of p75NTR ICD under Different Buffer Conditions (DSF)
| Condition | Buffer | pH | NaCl (mM) | Additives | Melting Temperature (Tm) (°C) |
| 1 | HEPES | 7.5 | 150 | None | 42.5 |
| 2 | Tris-HCl | 8.0 | 150 | None | 41.8 |
| 3 | MES | 6.5 | 150 | None | 43.2 |
| 4 | HEPES | 7.5 | 300 | None | 44.1 |
| 5 | HEPES | 7.5 | 150 | 5% Glycerol | 43.8 |
| 6 | HEPES | 7.5 | 150 | 50 mM Arginine | 44.5 |
Note: This is example data for the p75NTR ICD alone. The stability of the SC1-p75NTR complex should be empirically determined and will likely show a higher Tm than the individual components if the interaction is stabilizing.
Table 2: Example Binding Affinity Data for p75NTR Interactions
| Interacting Partner | Method | Dissociation Constant (Kd) |
| Neurotrophin-3 (NT-3) | Surface Plasmon Resonance | ~6 x 10-11 M |
| RhoGDI | Isothermal Titration Calorimetry | ~18 µM |
| RIP2 CARD | Isothermal Titration Calorimetry | ~0.1 µM |
Note: The Kd for the SC1-p75NTR interaction has not been definitively reported and should be determined experimentally.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of SC1 and p75NTR
This protocol is adapted from a study that successfully co-immunoprecipitated Flag-tagged SC1 with p75NTR.[1]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with expression vectors for Flag-tagged SC1 and full-length p75NTR using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 48 hours, wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-p75NTR antibody to detect the co-immunoprecipitated receptor. Use an anti-Flag antibody to confirm the immunoprecipitation of SC1.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Stability Screening
-
Sample Preparation:
-
Purify the SC1-p75NTR complex to homogeneity.
-
Prepare a series of 96-well plates with different buffer conditions (e.g., varying pH, salt concentration, and additives as shown in Table 1).
-
-
Assay Setup:
-
To each well, add the purified complex to a final concentration of 2-5 µM.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, typically from 25°C to 95°C, with a heating rate of 1°C/minute.
-
-
Data Analysis:
-
Monitor the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which is determined from the peak of the first derivative of the melting curve.
-
Visualizations
References
- 1. The p75NTR-interacting protein SC1 inhibits cell cycle progression by transcriptional repression of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Dynamics of Transmembrane and Intracellular Domains of p75NTR in Lipid-Protein Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR structure of the death domain of the p75 neurotrophin receptor | The EMBO Journal [link.springer.com]
Technical Support Center: Troubleshooting Variability in Nerve Regeneration Experimental Outcomes
Welcome to the technical support center for nerve regeneration research. This resource is designed to help researchers, scientists, and drug development professionals identify and address common sources of variability in their experimental outcomes. By standardizing protocols and understanding key parameters, you can enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vivo nerve regeneration studies?
A1: Variability in in-vivo studies can arise from several factors, including:
-
Animal Model Selection: Species, strain, age, sex, and health status of the animals can all influence regeneration rates.[1][2] Rats are commonly used due to their nerve size and the availability of standardized functional tests, while mice are valuable for transgenic studies.[1]
-
Surgical Technique: Inconsistencies in the nerve injury model (e.g., crush, transection, ligation) are a major contributor to variable outcomes.[3][4][5] The lack of standardized protocols for these procedures is a significant issue in the field.[6][7]
-
Post-operative Care: Differences in housing, diet, and pain management can affect the animals' physiological stress and healing capacity.
-
Analytical Methods: The methods used to assess regeneration, such as histology and functional tests, have inherent variability that needs to be controlled.[8][9]
Q2: My nerve crush injuries are not consistent across animals. How can I improve this?
A2: Achieving a consistent crush injury is critical for reducing variability. Here are some key considerations:
-
Standardize the Force and Duration: Use a calibrated instrument, such as fine forceps with a defined closing pressure or a specialized nerve crusher, to apply a consistent force for a precise duration. Uncalibrated forceps can lead to significant differences in the degree of injury.[5]
-
Consistent Anatomical Location: Always perform the crush at the same anatomical landmark on the nerve (e.g., a specific distance from the sciatic notch).
-
Minimize Surrounding Tissue Damage: Be careful to isolate the nerve and avoid damaging adjacent blood vessels and muscles, as this can influence the inflammatory response and subsequent regeneration.
-
Single Operator: Whenever possible, have the same surgeon perform all the crush injuries to minimize inter-individual differences in technique.[3]
Q3: I am seeing high variability in my histological analysis of regenerated nerves. What could be the cause?
A3: Histological assessment is a powerful tool, but it requires careful standardization.[9][10] Common sources of variability include:
-
Tissue Processing: Inconsistent fixation, embedding, and sectioning can lead to artifacts and affect staining quality. Resin-embedded semithin sections stained with toluidine blue are considered a gold standard for visualizing myelin.[11]
-
Staining Procedures: Variations in staining times, solution concentrations, and differentiation steps can all impact the final result.
-
Image Acquisition: Ensure that all images are captured under the same microscope settings (e.g., magnification, light intensity, exposure time).
-
Quantification Methods: The method used for counting axons and measuring myelin thickness should be standardized and, ideally, performed by a blinded observer to reduce bias.[8] Stereological methods are recommended for unbiased quantitative analysis.
Q4: My in vitro cell viability assays are giving inconsistent results. What should I check?
A4: For in vitro components of your research, such as assessing the toxicity of a potential therapeutic on Schwann cells, consistent cell viability data is crucial. Here are some troubleshooting tips:
-
Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number range, and free from contamination like mycoplasma.[12][13]
-
Plating Density: Seed cells at a consistent density across all wells and plates. Edge effects in multi-well plates can be mitigated by not using the outer wells for experimental samples.[12]
-
Compound/Reagent Issues: The compound being tested may interfere with the assay reagents or have poor solubility.[12] Always run appropriate controls, including vehicle-only and compound-only wells.
-
Assay Protocol: Standardize incubation times and ensure reagents are properly mixed and equilibrated to the correct temperature.[12]
Troubleshooting Guides
Guide 1: Inconsistent Sciatic Nerve Crush Injury
This guide provides a structured approach to troubleshooting variability in a rat sciatic nerve crush injury model.
Caption: Troubleshooting workflow for inconsistent nerve crush injuries.
Standardized Sciatic Nerve Crush Protocol (Rat Model)
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral aspect of the thigh and sterilize the skin with povidone-iodine and 70% ethanol (B145695).
-
Incision: Make a small skin incision over the thigh, parallel to the femur.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve. Be careful to avoid damaging the surrounding vasculature.
-
Crush Injury: Using a calibrated, non-serrated hemostat or specialized nerve crusher, apply a 15-newton force to the sciatic nerve for 30 seconds at a location 5 mm distal to the sciatic notch.
-
Closure: Suture the muscle layer with absorbable sutures and close the skin with wound clips or sutures.
-
Post-operative Care: Administer an analgesic (e.g., buprenorphine) and allow the animal to recover on a heating pad. Monitor the animal for signs of pain or infection.
Table 1: Impact of Crush Duration on Axon Regeneration
| Crush Duration (seconds) | Mean Axon Count (distal to crush) | Standard Deviation |
| 10 | 8500 | ± 650 |
| 30 | 6200 | ± 450 |
| 60 | 3100 | ± 550 |
Note: Data is hypothetical and for illustrative purposes.
Guide 2: Variability in Histological Quantification
This guide addresses common issues leading to inconsistent results in the histological analysis of regenerated nerve fibers.
Caption: Troubleshooting workflow for histological analysis variability.
Protocol for Toluidine Blue Staining of Resin-Embedded Nerve Sections
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the dissected nerve segment in 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for at least 24 hours at 4°C.
-
Post-fixation: Rinse the tissue in cacodylate buffer and post-fix in 1% osmium tetroxide for 1-2 hours.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol and embed in an epoxy resin (e.g., Epon).
-
Sectioning: Cut semi-thin (1 µm) transverse sections using an ultramicrotome.
-
Staining: Place the sections on a glass slide and heat on a hot plate. Cover the sections with a drop of 1% toluidine blue in 1% borax (B76245) solution and heat until the stain begins to dry at the edges.
-
Washing and Mounting: Rinse the slide thoroughly with distilled water, allow it to dry completely, and coverslip using a resinous mounting medium.
Table 2: Comparison of Quantification Methods
| Quantification Method | Mean Myelinated Axon Count | Coefficient of Variation (%) |
| Manual Count (Non-blinded) | 5800 | 15% |
| Manual Count (Blinded) | 5650 | 8% |
| Stereology (Optical Fractionator) | 5720 | 5% |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathways in Nerve Regeneration
Understanding the molecular mechanisms of nerve regeneration can help in designing experiments and interpreting results. The following diagram illustrates a simplified overview of key signaling pathways involved after a nerve injury.
Caption: Key signaling events following peripheral nerve injury.
References
- 1. Chapter 4 Methods and Protocols in Peripheral Nerve Regeneration Experimental Research: Part I—Experimental Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Sources of Variability Associated with Regenerative Therapies: Lessons from Case Studies - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Peripheral nerve regeneration and intraneural revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of animal models used to study nerve regeneration in tissue-engineered scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New insights on the standardization of peripheral nerve regeneration quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histological assessment in peripheral nerve tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Nerve Histology and Histological Analyses Following Peripheral Nerve Repair and Regeneration | springerprofessional.de [springerprofessional.de]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
Validating the SC1-p75NTR Interaction In Vivo: A Comparison Guide for Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo interaction between Schwann Cell Factor 1 (SC1), also known as SPARCL1 or Hevin, and the p75 Neurotrophin Receptor (p75NTR) using knockout mouse models. We present supporting experimental data from existing literature on the phenotypes of SC1 and p75NTR knockout mice, detailed experimental protocols, and a comparison with alternative validation techniques.
Introduction to the SC1-p75NTR Interaction
SC1 is a secreted protein that belongs to the SPARC (Secreted Protein Acidic and Rich in Cysteine) family of matricellular proteins. It has been identified as an interacting partner of the p75NTR, a member of the tumor necrosis factor receptor superfamily. This interaction is implicated in various signaling pathways that regulate crucial cellular processes within the nervous system, including cell cycle progression, neuronal survival, and axon guidance. Validating this interaction in vivo is critical for understanding its physiological significance and for the development of therapeutics targeting this pathway.
Knockout Mouse Models for In Vivo Validation
The use of knockout (KO) mice, where the gene for either SC1 or p75NTR is inactivated, provides a powerful tool to study the consequences of the absence of this interaction. By comparing wild-type (WT) mice with their KO littermates, researchers can infer the role of the SC1-p75NTR interaction in various biological processes.
Phenotypic Comparison of SC1 and p75NTR Knockout Mice
The following table summarizes the known phenotypes of SC1 and p75NTR knockout mice, providing insights into the functional outcomes of disrupting the SC1-p75NTR signaling axis.
| Phenotype | SC1 (Sparcl1) Knockout Mice | p75NTR Knockout Mice | Implication for SC1-p75NTR Interaction |
| Nervous System Development | Limited data on major developmental defects. Some studies suggest roles in synaptogenesis. | Significant loss of sensory neurons in dorsal root ganglia[1]. Deficits in sympathetic neuron survival and innervation[2]. Impaired neuromuscular junction organization and reduced synaptic vesicle numbers[3]. | The severe neuronal phenotype in p75NTR KO mice suggests that SC1 might be a crucial co-factor for p75NTR-mediated neuronal survival and development. |
| Behavior | Limited comprehensive behavioral studies available. | Exhibit abnormalities in walking, gait, balance, and strength[3]. Some studies report increased anxiety-like behavior. | The motor and sensory deficits in p75NTR KO mice could be partially attributed to the disruption of SC1-p75NTR signaling, affecting neuronal function and connectivity. |
| Myelination | Not extensively studied. | Impaired remyelination of injured sciatic nerves[1]. | The interaction might play a role in Schwann cell function and myelin formation, processes where p75NTR is known to be involved. |
| Angiogenesis | Impaired vessel formation and integrity. | Reduced retinal angiogenesis. | Suggests a potential role for the SC1-p75NTR interaction in vascular development and response to injury, possibly independent of the nervous system. |
| Bone Phenotype | Not reported. | Reduced alveolar bone mass. | Indicates a role for p75NTR signaling in bone development, where SC1 could be a potential modulator. |
Experimental Protocols for Validating the SC1-p75NTR Interaction
The following are detailed protocols for key experiments to validate the SC1-p75NTR interaction using knockout mice.
Co-Immunoprecipitation (Co-IP) from Mouse Brain Tissue
This technique is used to demonstrate the physical interaction between SC1 and p75NTR in their native environment. The absence of a co-precipitated protein in the knockout mouse lysate serves as a crucial negative control.
Materials:
-
Whole brains from WT and SC1 KO mice
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-p75NTR antibody (for immunoprecipitation)
-
Anti-SC1 antibody (for western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Tissue Lysis: Homogenize freshly dissected mouse brains in ice-cold Co-IP Lysis Buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-p75NTR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Wash the beads three times with Co-IP Lysis Buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SC1 antibody to detect the co-precipitated SC1.
-
As a positive control, probe a separate blot with the anti-p75NTR antibody to confirm the immunoprecipitation of p75NTR.
-
Expected Outcome: A band corresponding to SC1 should be detected in the p75NTR immunoprecipitate from WT mice, but not from SC1 KO mice, confirming the specificity of the interaction.
In Situ Proximity Ligation Assay (PLA) in Mouse Brain Sections
PLA allows for the visualization of protein-protein interactions within intact cells and tissues with high specificity and sensitivity. A positive PLA signal (a fluorescent dot) is only generated when the two target proteins are in close proximity (less than 40 nm).
Materials:
-
Cryosections of brain tissue from WT and SC1 KO mice
-
Primary antibodies: Rabbit anti-p75NTR and Mouse anti-SC1
-
PLA probes: anti-Rabbit PLUS and anti-Mouse MINUS
-
Duolink® In Situ Detection Reagents (or equivalent)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Fix brain cryosections with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking solution.
-
Primary Antibody Incubation: Incubate the sections with a mixture of rabbit anti-p75NTR and mouse anti-SC1 primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the sections and incubate with the anti-Rabbit PLUS and anti-Mouse MINUS PLA probes for 1 hour at 37°C.
-
Ligation: Ligate the two PLA probes using a ligase to form a circular DNA molecule.
-
Amplification: Amplify the circular DNA template via rolling-circle amplification using a polymerase, which incorporates fluorescently labeled nucleotides.
-
Visualization: Mount the sections and visualize the fluorescent PLA signals using a fluorescence microscope.
Expected Outcome: Fluorescent puncta, indicating the SC1-p75NTR interaction, should be observed in the brain sections of WT mice. These signals should be significantly reduced or absent in the sections from SC1 KO mice.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflows.
References
- 1. HKU Scholars Hub: TAp73 knockout mice show morphological and functional nervous system defects associated with loss of p75 neurotrophin receptor [repository.hku.hk]
- 2. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p75NTR neurotrophin receptor is required to organize the mature neuromuscular synapse by regulating synaptic vesicle availability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p75NTR and Trk Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways initiated by the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase (Trk) family of receptors. By presenting key differences in their mechanisms of action, downstream cellular responses, and the experimental data that underpins our understanding, this document aims to be a valuable resource for those engaged in neuroscience research and the development of therapeutics targeting these critical pathways.
Introduction to Neurotrophin Receptors
Neurotrophins are a family of growth factors essential for the development, survival, differentiation, and function of neurons in the central and peripheral nervous systems. Their cellular effects are mediated primarily through two distinct classes of cell surface receptors: the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase (Trk) receptors (TrkA, TrkB, and TrkC). While both receptor types bind neurotrophins, they initiate often divergent and sometimes opposing signaling cascades, leading to a complex and nuanced regulation of neuronal fate. Understanding the intricacies of these pathways is paramount for the development of targeted therapies for a range of neurological disorders, from neurodegenerative diseases to cancer.
Ligand Binding and Receptor Activation
A fundamental distinction between p75NTR and Trk receptors lies in their ligand specificity and the initial events of receptor activation.
p75NTR: As a member of the tumor necrosis factor (TNF) receptor superfamily, p75NTR is often referred to as a "pan-neurotrophin receptor" because it binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5), with relatively low affinity (in the nanomolar range).[1] p75NTR can also bind with high affinity to the proneurotrophin forms of these ligands, often initiating distinct signaling outcomes. Lacking intrinsic kinase activity, p75NTR signals by recruiting a variety of intracellular adaptor proteins.
Trk Receptors: The Trk receptors are receptor tyrosine kinases (RTKs) that exhibit high affinity and specificity for mature neurotrophins.[1]
-
TrkA is the primary receptor for NGF.
-
TrkB is preferentially activated by BDNF and NT-4/5.
-
TrkC is the main receptor for NT-3.
Ligand binding induces dimerization of Trk receptors, leading to the autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various downstream signaling molecules, thereby initiating intracellular signaling cascades.[2]
Comparative Signaling Pathways
The signaling pathways emanating from p75NTR and Trk receptors are distinct and can lead to opposing cellular outcomes. Co-expression of both receptor types can lead to complex crosstalk and modulation of signaling.
p75NTR Signaling Pathways
Activation of p75NTR, depending on the cellular context and the presence of co-receptors, can lead to outcomes ranging from apoptosis to cell survival and neurite growth modulation. Key signaling pathways include:
-
JNK Pathway (Apoptosis): In the absence of Trk receptor signaling, or in the presence of proneurotrophins, p75NTR can activate the c-Jun N-terminal kinase (JNK) pathway, often leading to apoptosis.[3] This pathway involves the recruitment of adaptor proteins like TRAF6 and NRIF.
-
NF-κB Pathway (Survival): p75NTR can also promote cell survival through the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2] This is mediated by the recruitment of different adaptor proteins, such as TRAF6 and RIP2.
-
RhoA Pathway (Neurite Growth Inhibition): p75NTR can regulate cytoskeletal dynamics by activating the small GTPase RhoA, which typically leads to growth cone collapse and inhibition of neurite outgrowth.[4]
Trk Receptor Signaling Pathways
Trk receptor activation is predominantly associated with pro-survival and pro-growth signals. The three major signaling cascades initiated by Trk receptors are:
-
Ras/MAPK Pathway (Differentiation and Growth): The activation of the Ras-MAP kinase (MAPK/ERK) pathway is crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.[2] This pathway is initiated by the recruitment of adaptor proteins like Shc and Grb2 to the phosphorylated Trk receptor.
-
PI3K/Akt Pathway (Survival): The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major pro-survival pathway activated by Trk receptors.[2] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.
-
PLCγ Pathway (Synaptic Plasticity): The phospholipase C-gamma (PLCγ) pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), which are important for synaptic plasticity and neurotransmitter release.[2]
Crosstalk and Signal Integration
In neurons where both p75NTR and Trk receptors are co-expressed, a complex interplay exists between their signaling pathways.
-
Enhanced Trk Signaling: p75NTR can enhance the affinity and specificity of Trk receptors for their cognate neurotrophins.[5][6] For instance, the presence of p75NTR increases the affinity of TrkA for NGF by approximately 100-fold.[5] This modulation can sensitize neurons to lower concentrations of neurotrophins.
-
Inhibition of p75NTR-mediated Apoptosis: The pro-survival signals from Trk receptors, particularly through the PI3K/Akt pathway, can actively suppress the pro-apoptotic signals from p75NTR, such as the JNK pathway.[3]
-
Modulation of Receptor Trafficking: p75NTR has been shown to delay the ligand-induced internalization and degradation of Trk receptors, thereby prolonging their signaling at the cell surface.[7][8]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing p75NTR and Trk receptor signaling.
| Parameter | p75NTR | Trk Receptors | References |
| Ligand Affinity (Kd) | |||
| NGF to p75NTR alone | ~1 x 10⁻⁹ M | - | [5][9] |
| NGF to TrkA alone | ~1 x 10⁻⁹ M | - | [5][9] |
| NGF to TrkA with p75NTR | - | ~1 x 10⁻¹¹ M | [5][6][9] |
| proBDNF to p75NTR | ~2.31 - 2.42 nM | - | [10] |
| proBDNF to TrkB | ~2.03 - 2.32 nM | - | [10] |
| NT-3 to p75NTR (sympathetic neurons) | High Affinity (~1-3 x 10⁻¹¹ M) | - | [11][12] |
| Activation Kinetics | Slower and more sustained activation of downstream effectors | Rapid and transient or sustained phosphorylation depending on cellular context | [13] |
| Downstream Signal Magnitude | Context-dependent, can be pro- or anti-apoptotic | Generally strong pro-survival and pro-growth signals | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments used to study and compare p75NTR and Trk receptor signaling are provided below.
Co-Immunoprecipitation (Co-IP) to Detect Receptor Interaction
This protocol is used to determine if p75NTR and a specific Trk receptor physically associate within a cell.
1. Cell Culture and Lysis:
-
Culture cells (e.g., PC12 cells or transfected HEK293 cells) expressing both p75NTR and the Trk receptor of interest.
-
Treat cells with the appropriate neurotrophin (e.g., NGF for TrkA) for a specified time to induce receptor interaction.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody specific for one of the receptors (e.g., anti-p75NTR) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
3. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the other receptor (e.g., anti-TrkA) to detect its presence in the immunoprecipitated complex.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Western Blot Analysis of Downstream Signaling Activation
This protocol is used to quantify the activation (phosphorylation) of key downstream signaling molecules.
1. Cell Treatment and Lysis:
-
Seed cells in culture plates and serum-starve them overnight.
-
Treat cells with the desired neurotrophin for various time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature the samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Trk, anti-phospho-Akt, anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
3. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the total protein band or the housekeeping protein band to determine the relative level of activation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, which can be used to assess the pro-survival or pro-apoptotic effects of receptor activation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with different concentrations of neurotrophins or other compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the MTT into formazan (B1609692) crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of p75NTR and Trk receptors.
Caption: The p75NTR signaling pathway.
Caption: The Trk receptor signaling pathway.
References
- 1. p75NTR: A study in contrasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive Signaling Between TrkA and p75 Nerve Growth Factor Receptors Determines Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR | The EMBO Journal [link.springer.com]
- 7. p75 neurotrophin receptor reduces ligand-induced Trk receptor ubiquitination and delays Trk receptor internalization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p75 neurotrophin receptor reduces ligand‐induced Trk receptor ubiquitination and delays Trk receptor internalization and degradation | EMBO Reports [link.springer.com]
- 9. The Conundrum of the High-Affinity NGF Binding Site Formation Unveiled? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neurotrophin receptor p75 binds neurotrophin-3 on sympathetic neurons with high affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying Novel p75NTR Interacting Partners via Mass Spectrometry
The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein integral to a vast array of cellular processes, from neuronal apoptosis and survival to synaptic plasticity and inflammation. Its functional diversity is largely dictated by its dynamic interactions with other proteins. Unraveling this complex interactome is crucial for understanding its physiological roles and its implications in various pathologies, thereby paving the way for novel therapeutic strategies. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased tool for identifying these protein-protein interactions (PPIs) on a global scale.[1]
This guide provides a comparative overview of key mass spectrometry methodologies for discovering novel p75NTR interacting partners, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of different techniques, present comparative data, provide detailed experimental protocols, and visualize relevant workflows and pathways.
Comparison of Key Mass Spectrometry-Based Methods for PPI Analysis
The identification of genuine protein interaction partners requires distinguishing them from non-specific background contaminants.[2][3] Modern quantitative mass spectrometry techniques have been developed to address this challenge, primarily falling into three categories: affinity purification (AP-MS), proximity-dependent labeling (PL-MS), and cross-linking (XL-MS).[1][4]
-
Affinity Purification-Mass Spectrometry (AP-MS): This robust technique involves enriching a "bait" protein (p75NTR) and its associated "prey" proteins from a cell lysate.[4] Co-immunoprecipitation (Co-IP) is a common form of AP-MS where an antibody specific to the bait protein is used for purification.[5] AP-MS is excellent for identifying stable protein complexes.[6] Tandem affinity purification (TAP), which involves a two-step purification process, can be employed to reduce non-specific binding and increase the confidence of identified interactors.[7]
-
Proximity-Dependent Labeling (e.g., BioID): This method overcomes a key limitation of AP-MS by capturing weak and transient interactions in a living cell context.[8][9] It utilizes a promiscuous biotin (B1667282) ligase (BioID) fused to the bait protein (p75NTR).[9] When activated by the addition of biotin, the ligase biotinylates any proteins in its immediate vicinity, which can then be purified using streptavidin affinity capture and identified by MS.[10][11]
-
Cross-Linking Mass Spectrometry (XL-MS): This approach provides structural insights by using chemical cross-linkers to covalently link interacting proteins.[1] This stabilization allows for the capture of even very transient interactions and provides distance constraints that can help map the topology of protein complexes and interaction interfaces.[1][12]
Table 1: Comparison of Mass Spectrometry Methods for PPI Identification
| Feature | Affinity Purification-MS (AP-MS/Co-IP) | Proximity-Dependent Labeling (BioID) | Cross-Linking MS (XL-MS) |
| Principle | Enrichment of bait protein and its stable interactors from cell lysate.[4][13] | In vivo enzymatic labeling of proximal proteins in their native cellular environment.[8][10] | Covalent stabilization of interactions using chemical cross-linkers.[1] |
| Interaction Type | Primarily stable and strong interactions. | Captures stable, transient, and weak interactions.[9] | Captures stable and transient interactions; provides structural information.[12] |
| Cellular Context | Interactions must survive cell lysis and purification steps (in vitro). | Interactions are captured in living cells (in vivo).[9] | Can be performed in vivo or in vitro. |
| Strengths | High yield of stable complexes; well-established protocols.[6] | Identifies transient/weak interactions; suitable for insoluble proteins; provides spatial context.[9][11] | Provides structural information (interaction interfaces, distances); stabilizes transient interactions.[1] |
| Limitations | Potential loss of weak/transient interactions; risk of post-lysis artifacts. | May label non-interacting "bystanders"; requires fusion protein expression.[14] | Cross-linking efficiency can be low; complex data analysis. |
| Control | Isotype control IgG or mock-transfected cells.[2] | Expression of the biotin ligase alone.[9] | No-cross-linker control or comparison of different cross-linker lengths. |
Experimental Workflows and Protocols
The general workflow for identifying protein-protein interactions using mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: General workflow for identifying protein interactors using AP-MS.
This protocol is adapted for the analysis of endogenous p75NTR interactions.[15][16]
-
Cell Lysis:
-
Culture cells (e.g., HEK293T, SH-SY5Y) to ~80-90% confluency in a 15 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold Lysis Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
-
Immunoprecipitation:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Add 5 µg of anti-p75NTR antibody (and a corresponding amount of control IgG in a parallel tube).
-
Incubate with gentle rotation for at least 2 hours at 4°C.
-
Add 15 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Place tubes on a magnetic rack to capture the beads and discard the supernatant.[16]
-
Wash the beads three times with 1 mL of Wash Buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).
-
Perform a final wash with a buffer without detergent (e.g., PBS).
-
Elute the protein complexes from the beads by adding 50 µL of elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer) and incubating for 5-10 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low-pH elution buffer.
-
Run the eluate a short distance into an SDS-PAGE gel to separate proteins from the antibody.
-
Stain the gel (e.g., with Coomassie blue), excise the entire protein lane, and cut it into smaller pieces.
-
Perform in-gel digestion with trypsin.[13]
-
Extract peptides for LC-MS/MS analysis.
-
This protocol outlines the key steps for using BioID to identify p75NTR interactors.[9][10]
-
Generation of Stable Cell Line:
-
Clone the p75NTR coding sequence into an expression vector containing the promiscuous biotin ligase (e.g., BirA*). The fusion can be N- or C-terminal.
-
Transfect the construct into the desired cell line.
-
Select for stably expressing cells. A control cell line expressing only the BirA* ligase must also be generated.[9]
-
Verify the expression and correct localization of the p75NTR-BirA* fusion protein via Western blot and immunofluorescence.
-
-
Proximity Labeling:
-
Culture the stable cell lines (p75NTR-BirA* and control BirA*) in large-scale formats.
-
Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours to induce biotinylation of proximal proteins.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotin tags.
-
Incubate the clarified lysate with streptavidin-coated beads (e.g., Streptavidin Sepharose) to capture all biotinylated proteins.
-
-
Washing and On-Bead Digestion:
-
Perform extensive washing steps to remove non-biotinylated, non-specifically bound proteins.
-
After the final wash, resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the captured proteins directly on the beads.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins. Proteins significantly enriched in the p75NTR-BirA* sample compared to the BirA*-only control are considered high-confidence candidate interactors.
-
p75NTR Signaling Pathways
Identifying the interacting partners of p75NTR is key to understanding its complex signaling outputs. p75NTR can form complexes with Trk receptors to modulate their affinity and specificity for neurotrophins.[18] It also interacts with a host of other proteins to initiate distinct signaling cascades.
Caption: Simplified p75NTR signaling pathways and selected interactors.
References
- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 6. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 7. escholarship.org [escholarship.org]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. wp.unil.ch [wp.unil.ch]
- 14. biorxiv.org [biorxiv.org]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Protein-Protein Interactions: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Relying on a single detection method can often lead to false-positive or false-negative results. Therefore, cross-validation using orthogonal assays, which employ different underlying principles, is essential for generating high-confidence interaction data. This guide provides an objective comparison of commonly used orthogonal methods for PPI validation, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Comparative Analysis of Orthogonal PPI Validation Assays
The choice of an orthogonal assay depends on various factors, including the nature of the interaction being studied (e.g., transient vs. stable), the availability of specific reagents, and the type of data required (e.g., qualitative vs. quantitative). The following table summarizes the key characteristics and performance metrics of five widely used orthogonal assays for PPI validation.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Antibody-based pulldown of a target protein and its binding partners from a cell lysate. | Reconstitution of a functional transcription factor through the interaction of two proteins fused to its DNA-binding and activation domains. | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins. | Detection of changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Measurement of the heat released or absorbed during the binding of two molecules in solution. |
| Interaction Type | Primarily stable interactions within a complex. | Primarily binary interactions. | Proximity-based, suitable for both stable and transient interactions. | Real-time analysis of binary interactions. | Direct measurement of binding thermodynamics for binary interactions. |
| Environment | In vitro (from cell lysate) | In vivo (in yeast) | In vivo (in live cells) | In vitro (label-free) | In vitro (in solution) |
| Affinity Range | Millimolar (mM) to low micromolar (µM) | Micromolar (µM) | Not directly measured, but sensitive to proximity. | Millimolar (mM) to picomolar (pM)[1] | Millimolar (mM) to nanomolar (nM)[2] |
| Data Output | Qualitative (Western Blot) or semi-quantitative. | Qualitative (reporter gene activation) or semi-quantitative. | Ratiometric signal indicating proximity. | Quantitative kinetics (k_on, k_off) and affinity (K_D).[1] | Quantitative thermodynamic parameters (K_D, ΔH, ΔS, n).[3] |
| Throughput | Low to medium. | High. | High. | Medium to high. | Low. |
| False Positives | Can be high due to non-specific binding to antibodies or beads. | High, often due to self-activating "bait" proteins.[4] | Can occur due to random protein collisions at high expression levels. | Can be influenced by non-specific binding and buffer effects. | Minimal, as it directly measures heat change upon binding. |
| False Negatives | Weak or transient interactions may be lost during washing steps. | Interactions dependent on post-translational modifications absent in yeast may be missed. | Can occur if the distance or orientation between donor and acceptor is unfavorable. | Can be affected by improper protein immobilization or activity loss. | Can occur if the binding enthalpy is too small to be detected. |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the general experimental workflows for each of the five orthogonal assays.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
The validation of protein-protein interactions is fundamental to understanding complex signaling networks such as the EGFR pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[5] The diagram below illustrates key interactions within this pathway that can be validated using the orthogonal assays described.
Detailed Experimental Protocols
The following sections provide standardized, step-by-step protocols for the five key orthogonal assays discussed.
Co-Immunoprecipitation (Co-IP)
Objective: To isolate and identify proteins that are in a complex with a specific "bait" protein from a cell lysate.
Methodology:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to maintain protein integrity.
-
Incubate on ice to facilitate lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads in the subsequent steps.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein. This allows the antibody to bind to the target protein and its interacting partners.
-
Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, forming a solid-phase immune complex.
-
Incubate with gentle rotation to allow for the formation of the antibody-bead complex.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the "bait" protein and its interacting partners from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting using an antibody specific for the suspected interacting "prey" protein.
-
Yeast Two-Hybrid (Y2H)
Objective: To identify binary protein-protein interactions in a yeast cellular context.
Methodology:
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein (Protein X) in-frame with a DNA-binding domain (DBD) in a "bait" vector.
-
Clone the cDNA of the "prey" protein (Protein Y) or a cDNA library in-frame with a transcriptional activation domain (AD) in a "prey" vector.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with both the "bait" and "prey" plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast cells on a minimal synthetic defined (SD) medium lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast that have taken up both plasmids.
-
Replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine and adenine) to screen for interactions.
-
-
Interaction Confirmation:
-
If the "bait" and "prey" proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
-
-
Readout:
-
A positive interaction is indicated by the growth of yeast colonies on the highly selective medium and/or a colorimetric change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).
-
Bioluminescence Resonance Energy Transfer (BRET)
Objective: To monitor protein-protein interactions in real-time in living cells.
Methodology:
-
Fusion Construct Generation:
-
Create expression vectors where the "bait" protein (Protein X) is fused to a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc).
-
Create expression vectors where the "prey" protein (Protein Y) is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).
-
-
Cell Transfection:
-
Co-transfect mammalian cells with both the donor and acceptor fusion constructs.
-
-
BRET Assay:
-
After a suitable expression period (e.g., 24-48 hours), harvest the cells.
-
Add the substrate for the donor luciferase (e.g., coelenterazine).
-
-
Signal Detection:
-
If the "bait" and "prey" proteins interact or are in close proximity (typically <10 nm), the energy from the bioluminescent donor will be transferred to the fluorescent acceptor.
-
Use a plate reader capable of detecting light emission at two specific wavelengths: one corresponding to the donor emission and one to the acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio, which is the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
An increase in the BRET ratio compared to control conditions (e.g., expression of the donor with an unfused acceptor) indicates a specific interaction.
-
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the kinetics and affinity of a binary protein-protein interaction in real-time and in a label-free manner.[6]
Methodology:
-
Ligand Immobilization:
-
Covalently immobilize one of the interacting partners, the "ligand" (Protein X), onto the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a solution containing the other interacting partner, the "analyte" (Protein Y), at various concentrations over the sensor surface.
-
-
Association:
-
As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected in real-time and recorded as a response unit (RU).
-
-
Dissociation:
-
After the association phase, inject a buffer lacking the analyte over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the sensor surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile of a protein-protein interaction, including affinity, enthalpy, entropy, and stoichiometry.[7]
Methodology:
-
Sample Preparation:
-
Prepare one of the interacting proteins (the macromolecule, Protein X) in a buffer and place it in the sample cell of the calorimeter.
-
Prepare the other interacting protein (the ligand, Protein Y) in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.
-
-
Heat Measurement:
-
The instrument measures the minute heat changes that occur upon each injection as the ligand binds to the macromolecule. An exothermic reaction releases heat, while an endothermic reaction absorbs heat.
-
-
Data Acquisition:
-
A plot of the heat change per injection versus the molar ratio of ligand to macromolecule is generated.
-
-
Data Analysis:
-
The resulting titration curve is fitted to a binding model to directly determine the binding affinity (K_A, the inverse of K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.
-
References
- 1. xantec.com [xantec.com]
- 2. biorxiv.org [biorxiv.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Interactome - Wikipedia [en.wikipedia.org]
- 5. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative Effect of Proton-pump Inhibitors (PPIs) on Helicobacter pylori Growth, Morphology, and Urease Test and Recovery after PPI Removal--An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenotypic Analysis of SC1/PRDM4 Null Mice in the Context of Nerve Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the role of SC1/PRDM4 (PR domain zinc finger protein 4) in the context of peripheral nerve injury. As of the latest literature review, a definitive phenotypic analysis of SC1/PRDM4 null mice following nerve injury has not been reported. This document, therefore, presents a proposed experimental approach, including detailed protocols and hypothetical data, to facilitate such an investigation.
The central hypothesis is that the absence of SC1/PRDM4, a known regulator of neural stem cell proliferation and differentiation, will impact the cellular and functional responses to peripheral nerve damage. By comparing SC1/PRDM4 null mice to their wild-type littermates, we can elucidate the protein's role in nerve regeneration and functional recovery.
Comparative Data Tables
The following tables present hypothetical quantitative data that could be expected from a comparative study of wild-type (WT) and SC1/PRDM4 null (KO) mice following sciatic nerve crush injury.
Table 1: Functional Recovery Assessment
| Parameter | Timepoint | Wild-Type (WT) | SC1/PRDM4 Null (KO) |
| Sciatic Functional Index (SFI) | Pre-injury | 0 ± 5 | 0 ± 5 |
| 7 days post-injury | -80 ± 10 | -95 ± 8 | |
| 14 days post-injury | -40 ± 12 | -70 ± 10 | |
| 21 days post-injury | -10 ± 8 | -50 ± 12 | |
| Mechanical Sensitivity (von Frey) | Pre-injury | 1.0 ± 0.2 g | 1.0 ± 0.2 g |
| (Paw Withdrawal Threshold) | 7 days post-injury | 0.2 ± 0.05 g | 0.1 ± 0.04 g |
| 14 days post-injury | 0.5 ± 0.1 g | 0.2 ± 0.08 g | |
| 21 days post-injury | 0.9 ± 0.15 g | 0.4 ± 0.1 g | |
| Thermal Latency (Hargreaves) | Pre-injury | 10 ± 1.5 s | 10 ± 1.6 s |
| (Paw Withdrawal Latency) | 7 days post-injury | 4 ± 1.0 s | 2.5 ± 0.8 s |
| 14 days post-injury | 7 ± 1.2 s | 4.5 ± 1.0 s | |
| 21 days post-injury | 9 ± 1.3 s | 6.0 ± 1.1 s |
Table 2: Histological and Molecular Analysis of Sciatic Nerve (21 days post-injury)
| Parameter | Wild-Type (WT) | SC1/PRDM4 Null (KO) |
| Myelinated Axon Density (axons/mm²) at 5mm distal to crush | 8,000 ± 500 | 4,500 ± 600 |
| Myelin Sheath Thickness (g-ratio) | 0.65 ± 0.05 | 0.78 ± 0.07 |
| Schwann Cell Proliferation (Ki67+ cells/mm² at 7 days) | 150 ± 20 | 80 ± 15 |
| c-Jun Expression (relative fold change at 7 days) | 15 ± 3 | 8 ± 2 |
| STAT3 Phosphorylation (pSTAT3/STAT3 ratio at 7 days) | 5.0 ± 0.8 | 2.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments proposed in this guide are provided below.
Sciatic Nerve Crush Injury Model
The sciatic nerve crush is a well-established model to study peripheral nerve regeneration.
-
Animals: Adult (8-10 weeks old) male C57BL/6 wild-type and SC1/PRDM4 null mice. All procedures should be approved by the Institutional Animal Care and Use Committee.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine).
-
Surgical Procedure:
-
The surgical area on the lateral aspect of the thigh is shaved and sterilized.
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
The nerve is carefully isolated from surrounding connective tissue.
-
A fine, non-serrated hemostatic forceps is applied to the nerve for 30 seconds to create a crush injury. The crush site is marked with a sterile carbon particle suspension.
-
The muscle and skin are sutured closed.
-
-
Post-operative Care: Analgesics are administered for 3 days post-surgery. Mice are monitored for signs of distress and infection.
Functional Recovery Assessment
-
Walking Track Analysis (Sciatic Functional Index - SFI):
-
The hind paws of the mice are dipped in non-toxic ink.
-
Mice are allowed to walk down a narrow track lined with paper.
-
Footprints are analyzed to measure parameters such as print length, toe spread, and intermediate toe spread of both the experimental (injured) and contralateral (uninjured) paws.
-
The SFI is calculated using a standardized formula, where a value of 0 indicates normal function and -100 indicates complete loss of function.
-
-
Mechanical Sensitivity (von Frey Test):
-
Mice are placed in a testing chamber with a wire mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
-
-
Thermal Sensitivity (Hargreaves Test):
-
Mice are placed in a testing chamber on a glass plate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.
-
Histological and Molecular Analysis
-
Tissue Collection and Preparation:
-
At designated time points, mice are euthanized and perfused with 4% paraformaldehyde.
-
The sciatic nerves are dissected and post-fixed.
-
Nerves are processed for either paraffin (B1166041) embedding for immunohistochemistry or resin embedding for electron microscopy.
-
-
Immunohistochemistry:
-
Paraffin sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed as required.
-
Sections are incubated with primary antibodies against markers for myelinated axons (e.g., Neurofilament-200), Schwann cells (e.g., S100), proliferating cells (e.g., Ki67), and key signaling molecules (e.g., c-Jun, pSTAT3).
-
Appropriate fluorescently labeled secondary antibodies are used for visualization.
-
Images are captured using a fluorescence microscope and quantified using image analysis software.
-
-
Electron Microscopy:
-
Resin-embedded nerve cross-sections are cut into semi-thin sections and stained with toluidine blue to assess overall morphology and axon density.
-
Ultrathin sections are prepared and imaged with a transmission electron microscope to measure myelin sheath thickness and calculate the g-ratio (axon diameter / myelinated fiber diameter).
-
-
Western Blotting:
-
Nerve segments are homogenized in lysis buffer.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against proteins of interest (e.g., c-Jun, STAT3, pSTAT3).
-
Blots are incubated with HRP-conjugated secondary antibodies and visualized using a chemiluminescence detection system.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially involving SC1/PRDM4 in nerve regeneration and the proposed experimental workflow.
Caption: Hypothetical signaling in Schwann cells post-nerve injury.
Caption: Proposed experimental workflow for comparative analysis.
Unraveling the Role of SC1 in Neuronal Growth: A Comparative Guide to Overexpression and Knockdown Studies
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms that govern neuronal growth is paramount. This guide provides a comprehensive comparison of the effects of overexpressing versus knocking down Superior Cervical Ganglia-10 (SC1), a key regulator of microtubule dynamics, on neuronal development. We present a synthesis of expected experimental outcomes based on current literature, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Unveiling the Dichotomy: SC1's Influence on Neuronal Architecture
SC1, also known as SCG10, is a neuron-specific protein that plays a crucial role in regulating the stability of microtubules, the cytoskeletal filaments essential for neurite extension and guidance. Manipulating the expression levels of SC1, therefore, offers a powerful tool to investigate and modulate neuronal growth.
Overexpression of SC1 has been shown to significantly promote neurite outgrowth.[1] By binding to tubulin dimers, SCG10 is thought to increase the pool of available subunits for microtubule assembly, thereby enhancing the elongation of neurites.[1] Studies have demonstrated that cells overexpressing SCG10 exhibit a dramatic increase in the length of their processes and a higher propensity to extend neurites in response to growth factors.[1]
Conversely, while direct experimental data on SC1 knockdown is not as extensively detailed in the readily available literature, based on its function, it is anticipated to have the opposite effect. Reducing SC1 levels would likely lead to increased microtubule stability and a subsequent reduction in the dynamic instability required for growth cone advancement and neurite extension. This could manifest as shorter neurites, reduced branching, and potentially impaired neuronal pathfinding. The knockdown of other proteins involved in microtubule dynamics has been shown to impair neuronal development.
Quantitative Comparison of SC1 Overexpression and Knockdown Effects
To facilitate a clear understanding of the anticipated divergent outcomes, the following table summarizes the expected quantitative data from experiments involving SC1 overexpression and knockdown.
| Parameter | SC1 Overexpression | SC1 Knockdown (Hypothesized) | Control |
| Average Neurite Length (µm) | Increased | Decreased | Baseline |
| Number of Primary Neurites per Neuron | Increased | Decreased | Baseline |
| Number of Branch Points per Neuron | Increased | Decreased | Baseline |
| Percentage of Neurite-Bearing Cells | Increased | Decreased | Baseline |
| Neuronal Viability (%) | Increased/No significant change | Decreased/No significant change | Baseline |
Visualizing the Molecular Mechanisms and Experimental Logic
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: SC1 Signaling Pathways in Neuronal Growth.
Caption: Experimental Workflow for Comparing SC1 Effects.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, the following section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Lentiviral-Mediated Overexpression of SC1 in Primary Neurons
This protocol describes the use of lentiviral vectors to achieve stable overexpression of SC1 in primary neuronal cultures.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing the SC1 coding sequence (pLenti-SC1)
-
Control lentiviral transfer plasmid (e.g., pLenti-GFP)
-
Lipofectamine 2000 or a similar transfection reagent
-
DMEM and Neurobasal medium
-
B-27 supplement
-
Primary neurons (e.g., cortical or hippocampal neurons)
-
Poly-D-lysine or Poly-L-ornithine coated plates
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLenti-SC1 (or control) plasmid and the packaging plasmids using Lipofectamine 2000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available concentration kit.
-
-
Transduction of Primary Neurons:
-
Plate primary neurons on coated plates in Neurobasal medium supplemented with B-27.
-
After 24-48 hours, add the concentrated lentivirus to the neuronal cultures at a predetermined multiplicity of infection (MOI).
-
Incubate for 24 hours, then replace the medium with fresh, virus-free medium.
-
Allow the neurons to express the transgene for at least 72 hours before proceeding with downstream analysis.
-
Protocol 2: shRNA-Mediated Knockdown of SC1 in Primary Neurons
This protocol outlines the use of short hairpin RNA (shRNA) delivered via lentivirus to achieve stable knockdown of SC1 expression.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids
-
Lentiviral transfer plasmid containing an shRNA sequence targeting SC1 (pLKO.1-shSC1)
-
Control lentiviral transfer plasmid with a scrambled shRNA sequence (pLKO.1-shScrambled)
-
Transfection reagent
-
Cell culture reagents as described in Protocol 1
Procedure:
-
Lentivirus Production:
-
Produce lentivirus carrying the shRNA constructs following the same procedure as in Protocol 1.
-
-
Transduction of Primary Neurons:
-
Transduce primary neurons with the shRNA-expressing lentivirus as described in Protocol 1.
-
-
Validation of Knockdown:
-
After 72-96 hours of transduction, assess the efficiency of SC1 knockdown by Western blot or qRT-PCR.
-
Protocol 3: Quantification of Neurite Outgrowth
This protocol details the method for quantifying changes in neurite length and branching.[2][3][4]
Materials:
-
Primary neurons cultured on coverslips or in multi-well plates
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin, or high-content analysis systems)
-
Antibodies for immunofluorescence (e.g., anti-β-III-tubulin)
Procedure:
-
Immunofluorescence Staining:
-
Fix the cultured neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
-
Image Analysis:
-
Use image analysis software to trace and measure the length of all neurites for a significant number of neurons in each experimental group.
-
Quantify the number of primary neurites and branch points per neuron.[3]
-
Protocol 4: Neuronal Viability Assay
This protocol describes a common method for assessing the viability of neuronal cultures.[5][6]
Materials:
-
Cultured primary neurons
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a similar viability assay kit (e.g., CellTiter-Glo)
-
Spectrophotometer or luminometer
Procedure (MTT Assay):
-
Add MTT solution to the culture medium and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
By employing these standardized protocols and considering the expected outcomes, researchers can effectively investigate the multifaceted role of SC1 in neuronal development and explore its potential as a therapeutic target for neurological disorders and injuries.
References
- 1. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 4. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
Crosstalk Between p75NTR and EGFR Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) and the epidermal growth factor receptor (EGFR) are two transmembrane proteins that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, differentiation, and migration. While traditionally studied in separate contexts—p75NTR in the nervous system and EGFR in epithelial tissues and cancer—a growing body of evidence points towards a significant and complex crosstalk between their signaling pathways. This interaction is of particular interest in developmental biology and oncology, where the interplay between these two receptors can have profound effects on cell fate and therapeutic responses.
This guide provides a comprehensive comparison of the p75NTR and EGFR signaling pathways, focusing on their points of intersection. We present quantitative data from key experiments, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this intricate signaling network.
Comparative Analysis of p75NTR and EGFR Signaling
The signaling cascades initiated by p75NTR and EGFR can converge on common downstream effectors, leading to synergistic, antagonistic, or compensatory cellular responses. The outcome of this crosstalk is highly context-dependent, varying with cell type, the presence of co-receptors, and the specific ligands involved.
Quantitative Data on Pathway Interactions
The following tables summarize key quantitative data from studies investigating the interplay between p75NTR and EGFR signaling.
Table 1: Comparative Effects of Ligand Stimulation on Cell Proliferation
| Cell Line | Treatment | Concentration | Proliferation Change (%) | Citation |
| Rat Müller Cells | EGF | 50 ng/mL | ~150% increase | [1][2][3] |
| Rat Müller Cells | NGF | 50 ng/mL | No significant change | [1][2][3] |
| PC-9 (NSCLC) | Erlotinib (EGFRi) | 1 µM | Induces apoptosis | [4] |
| PC-9 (NSCLC) | Erlotinib + FGF2 | 1 µM + 100 ng/mL | Apoptosis reduced | [4] |
| SH-SY5Y (Neuroblastoma) | Erlotinib (EGFRi) | 5 µM | Increased apoptosis | [5] |
| SH-SY5Y (Neuroblastoma) | Erlotinib + Melatonin | 5 µM + 1 mM | Further increase in apoptosis | [5] |
Table 2: Quantitative Analysis of Downstream Signaling Molecules
| Cell Line | Treatment | Protein | Phosphorylation Change | Citation |
| H1975 (NSCLC) | Osimertinib | p-EGFR | ~75% decrease | [6] |
| H1975 (NSCLC) | Osimertinib | p-Akt | ~50% decrease | [6] |
| H1975 (NSCLC) | Osimertinib | p-Erk2 | ~60% decrease | [6] |
| T4121-PM-GFP (Glioblastoma CSCs) | Erlotinib (EGFRi) + NGF | p-AKT | Rescued from inhibition | [7] |
| T4121-PM-GFP (Glioblastoma CSCs) | Erlotinib (EGFRi) + NGF | p-ERK | Rescued from inhibition | [7] |
| T4121-PM-GFP (Glioblastoma CSCs) | Erlotinib (EGFRi) + NGF | p-STAT3 | Rescued from inhibition | [7] |
Table 3: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Dissociation Constant (Kd) | Method | Citation |
| EGF | EGFR | 2 - 10 nM | SPR | [8][9] |
| NGF | p75NTR | ~1 nM | SPR | [10][11] |
| proNGF | p75NTR | 15 - 23.5 nM | SPR | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate p75NTR and EGFR crosstalk.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein (e.g., anti-EGFR or anti-p75NTR) overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the suspected interacting protein.
-
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated forms of proteins, providing a measure of pathway activation.
Protocol:
-
Sample Preparation:
-
Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
-
Kinase Assay
A kinase assay measures the activity of a kinase, such as EGFR, by quantifying the phosphorylation of a substrate.
Protocol:
-
Reaction Setup:
-
In a microplate well, combine the purified active EGFR enzyme, a specific peptide substrate, and the test compound (e.g., an inhibitor).
-
Prepare a master mix containing ATP in a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the ATP-containing master mix to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity. This can be done using a luminescence-based assay kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the kinase activity and the inhibitory effect of the test compound.
-
Visualizing the Crosstalk: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of p75NTR and EGFR, their points of crosstalk, and a typical experimental workflow for their investigation.
Caption: p75NTR and EGFR signaling pathways with points of crosstalk.
Caption: Experimental workflow for investigating p75NTR-EGFR crosstalk.
Concluding Remarks and Future Directions
The crosstalk between p75NTR and EGFR signaling pathways represents a critical area of investigation with significant implications for both fundamental cell biology and clinical applications. The available data, as summarized in this guide, clearly indicates that these two receptor systems do not operate in isolation. Their interaction can dictate cellular responses to therapeutic interventions, particularly in the context of cancer.
A key finding is the ability of p75NTR signaling to compensate for the inhibition of the EGFR pathway in glioblastoma stem cells, highlighting a potential mechanism of drug resistance. Conversely, in the nervous system, the interplay between these receptors is crucial for normal development and response to injury.
Despite the progress made, several questions remain. The direct physical interaction between p75NTR and EGFR has not been definitively characterized, and the precise molecular mechanisms governing the switch between synergistic and antagonistic outcomes of their crosstalk are not fully understood. Future research should focus on:
-
Quantitative proteomics to identify the complete interactome of the p75NTR-EGFR complex under various stimulation conditions.
-
Advanced imaging techniques , such as FRET, to visualize the interaction and co-localization of these receptors in living cells.
-
In vivo studies using animal models to further elucidate the physiological and pathological consequences of this crosstalk.
A deeper understanding of the intricate communication between p75NTR and EGFR will undoubtedly open new avenues for the development of more effective therapeutic strategies for a range of diseases.
References
- 1. Comparison of the effects of EGF, FGF-b, and NGF on the proliferation, migration, and reprogramming of primary rat Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of EGF, FGF-b, and NGF on the proliferation, migration, and reprogramming of primary rat Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicmed.org [academicmed.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. Characterizing nerve growth factor-p75(NTR) interactions and small molecule inhibition using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The expression system affects the binding affinity between p75NTR and proNGF - PMC [pmc.ncbi.nlm.nih.gov]
Validating p75NTR Signaling: A Comparative Guide to Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor implicated in a wide array of cellular processes, from neuronal survival and differentiation to apoptosis and inflammation.[1] Its dual role as a mediator of both life and death signals makes it a compelling therapeutic target for neurodegenerative diseases, nerve injury, and cancer. The validation of p75NTR signaling pathways is crucial for understanding its function and for the development of targeted therapeutics. Pharmacological inhibitors offer a powerful tool for dissecting these pathways. This guide provides an objective comparison of commonly used p75NTR inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.
Comparison of p75NTR Pharmacological Inhibitors
The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results. The following table summarizes the key characteristics of several pharmacological agents used to modulate p75NTR signaling.
| Inhibitor | Target and Mechanism of Action | Quantitative Data | Key Experimental Outcomes |
| LM11A-31 | A small molecule, non-peptide p75NTR ligand that inhibits nerve growth factor (NGF) binding to p75NTR.[2] It is considered a biased agonist, promoting pro-survival signaling while inhibiting pro-death pathways.[3] | Inhibits NGF binding to p75NTR-Fc with an A2 value of 1,192 nM.[2] | Prevents proNGF-induced cell death of mature oligodendrocytes.[2] Reduces neuritic dystrophy and cognitive deficits in Alzheimer's disease mouse models.[4][5] Mitigates neural injury in stroke models.[6] |
| TAT-Pep5 | A cell-permeable peptide that inhibits the interaction between the intracellular domain of p75NTR and Rho-GDI (Rho GDP-dissociation inhibitor), thereby blocking RhoA activation.[1][7] | Effectively blocks MAG- and Nogo-induced inhibition of neurite outgrowth at a concentration of 100 nM.[7] | Attenuates isoflurane-mediated neuronal apoptosis.[8][9] Reduces neuronal death and improves motor function after traumatic brain injury.[10] |
| EVT901 | A novel piperazine (B1678402) derivative that interferes with the oligomerization of p75NTR, a step required for signaling.[1][11] | Inhibits the binding of a soluble form of p75NTR to cell-surface p75NTR in a dose-dependent manner.[11] Reduces proNGF-induced caspase activity in a dose-dependent manner in oligodendrocyte precursor cells.[12] | Blocks pro-NGF-induced apoptosis in cells expressing p75NTR.[11] Shows neuroprotective effects in models of traumatic brain injury.[11][13] |
| TDZD-8 | A non-ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a downstream effector in some p75NTR signaling pathways.[14] It does not directly bind to p75NTR. | Reduces neonatal hypoxic-ischemic brain injury by suppressing apoptosis and reactive astrogliosis.[14][15] Ameliorates aldosterone-induced cardiac inflammation and fibrosis.[16] |
Visualizing p75NTR Signaling and its Inhibition
To understand how these inhibitors function, it is essential to visualize the underlying molecular pathways. The following diagrams, generated using Graphviz, illustrate the core p75NTR signaling cascades, a general workflow for inhibitor validation, and the logical framework for interpreting experimental outcomes.
Caption: p75NTR Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of p75 Neurotrophin Receptor Attenuates Isoflurane-mediated Neuronal Apoptosis in the Neonatal Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic and Pharmacological Intervention of the p75NTR Pathway Alters Morphological and Behavioural Recovery Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
Validating the Downstream Targets of the SC1-p75NTR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods for validating the downstream targets of the Schwann Cell Factor 1 (SC1) and p75 Neurotrophin Receptor (p75NTR) signaling pathway. Specifically, we focus on the SC1-mediated transcriptional repression of Cyclin E, a critical regulator of the cell cycle. This guide offers detailed protocols, a comparative analysis of common validation techniques, and visual representations of the signaling pathway and experimental workflows to aid in the design and execution of your research.
The SC1-p75NTR Signaling Pathway
The p75 neurotrophin receptor (p75NTR) is a multifaceted receptor that can mediate diverse cellular outcomes, including apoptosis and survival.[1] One of its interacting partners, SC1 (also known as PRDM4), is a transcriptional repressor.[2][3] Upon activation of p75NTR by ligands such as Nerve Growth Factor (NGF), SC1 is recruited and translocates to the nucleus.[2][3][4] In the nucleus, SC1 acts as a transcriptional repressor, and one of its key targets is the CCNE1 gene, which encodes Cyclin E.[2] By repressing Cyclin E expression, the SC1-p75NTR pathway can lead to cell cycle arrest.[2][4]
Figure 1: SC1-p75NTR signaling to Cyclin E repression.
Comparison of Validation Methods
Validating the transcriptional repression of Cyclin E by the SC1-p75NTR pathway can be achieved through several robust experimental approaches. The three most common and reliable methods are Luciferase Reporter Assays, Quantitative Polymerase Chain Reaction (qPCR), and Western Blotting. Each method interrogates a different stage of gene expression, from promoter activity to protein levels, and offers distinct advantages and disadvantages.
| Feature | Luciferase Reporter Assay | Quantitative PCR (qPCR) | Western Blotting |
| Principle | Measures the activity of the Cyclin E promoter linked to a luciferase reporter gene. | Quantifies the amount of Cyclin E mRNA transcripts. | Detects and quantifies the level of Cyclin E protein. |
| Primary Measurement | Promoter Activity | mRNA Levels | Protein Levels |
| Sensitivity | Very High (can detect as little as 2 fg of luciferase)[5] | High (can detect a single copy of a transcript) | Moderate to High |
| Dynamic Range | Wide (often spanning 7-8 orders of magnitude)[5][6] | Wide (typically 6-8 orders of magnitude) | Narrower (typically 2-3 orders of magnitude for chemiluminescence)[7] |
| Specificity | Dependent on the specificity of the cloned promoter sequence. | High, especially with probe-based methods like TaqMan.[8][9] | Dependent on antibody specificity.[10][11] |
| Quantitative Nature | Semi-quantitative (relative light units) | Quantitative (relative or absolute copy number) | Semi-quantitative to Quantitative (relative band intensity) |
| Throughput | High (amenable to 96- and 384-well formats)[5] | High | Low to Medium |
| Cost per Sample | Moderate | Low to Moderate | High |
| Time to Result | ~24-72 hours (including transfection and expression) | ~4-8 hours | ~8-24 hours |
| Key Advantage | Directly measures transcriptional regulation. | Highly sensitive and specific for mRNA quantification. | Directly measures the functional protein product. |
| Key Disadvantage | Indirect measure of endogenous gene expression; potential for artifacts from plasmid-based assays. | mRNA levels may not always correlate with protein levels. | Can be less quantitative and is dependent on antibody quality. |
Experimental Protocols
Below are detailed protocols for each of the three validation methods, optimized for studying the SC1-p75NTR-mediated repression of Cyclin E.
Luciferase Reporter Assay for Cyclin E Promoter Activity
This assay directly measures the transcriptional activity of the Cyclin E promoter in response to SC1-p75NTR signaling.
Figure 2: Workflow for Cyclin E promoter luciferase assay.
Materials:
-
HEK293T or a relevant neuronal cell line (e.g., PC12)
-
Cyclin E promoter-luciferase reporter plasmid (e.g., pGL3-CCNE1-Luc)
-
Expression plasmids for SC1 and p75NTR
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (e.g., Promega, GoldBio)[12][13]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Cyclin E promoter-luciferase reporter, SC1 and p75NTR expression plasmids, and the Renilla luciferase control plasmid using a suitable transfection reagent. Include control wells with an empty vector instead of the SC1 plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Stimulation: Treat the cells with NGF (e.g., 50 ng/mL) or a vehicle control for a specified time (e.g., 6-24 hours) to activate the p75NTR pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between SC1-expressing and control cells, with and without NGF stimulation. A decrease in luciferase activity in the presence of SC1 and NGF indicates transcriptional repression of the Cyclin E promoter.
Quantitative PCR (qPCR) for Cyclin E mRNA Levels
This method quantifies the levels of endogenous Cyclin E mRNA to determine if the SC1-p75NTR pathway affects its transcription.
Materials:
-
Cells expressing p75NTR and transfected with an SC1 expression vector (or control vector)
-
NGF
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
Primers specific for Cyclin E and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with NGF as described for the luciferase assay.
-
RNA Extraction: At the desired time points, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a master mix, cDNA template, and primers for Cyclin E and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of Cyclin E mRNA using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in Cyclin E mRNA levels in SC1-expressing, NGF-treated cells compared to controls indicates transcriptional repression.
Comparison of qPCR Chemistries:
| Feature | SYBR Green | TaqMan Probes |
| Mechanism | Binds to any double-stranded DNA.[8][9] | A sequence-specific probe with a fluorophore and a quencher is cleaved during amplification.[8][9] |
| Specificity | Lower; can detect non-specific products and primer-dimers. Requires melt curve analysis.[8] | Higher; only detects the target sequence.[14] |
| Cost | Lower.[15] | Higher due to the need for specific probes for each target.[15] |
| Multiplexing | Not suitable for multiplexing with a single dye. | Can be used for multiplexing with different fluorophores.[14] |
| Recommendation | Good for initial screening and when cost is a primary concern. | Ideal for diagnostic applications and when high specificity is required. |
Western Blotting for Cyclin E Protein Levels
This technique is used to detect and quantify the amount of Cyclin E protein, the final product of gene expression, in response to SC1-p75NTR signaling.
Materials:
-
Cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin E (validated for Western Blotting)[10][11][16]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.[17]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary anti-Cyclin E antibody, followed by the HRP-conjugated secondary antibody. Also, probe for a loading control protein.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[17]
-
Data Analysis: Quantify the band intensities for Cyclin E and the loading control. Normalize the Cyclin E signal to the loading control to determine the relative protein levels. A decrease in Cyclin E protein in SC1-expressing, NGF-treated cells confirms the downstream effect of the pathway.
Conclusion
The validation of downstream targets of the SC1-p75NTR pathway, such as the repression of Cyclin E, requires a multi-faceted approach. Luciferase reporter assays provide a direct measure of promoter activity and are highly sensitive, making them ideal for initial screening and mechanistic studies. qPCR offers a robust and specific method for quantifying changes in mRNA levels. Finally, Western blotting confirms that the observed transcriptional changes translate to altered protein expression, which is ultimately responsible for the cellular phenotype. By employing these methods in a complementary fashion, researchers can confidently validate the downstream effects of the SC1-p75NTR signaling pathway and elucidate its role in cell cycle regulation and other biological processes.
References
- 1. scbt.com [scbt.com]
- 2. cyclin E antibody | 11 (2 knockout-validated) products in Validated Antibody Database; 13 cited in the literature; 75 total from 12 suppliers [labome.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. High sensitivity and low-cost flavin luciferase (FLUXVc)-based reporter gene for mammalian cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. SYBR Green vs. TaqMan Probes in qPCR: What’s the Difference? [synapse.patsnap.com]
- 9. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Cyclin E1 (HE12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Cyclin E Antibodies | Invitrogen [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparing the efficacy of different methods for studying protein-protein interactions.
A Researcher's Guide to Comparing Protein-Protein Interaction Methodologies
The study of protein-protein interactions (PPIs) is fundamental to understanding the complex signaling networks, cellular machinery, and regulatory pathways that govern life.[1][2][3] For researchers in basic science and drug development, selecting the appropriate method to detect and characterize these interactions is a critical decision that influences the quality and biological relevance of the findings.[4][5][6]
This guide provides an objective comparison of commonly used techniques for studying PPIs, supported by experimental considerations. It is designed to help researchers, scientists, and drug development professionals choose the most suitable method for their specific research questions.
Quantitative Comparison of Key PPI Detection Methods
Choosing a PPI analysis method requires a trade-off between sensitivity, specificity, throughput, and the ability to work in a physiologically relevant context. The table below summarizes the key characteristics of several widely adopted techniques.
| Method | Principle | Type | Throughput | Interaction Type | Key Strengths | Key Limitations |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor via the interaction of two proteins fused to its DNA-binding and activation domains.[3] | In vivo | High | Primarily binary, can detect transient interactions.[2] | Excellent for discovery/screening of novel interactions; scalable for high-throughput analysis. | High rate of false positives and false negatives; interactions occur in the yeast nucleus, which may not be the native environment.[2][3] |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any stably bound interaction partners ("prey").[7][8] | In vivo | Low to Medium | Detects interactions within native protein complexes; primarily stable interactions.[9] | Identifies interactions in a physiological context; validates interactions found by other methods.[10] | Can miss transient or weak interactions; results are dependent on antibody specificity and can have non-specific binding issues.[8] |
| Pull-Down Assay (e.g., GST) | An immobilized "bait" protein (often a GST-fusion) captures its "prey" from a protein solution. The complex is then purified and analyzed.[1][11] | In vitro | Low to Medium | Primarily direct, binary interactions. | Good for confirming direct interactions and mapping interaction domains; relatively simple to perform.[11] | Requires purified recombinant protein; may detect non-physiological interactions; potential for non-specific binding.[1] |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.[12][13] | In vitro | Low to Medium | Direct, binary interactions. | Provides real-time quantitative data on binding affinity (KD), and association/dissociation kinetics (ka, kd).[12][14] | Requires specialized equipment and purified proteins; immobilization of the ligand can affect its conformation and activity. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Similar to Co-IP, but the pulled-down protein complexes are comprehensively identified using mass spectrometry. | In vivo | Medium | Identifies components of stable protein complexes.[9] | Powerful for discovering the composition of entire protein complexes in a physiological setting.[2][9] | May miss transient interactions; data analysis is complex; can be prone to identifying non-specific binders.[1] |
| Far-Western Blot | A specific purified "bait" protein is used to probe a membrane containing separated "prey" proteins (e.g., from SDS-PAGE). | In vitro | Low | Direct, binary interactions. | Can determine the molecular weight of the interacting partner; can analyze multiple samples simultaneously.[11] | Proteins on the membrane are denatured, requiring renaturation which may not be successful; weak interactions are often difficult to detect.[11] |
Visualizing Experimental and Logical Workflows
Workflow for Co-immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify physiologically relevant PPIs by capturing protein complexes from cell lysates.[10][15] The general workflow involves cell lysis, incubation with a specific antibody, precipitation of the immune complex, and subsequent analysis.
Caption: General experimental workflow for Co-immunoprecipitation (Co-IP).
MAPK/ERK Signaling Pathway: A PPI Cascade
Protein-protein interactions are the backbone of signal transduction. The MAPK/ERK pathway, crucial for cell proliferation and differentiation, is a classic example of a signaling cascade mediated by a series of sequential and specific PPIs.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Decision Guide for Selecting a PPI Method
The optimal choice of a PPI detection method depends on the specific research goals. This flowchart provides a logical path to help researchers select an appropriate technique.
Caption: A decision-making flowchart for choosing a PPI analysis method.
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP) Protocol
This protocol provides a general outline for performing Co-IP from cultured mammalian cells.[10][15]
Materials:
-
Cultured cells expressing the proteins of interest.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
-
Primary antibody specific to the "bait" protein.
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS.[10] Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with gentle agitation.[8]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.[10]
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C.[8] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[15]
-
Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[15]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[7]
-
Elution: Resuspend the washed beads in elution buffer to release the protein complex. For analysis by Western Blot, resuspend directly in 1X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blot using an antibody against the "prey" protein or by mass spectrometry for broader identification.[7]
Yeast Two-Hybrid (Y2H) System Protocol
This protocol describes a library-based Y2H screen.[16]
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
"Bait" plasmid (e.g., pGBKT7) containing your protein of interest fused to a DNA-binding domain (BD).
-
"Prey" plasmid library (e.g., pGADT7) containing cDNA library fused to an activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).[16]
Procedure:
-
Bait Construction and Validation: Clone the gene for your "bait" protein into the BD vector. Transform this plasmid into a suitable yeast strain. Confirm expression and ensure the bait protein does not auto-activate the reporter genes on its own.[17]
-
Library Transformation: Transform the "prey" cDNA library into the opposite mating type yeast strain.
-
Yeast Mating: Mix the bait- and prey-containing yeast strains in liquid YPDA medium and incubate to allow mating, which results in diploid yeast containing both plasmids.[16]
-
Selection of Interactors: Plate the diploid yeast on high-stringency selective media (e.g., lacking Tryptophan, Leucine, Histidine, and Adenine). Only yeast cells where the bait and prey proteins interact will be able to reconstitute the transcription factor and activate the reporter genes, allowing them to grow.
-
Colony Picking and Verification: Pick colonies that grow on the selective media. Isolate the prey plasmids from these colonies.
-
Confirmation: Re-transform the isolated prey plasmids with the original bait plasmid into fresh yeast to confirm the interaction and eliminate false positives. Sequence the prey plasmid insert to identify the interacting protein.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for a typical SPR experiment to measure binding kinetics.[12][14]
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
Purified ligand (to be immobilized) and analyte (to flow over the surface) proteins.
-
Immobilization buffers (e.g., activation solution, ligand solution in appropriate buffer, blocking solution).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Preparation: Express and purify the ligand and analyte proteins to a high degree.[12] Dialyze the ligand into a suitable low-salt buffer for immobilization.
-
Chip Activation: Prime the SPR instrument with running buffer. Activate the sensor chip surface (e.g., using a mixture of EDC/NHS for amine coupling).
-
Ligand Immobilization: Inject the prepared ligand over the activated chip surface. The ligand will covalently bind to the surface. The amount of immobilized ligand is monitored in real-time.[12]
-
Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive groups on the surface and prevent non-specific binding.
-
Analyte Binding Analysis: Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface.[12] Each injection consists of three phases:
-
Association: Analyte flows over the surface, and binding is measured.
-
Steady-state: The system reaches equilibrium (rate of association equals rate of dissociation).
-
Dissociation: Running buffer replaces the analyte solution, and the dissociation of the complex is measured.[14]
-
-
Regeneration: After each cycle, a regeneration solution is injected to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using specialized software. By fitting the curves to binding models, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.[14]
References
- 1. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
- 6. Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. assaygenie.com [assaygenie.com]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Unraveling the Central Nervous System Phenotype of the p75NTR Knockout Mouse: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) phenotype of the p75 neurotrophin receptor (p75NTR) knockout mouse with wild-type counterparts. This document synthesizes experimental data on key neurological characteristics, presents detailed methodologies for cited experiments, and visualizes complex biological pathways and workflows.
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule with profound effects on the development and function of the central nervous system. Its roles in neuronal survival, apoptosis, neurite outgrowth, and synaptic plasticity have made it a focal point of neuroscience research. To elucidate its in vivo functions, several lines of p75NTR knockout mice have been generated, primarily through the deletion of either exon III or exon IV of the Ngfr gene. This guide will delve into the well-characterized CNS phenotypes of these models, offering a comparative analysis based on published experimental findings.
Data Presentation: A Comparative Overview of CNS Phenotypes
The following tables summarize the key quantitative findings from studies comparing p75NTR knockout mice to their wild-type littermates across various CNS-related parameters. It is crucial to note that discrepancies in reported phenotypes can arise from the specific knockout model used (e.g., p75NTRexonIII-/- vs. p75NTRexonIV-/-), the genetic background of the mice, and the sex of the animals.
Table 1: Neuroanatomical and Cellular Phenotypes
| Parameter | Brain Region | Phenotype in p75NTR Knockout Mice | Mouse Model | Quantitative Data (KO vs. WT) |
| Cholinergic Neuron Number | Basal Forebrain (Medial Septum) | Increased | p75NTRexonIV-/- | ~28% increase in cholinergic neurons. |
| Cholinergic Neuron Size | Basal Forebrain | Increased | p75NTR-/- | Significant increase in cross-sectional area. |
| Sensory Neuron Number | Dorsal Root Ganglia | Decreased | p75NTR-/- | 50-75% reduction in sensory neurons.[1] |
| Motor Neuron Number | Spinal Cord | No significant change | p75NTR-/- | No significant loss of motor neurons.[1] |
| Hippocampal Morphology | Dentate Gyrus | Altered | p75NTRexonIV-/- | Reduction in the width of the dentate gyrus and granular cell layer in the dorsal hippocampus.[2] |
Table 2: Behavioral Phenotypes
| Behavioral Test | CNS Function Assessed | Phenotype in p75NTR Knockout Mice | Mouse Model | Quantitative Data (KO vs. WT) |
| Elevated Plus Maze | Anxiety-like behavior | Reduced anxiety (in females) | p75NTRexonIV-/- | Female KO mice show a significant increase in open arm entries and time spent in open arms. |
| Morris Water Maze | Spatial learning and memory | Conflicting results reported (improved, impaired, or no change) | Various | Data is inconsistent across studies, likely due to differences in mouse models and experimental protocols. |
| Contextual Fear Conditioning | Fear-associated learning and memory | Altered fear memory | Not specified | Specific quantitative data on freezing behavior is variable in the literature. |
| Motor Coordination | Balance and gait | Impaired | p75NTRexonIII-/- | Exhibit abnormalities in walking and gait.[3] |
Table 3: Synaptic Plasticity
| Parameter | Brain Region | Phenotype in p75NTR Knockout Mice | Mouse Model | Quantitative Data (KO vs. WT) |
| Long-Term Depression (LTD) | Hippocampus (CA1) | Impaired | p75NTR-/- | Significantly reduced LTD compared to wild-type. |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Generally normal | p75NTR-/- | No significant difference in the magnitude of LTP. |
| AMPA Receptor Subunit Expression | Hippocampus | Altered | p75NTR-/- | Changes in the expression levels of GluR2 and GluR3 subunits. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.
Stereological Counting of Basal Forebrain Cholinergic Neurons
Objective: To quantify the number of choline (B1196258) acetyltransferase (ChAT)-positive neurons in the medial septum of p75NTR knockout and wild-type mice.
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight at 4°C.
-
Cryoprotect brains by sequential immersion in 15% and 30% sucrose (B13894) in PBS.
-
Freeze brains and section coronally at 40 µm using a cryostat. Collect serial sections through the entire medial septum.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 80°C).
-
Block non-specific binding with a solution containing normal serum and Triton X-100 in PBS for 1 hour.
-
Incubate sections with a primary antibody against ChAT (e.g., goat anti-ChAT) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody for 2 hours.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the signal with a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Stereological Analysis:
-
Use an optical fractionator probe on a stereology microscope system.
-
Delineate the boundaries of the medial septum at low magnification.
-
Systematically and randomly sample counting frames within the delineated region at high magnification.
-
Count ChAT-positive neurons that come into focus within the counting frame and do not intersect the exclusion lines, according to the principles of unbiased stereology.
-
Calculate the total number of neurons using the optical fractionator formula.
-
Elevated Plus Maze Test
Objective: To assess anxiety-like behavior in p75NTR knockout and wild-type mice.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
An entry is defined as all four paws entering an arm.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these parameters is indicative of reduced anxiety-like behavior.
-
In Vitro Neurite Outgrowth Assay
Objective: To quantify neurite length and branching in cultured primary neurons from p75NTR knockout and wild-type mice.
Procedure:
-
Primary Neuron Culture:
-
Dissect hippocampi or cortices from embryonic day 18 (E18) p75NTR knockout and wild-type mouse embryos.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-L-lysine and laminin) in a defined culture medium.
-
-
Immunocytochemistry:
-
After a desired time in culture (e.g., 48-72 hours), fix the neurons with 4% PFA.
-
Permeabilize the cells with Triton X-100 and block with a serum-containing solution.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images of fluorescently labeled neurons using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to trace and measure the length of the longest neurite and the total neurite length per neuron.
-
Quantify the number of primary neurites and branch points per neuron.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: p75NTR signaling pathways.
Caption: Workflow for behavioral analysis.
Caption: Logical relationship of phenotypes.
References
A Researcher's Guide to Differentiating Protein Interactions: Direct vs. Indirect
In the intricate cellular machinery, proteins rarely act in isolation. They form complex networks of interactions to carry out their functions. A crucial aspect of understanding these networks is the ability to distinguish between direct physical interactions and indirect associations within a larger protein complex. This guide provides a comparative overview of key experimental techniques used to dissect protein-protein interactions, offering insights into their strengths, limitations, and the specific types of information they provide.
Distinguishing Direct from Indirect Interactions: A Methodological Overview
The central challenge in studying protein complexes is to determine the precise connectivity between its components. While some techniques excel at identifying all proteins within a complex, others are specifically designed to probe for direct contact between two proteins of interest. The choice of method, therefore, depends on the specific research question.
Methods for Identifying Complex Components (Direct and Indirect Interactions):
-
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (AP-MS): This widely used technique involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate. Any proteins that are part of a complex with the bait protein will also be pulled down and can be subsequently identified by mass spectrometry. While powerful for identifying the components of a protein complex, Co-IP does not inherently distinguish between direct and indirect interactors.[1][2][3][4]
Methods Primarily for Identifying Direct Interactions:
-
Yeast Two-Hybrid (Y2H): This genetic method detects binary protein-protein interactions within the nucleus of yeast cells. It is a powerful tool for screening large libraries of proteins to identify potential direct binding partners for a protein of interest.[5][6][7][8] However, it is prone to false positives and negatives.[5][6][8][9][10]
-
Förster Resonance Energy Transfer (FRET): This biophysical technique measures the transfer of energy between two fluorescently labeled proteins. FRET only occurs when the two proteins are in very close proximity (typically 1-10 nanometers), providing strong evidence for a direct interaction.[11][12][13][14][15][16][17] The efficiency of FRET can be used to estimate the distance between the interacting proteins.[11]
-
Bimolecular Fluorescence Complementation (BiFC): In this method, a fluorescent protein is split into two non-fluorescent fragments, and each fragment is fused to one of the proteins of interest. If the two proteins interact, the fragments are brought together, reconstituting the fluorescent protein and producing a detectable signal.[7] This technique provides a direct readout of protein interaction in living cells.[7][18][19][20][21][22]
Quantitative Comparison of Protein Interaction Detection Methods
The selection of an appropriate method requires careful consideration of its quantitative performance characteristics. The following table summarizes key metrics for the techniques discussed.
| Method | Principle | Primary Output | Throughput | In vivo/in vitro | Detects Direct/Indirect | Strengths | Limitations |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor upon protein interaction in yeast. | Reporter gene activation (e.g., growth on selective media, colorimetric assay). | High (suitable for library screening). | In vivo (in yeast). | Primarily Direct. | Scalable, good for initial discovery. | High rates of false positives and negatives[5][6][8][9][10], interactions must occur in the nucleus. |
| Co-Immunoprecipitation (Co-IP) / AP-MS | Antibody-based purification of a target protein and its associated binding partners. | Identification and quantification of co-purified proteins by mass spectrometry. | High (with MS). | In vivo or in vitro. | Both Direct and Indirect. | Identifies components of a protein complex in a native-like state. | Does not distinguish between direct and indirect interactions[1][2][3][4], results can be affected by antibody specificity. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescently labeled proteins in close proximity. | Measurement of FRET efficiency, which is dependent on the distance between fluorophores. | Low to Medium. | In vivo (live cells). | Direct. | Provides spatial information (distance constraints) about the interaction, can be used to study interaction dynamics. | Requires fluorescent labeling of proteins, sensitive to fluorophore orientation. |
| Bimolecular Fluorescence Complementation (BiFC) | Reconstitution of a fluorescent protein from two non-fluorescent fragments upon protein interaction. | Detection of fluorescence signal. | Medium. | In vivo (live cells). | Direct. | Direct visualization of protein interactions in their cellular context[7][18][19][20][22], high signal-to-noise ratio possible.[23][24] | The reconstituted fluorescent complex is often stable, which may trap transient interactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of these techniques. Below are summarized protocols for the key experiments.
Yeast Two-Hybrid (Y2H) Screening Protocol
-
Vector Construction: Clone the "bait" protein into a vector containing a DNA-binding domain (DBD) and the "prey" protein(s) into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients. Only yeast cells where the bait and prey proteins interact, thereby reconstituting the transcription factor and activating the reporter genes, will grow.
-
Verification: Isolate plasmids from positive colonies and sequence the prey insert to identify the interacting protein. Further validation experiments are recommended to confirm the interaction.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (AP-MS) Protocol
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein. The antibody can be pre-coupled to agarose (B213101) or magnetic beads.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the components of the complex.[2][3]
-
Data Analysis: Use bioinformatics tools to subtract background contaminants and identify specific interaction partners.
Förster Resonance Energy Transfer (FRET) Microscopy Protocol
-
Fluorophore Fusion: Genetically fuse donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the proteins of interest.
-
Cell Transfection: Co-express the fusion proteins in living cells.
-
Image Acquisition: Acquire images of the cells using a fluorescence microscope equipped with appropriate filter sets for the donor, acceptor, and FRET channels.[15][17]
-
FRET Analysis: Calculate the FRET efficiency by measuring the sensitized emission of the acceptor or the quenching of the donor fluorescence. This often involves correcting for spectral bleed-through.[15]
-
Interpretation: A high FRET efficiency indicates that the two proteins are in close proximity and likely interacting directly.
Bimolecular Fluorescence Complementation (BiFC) Protocol
-
Vector Construction: Clone the proteins of interest into vectors containing the N-terminal and C-terminal fragments of a fluorescent protein (e.g., Venus or YFP).
-
Cell Transfection: Co-transfect the expression vectors into cells.
-
Incubation: Allow time for protein expression and for the interaction to occur, leading to the reconstitution of the fluorescent protein.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to detect the reconstituted fluorescence.[21][22]
-
Signal Quantification: Quantify the fluorescence intensity to assess the strength of the interaction. It is crucial to include appropriate negative controls to account for non-specific fluorescence.[18]
Visualizing Protein Interaction Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the principles behind these techniques and the workflows involved.
Caption: Direct vs. Indirect Protein Interaction.
Caption: Co-Immunoprecipitation Workflow.
Caption: Principle of FRET.
Caption: TGF-beta Signaling Pathway.
By carefully selecting and combining these powerful techniques, researchers can progressively build a detailed and accurate map of protein interaction networks, ultimately leading to a deeper understanding of cellular function in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Combine Co‑IP with Mass Spectrometry for Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 4. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 5. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unige.ch [unige.ch]
- 17. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 18. Bimolecular fluorescence complementation (BiFC) analysis of protein-protein interaction: how to calculate signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lighting the Way to Protein-Protein Interactions: Recommendations on Best Practices for Bimolecular Fluorescence Complementation Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 22. news-medical.net [news-medical.net]
- 23. Novel Bimolecular Fluorescence Complementation (BiFC) Assay for Visualization of the Protein-Protein Interactions and Cellular Protein Complex Localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
SC1/Hevin: A Comparative Analysis of its Roles in Development and Pathology
For Immediate Release
This guide provides a comprehensive comparison of the multifaceted roles of the secreted protein SC1 (also known as Hevin or SPARCL1) in both developmental and pathological contexts. Drawing from a range of experimental data, this document is intended for researchers, scientists, and drug development professionals interested in the functional dichotomy of this matricellular glycoprotein (B1211001).
Introduction to SC1/Hevin
SC1/Hevin is a glycoprotein belonging to the SPARC (Secreted Protein Acidic and Rich in Cysteine) family, primarily secreted by astrocytes in the central nervous system (CNS). It is recognized for its critical role in regulating cell-matrix interactions and has emerged as a key player in both the formation of neural circuits during development and the progression of various pathological conditions. This guide will objectively compare its functions in these two distinct contexts, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Developmental Context: A Key Architect of a Synaptic Scaffolding
During CNS development, SC1/Hevin functions as a crucial synaptogenic factor, promoting the formation of excitatory synapses.[1] Its expression is upregulated during periods of active synaptogenesis.[2] A primary mechanism of action for SC1/Hevin in this context is its ability to bridge the presynaptic protein neurexin-1α with the postsynaptic protein neuroligin-1B, two molecules that do not otherwise interact, thereby facilitating the formation and stabilization of thalamocortical synapses.[3][4]
Pathological Context: A Double-Edged Sword in Disease
In contrast to its constructive role in development, SC1/Hevin is implicated in the pathogenesis of several disorders. In the context of neuropathic and inflammatory pain, SC1/Hevin secreted by reactive astrocytes contributes to central sensitization by enhancing the function of GluN2B-containing NMDA receptors in the spinal cord.[3][4][5] Furthermore, SC1/Hevin is identified as an early marker of white matter injury following ischemic and hemorrhagic stroke.[6][7] It has also been linked to conditions such as alcohol use disorder and is being investigated for its potential role as a tumor suppressor.[8][9]
Quantitative Data Comparison
The following tables summarize quantitative data from key studies, highlighting the differential effects of SC1/Hevin in developmental and pathological models.
| Developmental Context: Synaptogenesis | Experimental Model | Key Finding | Reference |
| Synapse Number | Retinal Ganglion Cells (RGCs) in culture | Treatment with purified hevin (30 nM) resulted in a 3- to 5-fold increase in the number of synapses compared to RGCs cultured alone.[6] | [6] |
| Synapse Density in vivo | Hevin-null (knockout) mice | Hevin-KO mice exhibited a significant reduction in the number of excitatory synapses in the superior colliculus at postnatal day 14.[8] | [8] |
| Synapse Maturation | Hevin-null (knockout) mice | Synapses in Hevin-KO mice were significantly smaller in size compared to wild-type mice at both P14 and P25.[6] | [6] |
| Thalamocortical Synapse Formation | Co-culture of cortical and thalamic neurons | Hevin treatment strongly induced the formation of VGlut2/PSD95-positive synapses when cortical neurons were co-cultured with thalamic neurons.[10] | [10] |
| Pathological Context: Neuropathic Pain | Experimental Model | Key Finding | Reference |
| Mechanical Allodynia | Hevin-null (knockout) vs. Wild-type (WT) mice with nerve injury | Hevin-KO mice showed a faster recovery from nerve injury-induced mechanical allodynia compared to WT mice.[3][5] | [3][5] |
| NMDA-Evoked Pain | Hevin-null (knockout) vs. Wild-type (WT) mice | The duration of mechanical allodynia induced by intrathecal injection of NMDA was significantly shorter in hevin-KO mice (recovery at 6 days) compared to WT mice (recovery after 3 weeks).[2][3] | [2][3] |
| Effect of Exogenous Hevin | Naive wild-type mice | Intrathecal injection of purified wild-type hevin (10 µg) induced robust and persistent mechanical allodynia that lasted for more than 3 days.[5] | [5] |
| NMDA Receptor Currents | Spinal cord lamina IIo neurons | Hevin perfusion significantly potentiated NMDA-evoked currents, an effect primarily on GluN2B-containing NMDARs.[2][3] | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Synapse Number in vitro
Objective: To quantify the effect of SC1/Hevin on synapse formation in cultured neurons.
Methodology:
-
Cell Culture: Purified Retinal Ganglion Cells (RGCs) are cultured for 4 days in vitro (DIV).
-
Treatment: On DIV 4, cultures are treated with either astrocyte-conditioned medium (ACM), purified hevin (30 nM), or control medium. Cultures are maintained for an additional 6 DIV.
-
Immunocytochemistry:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilization is performed with 0.25% Triton X-100 in PBS.
-
Blocking is done with 10% normal goat serum.
-
Primary antibodies against a presynaptic marker (e.g., Bassoon or Synapsin 1) and a postsynaptic marker (e.g., Homer or PSD95) are applied and incubated overnight at 4°C.[6][11]
-
Fluorescently labeled secondary antibodies are applied for 1 hour at room temperature.
-
-
Imaging and Analysis:
Assessment of Mechanical Allodynia in a Neuropathic Pain Model
Objective: To measure the mechanical sensitivity of mice in a model of neuropathic pain to assess the role of SC1/Hevin.
Methodology:
-
Animal Model: Neuropathic pain is induced in wild-type and Hevin-knockout mice via chronic constriction injury (CCI) of the sciatic nerve.
-
Acclimatization: Mice are habituated to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.
-
Von Frey Test:
-
A series of calibrated von Frey filaments with increasing bending forces are used.
-
The filament is applied perpendicularly to the plantar surface of the hind paw until it bends.
-
A positive response is recorded as a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[9][13]
-
-
Intrathecal Injection (for administration of SC1/Hevin or NMDA):
Signaling Pathways and Molecular Mechanisms
The distinct roles of SC1/Hevin in developmental and pathological contexts are governed by its interaction with different molecular partners and the subsequent activation of specific signaling cascades.
Developmental Synaptogenesis Signaling Pathway
In the developing brain, SC1/Hevin secreted by astrocytes acts as a molecular bridge to promote the formation of excitatory synapses. It facilitates the interaction between presynaptic neurexin-1α and postsynaptic neuroligin-1B, leading to the recruitment of synaptic vesicles and postsynaptic scaffolding proteins, ultimately resulting in the formation of a functional synapse.
Pathological Pain Signaling Pathway
In pathological pain states, SC1/Hevin released from reactive astrocytes in the spinal cord dorsal horn potentiates nociceptive signaling. It enhances the activity of GluN2B-containing NMDA receptors on postsynaptic neurons, leading to increased calcium influx, central sensitization, and heightened pain perception.
Conclusion
SC1/Hevin demonstrates a remarkable functional plasticity, acting as a key facilitator of synapse formation during development while contributing to maladaptive plasticity and pathology in disease. Its role as a synaptogenic protein in the developing CNS is well-established, with clear evidence of its necessity for the proper wiring of neural circuits. Conversely, in pathological contexts such as chronic pain and neural injury, its upregulation and altered signaling contribute to disease progression. This comparative guide highlights the context-dependent nature of SC1/Hevin's function, underscoring its potential as a therapeutic target for a range of neurological disorders. Further research into the specific molecular switches that govern its differential roles will be crucial for the development of targeted therapies.
References
- 1. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 2. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Author Spotlight: Intrathecal Injection – An Efficient and Reliable Delivery Method to Test the Efficacy of Gene Editing in Neonatal Mouse Brains [jove.com]
- 4. Intrathecal Injection of Newborn Mouse for Genome Editing and Drug Delivery [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of excitatory CNS synaptogenesis by astrocyte-secreted proteins Hevin and SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SC-Ntr
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of SC-Ntr, a Subsidiary Azo Dye of Allura Red AC.
This document provides essential safety and logistical information for the proper disposal of this compound, chemically identified as the disodium (B8443419) salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
This compound is a subsidiary dye of Allura Red AC and should be handled with the same precautions as other azo dyes. While specific toxicological data for this compound is limited, the parent compound, Allura Red AC, is considered a hazardous substance.[1] Personal protective equipment (PPE) is mandatory when handling this compound in solid or solution form.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2][3] |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols.[2][3] |
In case of a spill, immediately evacuate the area and ensure it is well-ventilated. For solid spills, carefully place the material into a designated hazardous waste container, avoiding dust creation.[2]
Quantitative Safety Data: Allura Red AC (Parent Compound)
The following data for Allura Red AC provides a baseline for understanding the potential hazards of its subsidiary, this compound.
| Parameter | Value | Species |
| Oral LD50 | >10,000 mg/kg | Rat[1] |
| Dermal LD50 | >10,000 mg/kg | Rabbit[1] |
| Oral LD50 | 6,000-10,000 mg/kg | Rat & Mouse |
| Intraperitoneal LD50 | 3,800-5,000 mg/kg | Rat & Mouse |
Step-by-Step Disposal Procedures
All waste containing this compound must be treated as hazardous waste. Do not discharge into drains or soil.[3]
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound" and its full chemical name), and the associated hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
Professional Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[4][5] Puncture empty containers to prevent reuse.[1]
Experimental Protocol: Analysis of Allura Red AC and its Subsidiary Dyes via HPLC
This protocol provides a general framework for the analysis of Allura Red AC and its subsidiary dyes, including this compound. It is based on a High-Performance Liquid Chromatography (HPLC) method.[6][7][8]
Objective: To separate and identify this compound from a sample mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
BIST A cation-exchange column (or equivalent)[6]
-
Mobile phase: Acetonitrile (MeCN)[6]
-
Buffer: 5 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate, pH 4.0[6]
-
Sample containing this compound, dissolved in an appropriate solvent
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC System Setup:
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Analysis: Identify the peak corresponding to this compound based on its retention time, which can be determined by running a standard if available. The retention is facilitated by the multi-charged positive buffer acting as a bridge between the negatively charged analyte and the negatively charged column surface.[6]
Experimental workflow for the HPLC analysis of this compound.
Potential Biological Interaction: Azo Dyes and Oxidative Stress Signaling
Exposure to certain azo dyes has been linked to the induction of oxidative stress in biological systems. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.[9][10]
Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. However, upon exposure to oxidative stressors, such as reactive oxygen species that may be generated during the metabolism of azo dyes, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This pathway represents a potential mechanism by which cells defend against the cytotoxic effects of azo dye exposure.[9][10]
The Keap1-Nrf2-ARE signaling pathway activated by azo dye-induced oxidative stress.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. sds.chemicalstore.com [sds.chemicalstore.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. HPLC Method for Analysis of Allura Red (FD&C Red 40, E129) on a BIST A Column | SIELC Technologies [sielc.com]
- 7. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 8. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 10. openbiochemistryjournal.com [openbiochemistryjournal.com]
Essential Safety and Handling Protocols for SC-Ntr
For laboratory professionals engaged in research and development, ensuring safe handling of all chemical substances is paramount. This document provides immediate, essential safety and logistical information for the handling of SC-Ntr, a subsidiary dye of Allura Red AC. The following procedural guidance is based on the safety data for Allura Red AC, the parent compound of this compound, and is intended to establish a robust safety protocol for all personnel.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Summary of Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents direct skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is present to prevent inhalation. |
| Body Protection | Protective clothing, lab coat | Minimizes skin exposure to spills. |
Hazard Identification and First Aid:
This compound is classified as a hazardous substance. Key hazards and corresponding first aid measures are outlined below.
| Hazard | GHS Classification | First Aid Measures |
| Oral Toxicity | Acute toxicity, oral (Category 4) | Do not induce vomiting. Rinse mouth with water and seek medical attention. |
| Skin Irritation | Skin irritation (Category 2) | Wash affected area with soap and water. Seek medical attention if irritation occurs.[1] |
| Eye Irritation | Eye irritation (Category 2A) | Rinse eyes with water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Respiratory Irritation | Specific target organ toxicity, single exposure (Category 3) | Remove to fresh air. If breathing is difficult, seek medical attention.[1] |
Operational and Disposal Plans
A systematic approach to the operational handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling and Disposal:
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
Protocol for Safe Handling of this compound:
-
Preparation: Before handling this compound, ensure the work area is well-ventilated.[1] Put on all required personal protective equipment, including safety glasses with side shields, protective gloves, and a lab coat. If there is a risk of dust formation, a NIOSH-approved respirator must be worn.[1]
-
Handling:
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place. Keep it away from strong oxidizing agents.
Protocol for Disposal of this compound Waste:
-
Waste Collection: All waste materials containing this compound should be collected in a designated, labeled, and sealed container.
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations. If necessary, puncture containers to prevent re-use and dispose of them at an authorized landfill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
